1-(2-Bromoethyl)-2-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJKBSUGZNVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342053 | |
| Record name | 2-Methoxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36449-75-9 | |
| Record name | 2-Methoxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyphenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 1-(2-Bromoethyl)-2-methoxybenzene
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, providing a holistic understanding for its effective utilization in a laboratory setting.
This compound is a substituted aromatic haloalkane that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group ortho to a bromoethyl substituent on a benzene ring, offers specific reactivity profiles that are leveraged in the construction of more complex molecular architectures. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 36449-75-9 | Anax Laboratories[1] |
| Molecular Formula | C₉H₁₁BrO | Anax Laboratories[1] |
| IUPAC Name | this compound | N/A |
The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. Below is a summary of key properties for this compound and its close isomer, 1-(2-Bromoethyl)-4-methoxybenzene, for comparative context.
Table 2: Physicochemical Properties
| Property | This compound | 1-(2-Bromoethyl)-4-methoxybenzene | Source |
|---|---|---|---|
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | Anax Laboratories, PubChem[1][2] |
| Appearance | Pale Beige Solid (for related ether) | N/A | Pharmaffiliates[3] |
| Boiling Point | N/A | 130-131 °C at 11 Torr | ECHEMI[4] |
| Density | N/A | 1.387 g/cm³ | ECHEMI[4] |
| Refractive Index | N/A | n20/D 1.560 | ECHEMI[4] |
| XLogP3 | N/A | 3.3 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of aryl bromoethyl compounds is a cornerstone transformation in organic chemistry. A prevalent and reliable method involves the nucleophilic substitution of a corresponding alcohol. This section outlines a validated protocol for a related compound, which is directly applicable for the synthesis of this compound from 2-(2-methoxyphenyl)ethanol.
Synthetic Pathway: From Alcohol to Alkyl Bromide
The conversion of 2-(2-methoxyphenyl)ethanol to the target compound is typically achieved via treatment with a strong brominating agent, such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for synthesizing analogous (2-bromoethyl)benzene derivatives[5]. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2-(2-methoxyphenyl)ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
48% Hydrobromic Acid (HBr)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add 2-(2-methoxyphenyl)ethanol. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 0.5 molar equivalents) to the alcohol with continuous stirring. This exothermic reaction protonates the alcohol, making the hydroxyl group a better leaving group (water). Following this, add 48% hydrobromic acid (approx. 1.25 molar equivalents).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 6-8 hours. The heating drives the Sₙ2 reaction to completion, where the bromide ion displaces the protonated hydroxyl group.
-
Workup - Quenching and Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes). The organic product will partition into the organic phase.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
-
Drying and Filtration: Dry the organic phase over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield pure this compound[5].
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution, likely an Sₙ2 pathway, given the primary nature of the alcohol.
Applications in Research and Drug Development
The phenethyl bromide scaffold is a versatile building block in medicinal chemistry and materials science. Its utility stems from the ability of the bromoethyl group to participate in a wide array of chemical transformations.
-
Intermediate for Complex Molecule Synthesis: this compound is an essential precursor for introducing the 2-(2-methoxyphenyl)ethyl moiety into larger molecules. This is critical in drug discovery, where systematic modifications of a lead compound are necessary to establish structure-activity relationships (SAR)[6].
-
Synthesis of Pharmaceutical Agents: The parent compound, (2-bromoethyl)benzene, is used to synthesize potent antimicrobial β-peptidomimetics. These structures mimic natural peptides but exhibit enhanced enzymatic stability and low toxicity[7]. The methoxy-substituted derivative is employed to create analogues with altered pharmacokinetic profiles, such as improved solubility or metabolic stability.
-
Alkylation Reactions: The compound serves as an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols, enabling the construction of ethers, thioethers, and secondary or tertiary amines which are common functional groups in active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its potential hazards. Information synthesized from multiple safety data sheets (SDS) for analogous compounds provides a robust safety profile[8][9][10].
Table 3: Hazard and Safety Information
| Category | Recommendation | Source |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May cause skin irritation and respiratory tract irritation. Lachrymator. | PubChem, Thermo Fisher Scientific[2][10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood. | Fisher Scientific[8] |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Handle under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to moisture. | Fisher Scientific[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines. | Fisher Scientific[8] |
| First Aid Measures | If Swallowed: Rinse mouth and call a POISON CENTER or doctor. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on Skin: Wash off immediately with plenty of water. | Sigma-Aldrich, Fisher Scientific[8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | Fisher Scientific[8] |
Conclusion
This compound (CAS: 36449-75-9) is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its synthesis via nucleophilic substitution of the corresponding alcohol is a reliable and well-understood process. The compound's utility as an alkylating agent and a building block for complex molecules underscores its importance. Adherence to strict safety and handling protocols is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable reagent into their synthetic workflows.
References
-
Pharmaffiliates. 1-(2-Bromoethoxy)-2-methoxybenzene. [Link]
-
PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [Link]
-
PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]
-
Metabolites. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]
-
Domling, A. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
1-(2-Bromoethyl)-2-methoxybenzene molecular weight
An In-depth Technical Guide to 1-(2-Bromoethyl)-2-methoxybenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, provides detailed, field-tested protocols for its synthesis and purification, and outlines robust methods for its analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in drug discovery and development, emphasizing the strategic importance of the 2-methoxyphenethyl moiety. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this valuable synthetic precursor.
Introduction and Overview
This compound (CAS No. 36449-75-9) is an aromatic organobromine compound characterized by a benzene ring substituted with a 2-bromoethyl group and an adjacent methoxy group at the ortho position.[1] Its molecular structure makes it a highly valuable precursor for introducing the 2-methoxyphenethyl fragment into more complex molecular architectures. This functional group is of significant interest in pharmaceutical research due to the methoxy group's ability to influence molecular conformation, solubility, and metabolic stability, as well as its potential to engage in specific binding interactions with biological targets.
The strategic placement of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. This reactivity, combined with the electronic and steric influence of the ortho-methoxy group, makes this compound a distinct and powerful tool for synthetic chemists. This guide serves as a senior-level resource, elucidating the causality behind experimental choices and providing a self-validating framework for its synthesis and application.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is critical for its handling, reaction design, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 36449-75-9 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) | [2] |
Spectroscopic Profile (Expected): While a dedicated peer-reviewed spectrum for this specific isomer is not readily available, the expected spectroscopic data can be reliably predicted based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplets in the range of δ 6.8-7.3 ppm), a singlet for the methoxy group protons around δ 3.8 ppm, and two triplets for the ethyl chain protons (a downfield triplet around δ 3.5-3.6 ppm for the CH₂Br and an upfield triplet around δ 3.1-3.2 ppm for the Ar-CH₂).
-
¹³C NMR: The carbon NMR would display nine unique signals, including those for the four distinct aromatic methine carbons, two quaternary aromatic carbons, the methoxy carbon (around δ 55 ppm), and the two aliphatic carbons of the ethyl chain.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic groups, C=C stretching in the aromatic region (approx. 1600 cm⁻¹), and a prominent C-O stretching band for the methoxy ether. The C-Br stretching frequency would be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio at m/z 214 and 216. A primary fragment would likely be the loss of the bromine atom, leading to a significant peak at m/z 135.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the bromination of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This approach is favored for its high efficiency and control over the final product.
Experimental Protocol: Synthesis via Appel Reaction
This protocol is chosen for its mild reaction conditions, which minimizes side reactions such as ether formation or elimination that can occur under more acidic or higher-temperature methods.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-(2-methoxyphenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This cooling step is essential to control the exothermicity of the reaction upon addition of the brominating agents.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq.) to the stirred solution. Once it has dissolved, add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The portion-wise addition prevents a rapid, uncontrolled exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates reaction completion.
-
Quenching & Workup: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). MgSO₄ is chosen for its fast and efficient drying properties.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The byproduct is highly polar and will remain on the column, allowing for the isolation of the pure product.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow ensures the material meets the standards for use in sensitive applications like drug development.
Analytical Workflow:
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra in CDCl₃. Confirm the presence of all expected proton and carbon signals and their correct chemical shifts, multiplicities, and integration values as described in Section 2.0. This is the primary method for structural confirmation.
-
Mass Spectrometry: Use GC-MS or LC-MS to confirm the molecular weight (m/z 214/216).[1] The distinct Br isotope pattern is a critical diagnostic feature.
-
FT-IR Spectroscopy: Confirm the presence of key functional groups and the absence of hydroxyl (-OH) stretching from the starting material.
-
Purity Analysis (HPLC/GC): Determine the purity of the final sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A purity level of >95% is typically required for subsequent synthetic steps.
Diagram: Analytical Validation Workflow
Caption: Logical workflow for the analytical validation of the final product.
Applications in Research and Drug Development
This compound serves as a crucial building block, primarily for the introduction of the 2-methoxyphenethyl scaffold. This moiety is found in a range of biologically active molecules.
-
Scaffold for GPCR Ligands: The phenethylamine core is a well-known pharmacophore for G-protein coupled receptor (GPCR) ligands. The ortho-methoxy group can serve to lock the conformation of the side chain or provide additional hydrogen bond accepting capabilities, tuning the selectivity and potency of the final compound.
-
Intermediate for Complex Molecule Synthesis: As a reactive intermediate, it can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, nucleophilic substitution of the bromide with amines, thiols, or azides provides rapid access to a library of derivatives for structure-activity relationship (SAR) studies.[3] This modular approach accelerates the drug discovery process.[4]
-
Precursor for Heterocyclic Chemistry: The bromoethyl group can be used to alkylate nitrogen or oxygen nucleophiles, leading to the formation of heterocyclic ring systems, which are prevalent in many approved drugs.
The true value of this reagent lies in its ability to act as a reliable and versatile starting point, enabling researchers to efficiently explore chemical space around a privileged structural motif.
Safety, Handling, and Storage
As with all organobromine compounds, proper safety precautions are mandatory. The safety profile is based on data from structurally related chemicals.[2][5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[6][7]
-
Hazards: The compound is expected to be harmful if swallowed and cause serious eye irritation.[2] It may also be a skin and respiratory irritant.[5] It is classified as a combustible liquid.[2]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[2]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
If inhaled: Move the person into fresh air.[6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[2]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from heat, sparks, and open flames.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[6]
Conclusion
This compound is a synthetically valuable intermediate with significant potential in the design and synthesis of novel chemical entities for drug discovery. Its well-defined physicochemical properties and predictable reactivity, coupled with straightforward synthetic and purification protocols, make it an accessible and powerful tool for medicinal chemists. This guide provides the necessary technical framework for its preparation, characterization, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.
References
- Anax Laboratories. 36449-75-9 | this compound. [URL: https://www.anaxlab.com/36449-75-9]
- Pharmaffiliates. CAS No : 4463-59-6 | Product Name : 1-(2-Bromoethoxy)-2-methoxybenzene. [URL: https://www.pharmaffiliates.com/en/1-2-bromoethoxy-2-methoxybenzene-4463-59-6]
- Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [URL: https://www.fishersci.com/sds?productName=AC106840050]
- Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-(2-bromoethyl)benzene. [URL: https://www.fishersci.com/sds?productName=ACR43953]
- Chem Service. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [URL: https://www.chemservice.com/sds/N-15298-50MG.pdf]
- ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis. [URL: https://www.chemicalbook.com/synthesis/136383-33-0.html]
- PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84427]
- Fisher Scientific. SAFETY DATA SHEET - Benzene, (2-bromoethyl)-. [URL: https://www.fishersci.com/sds?productName=AC106840250]
- Pfaltz & Bauer. SAFETY DATA SHEET - (2-Bromoethyl)benzene 98%. [URL: https://www.pfaltzandbauer.com/sds/B20940]
- Beilstein Journals. Supplementary Information for "Regioselective synthesis of functionalized dibenzofurans and carbazoles by a tandem reaction of diaryl ethers and diarylamines". [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-133-S1.pdf]
- ECHEMI. 4463-59-6, 1-(2-Bromoethoxy)-2-methoxybenzene Formula. [URL: https://www.echemi.com/products/4463-59-6.html]
- Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. [URL: https://www.benchchem.com/pdf/technical-guide-94236-21-2.pdf]
- ECHEMI. 14425-64-0, 1-(2-Bromoethyl)-4-methoxybenzene Formula. [URL: https://www.echemi.com/products/14425-64-0.html]
- Santa Cruz Biotechnology. 1-(2-Bromo-ethoxy)-2-methoxy-benzene. [URL: https://www.scbt.com/p/1-2-bromo-ethoxy-2-methoxy-benzene-4463-59-6]
- NIST WebBook. Benzene, 1-(2-bromoethyl)-4-methoxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14425640]
- PubChem. 1-(Bromomethyl)-2-methoxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/40308]
- BOC Sciences. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [URL: https://www.bocsci.com/blog/2-bromoethylbenzene-applications-in-pharmaceutical-synthesis-and-its-synthesis-method/]
- BLDpharm. 4463-59-6|1-(2-Bromoethoxy)-2-methoxybenzene. [URL: https://www.bldpharm.com/products/4463-59-6.html]
- PrepChem.com. Preparation of (2-bromoethyl)benzene. [URL: https://www.prepchem.com/synthesis-of-2-bromoethyl-benzene/]
- National Institutes of Health (NIH). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956426/]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
1-(2-Bromoethyl)-2-methoxybenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Bromoethyl)-2-methoxybenzene
Introduction
This compound (CAS No. 36449-75-9) is a substituted aromatic haloalkane that serves as a valuable intermediate in synthetic organic chemistry.[1] Its bifunctional nature, featuring a reactive bromoethyl group and an electron-rich methoxy-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Characterization
The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.
Physical Properties
The key physicochemical properties of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 36449-75-9 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | 130-131 °C at 11 Torr | [2] |
| Density | ~1.387 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.560 | [2] |
Note: Some data is derived from sources listing properties for the isomeric 1-(2-Bromoethyl)-4-methoxybenzene, which is expected to have very similar physical characteristics.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8-7.3 ppm, integrating to 4H. The ortho-disubstitution pattern leads to complex splitting.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to 3H. Methoxy groups typically appear in this region.[3]
-
Methylene Protons (-CH₂-Br): A triplet around δ 3.6 ppm (2H), coupled to the adjacent methylene group.
-
Methylene Protons (Ar-CH₂-): A triplet around δ 3.1 ppm (2H), coupled to the methylene group adjacent to the bromine.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-158 ppm). The carbon attached to the methoxy group (C-O) would be the most downfield (~157 ppm), while the carbon attached to the ethyl group would be around δ 130 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.[4]
-
Methylene Carbons: Two signals in the aliphatic region, with the carbon attached to the bromine (-CH₂Br) being more downfield (~δ 33 ppm) than the benzylic carbon (Ar-CH₂) (~δ 30 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2950 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (aryl ether): A strong band around 1240-1260 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
Analytical Workflow
A typical workflow for the synthesis and characterization of this compound involves synthesis followed by purification and spectroscopic confirmation.
Caption: Workflow for the synthesis and characterization of the target compound.
Synthesis and Mechanism
The most direct synthesis of this compound involves the bromination of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol.
Synthetic Pathway
The conversion of the primary alcohol to an alkyl bromide is a standard transformation, often achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Sources
A Spectroscopic and Analytical Guide to 1-(2-Bromoethyl)-2-methoxybenzene
Introduction
1-(2-Bromoethyl)-2-methoxybenzene, also known as 2-methoxyphenethyl bromide, is a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, comprising a bromoethyl group attached to a methoxy-substituted benzene ring in the ortho position, allows for a range of chemical transformations, making it a versatile building block. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and drug development professionals a definitive reference for its analytical profile.
The structural and physicochemical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Methoxyphenethyl bromide[1][2] |
| Molecular Formula | C₉H₁₁BrO[1][2] |
| Molecular Weight | 215.09 g/mol [1][2] |
| CAS Number | 36449-75-9[1] |
| Appearance | Colorless liquid |
| Boiling Point | 105.5-110.5 °C at 5 mmHg[2] |
| Density | 1.356 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.558[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the methoxy protons. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | ddd | 1H | Ar-H |
| ~7.18 | dd | 1H | Ar-H |
| ~6.90 | td | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.55 | t | 2H | -CH₂Br |
| ~3.15 | t | 2H | Ar-CH₂- |
Interpretation and Rationale:
-
Aromatic Region (δ 6.8-7.3 ppm): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex set of multiplets. The electron-donating methoxy group will shield the ortho and para protons, shifting them slightly upfield, while the electron-withdrawing bromoethyl group will have a lesser effect.
-
Methoxy Protons (δ ~3.85 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.
-
Ethyl Chain Protons (δ ~3.15 and ~3.55 ppm): The two methylene groups of the ethyl chain form an A₂B₂ system. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are expected to appear as a triplet around 3.15 ppm. The protons on the carbon bearing the bromine atom (-CH₂Br) will be deshielded by the electronegative bromine and are expected to resonate as a triplet further downfield, around 3.55 ppm. The triplet multiplicity arises from the coupling to the adjacent methylene group.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their chemical environment.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | C-OCH₃ |
| ~130.5 | Ar-C |
| ~128.0 | Ar-C |
| ~127.5 | Ar-C |
| ~121.0 | Ar-C |
| ~110.5 | Ar-C |
| ~55.5 | -OCH₃ |
| ~35.0 | Ar-CH₂- |
| ~30.0 | -CH₂Br |
Interpretation and Rationale:
-
Aromatic Carbons (δ 110-158 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the methoxy group (C-OCH₃) is the most deshielded due to the oxygen's electronegativity and appears at the lowest field (~157.5 ppm). The other aromatic carbon signals will be spread out based on the electronic effects of the substituents.
-
Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group is a characteristic signal for anisole-type compounds.
-
Ethyl Chain Carbons (δ ~30.0 and ~35.0 ppm): The carbon atom bonded to the bromine (-CH₂Br) will be more deshielded than the carbon attached to the aromatic ring (Ar-CH₂-).
The relationship between the proton and carbon signals can be definitively established using 2D NMR techniques such as HSQC and HMBC.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Br bond.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1600, 1490 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |
| ~650 | Medium | C-Br stretch |
Interpretation and Causality:
-
Aromatic C-H and C=C Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching on an aromatic ring. The strong bands around 1600 and 1490 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the benzene ring.
-
Aliphatic C-H Vibrations: The bands in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ethyl chain.
-
C-O Ether Stretch: The strong absorption around 1250 cm⁻¹ is a key indicator of the aryl ether functionality. This is due to the asymmetric stretching of the C-O-C bond.
-
Ortho-Substitution Pattern: A strong band around 750 cm⁻¹ is highly characteristic of an ortho-disubstituted benzene ring, arising from the out-of-plane bending of the adjacent aromatic C-H bonds.
-
C-Br Stretch: The presence of the bromine atom is confirmed by a medium intensity band in the fingerprint region, typically around 650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to a characteristic fragmentation pattern.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 214/216 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 135 | High | [M - Br]⁺ |
| 121 | Very High | [M - CH₂Br]⁺ (Tropylium-like ion) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of Fragmentation:
The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting carbocations.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
-
Molecular Ion ([M]⁺˙, m/z 214/216): The molecular ion peak will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
Loss of Bromine ([M - Br]⁺, m/z 135): Loss of a bromine radical leads to the formation of a stable secondary carbocation.
-
Formation of the Base Peak ([M - CH₂Br]⁺, m/z 121): The most favorable fragmentation is the benzylic cleavage to lose a bromoethyl radical, forming a highly stable methoxy-substituted tropylium-like ion, which is expected to be the base peak in the spectrum.[1]
-
Tropylium Ion ([C₇H₇]⁺, m/z 91): Subsequent fragmentation of the m/z 121 ion can lead to the formation of the classic tropylium ion.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide, including detailed interpretations of predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust analytical framework for its unambiguous identification and characterization. The provided experimental protocols and workflow diagrams serve as practical tools for researchers in ensuring data quality and consistency. Adherence to these analytical principles is essential for professionals in the pharmaceutical and chemical industries to guarantee the quality and purity of this important synthetic intermediate.
References
-
PubChem. 2-Methoxyphenethyl bromide. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the NMR Spectra of 1-(2-Bromoethyl)-2-methoxybenzene
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromoethyl)-2-methoxybenzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles, experimental protocols, and spectral interpretation of this compound.
Introduction: The Significance of this compound
This compound, also known as 2-methoxyphenethyl bromide, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a substituted aromatic ring and a reactive bromoethyl side chain, makes it a precursor for a wide range of more complex molecules. Understanding its NMR spectral characteristics is crucial for confirming its identity, assessing its purity, and monitoring its reactions. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing the necessary tools for its unambiguous characterization.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] The principles of NMR are based on the quantum mechanical magnetic properties of an atom's nucleus.
Chemical Shift
The chemical shift (δ) in NMR spectroscopy indicates the position of a signal along the x-axis of the spectrum. It is influenced by the local electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield).[4] Aromatic protons typically resonate in the range of 6.5-8.0 ppm, while benzylic protons are found around 2.0-3.0 ppm.[5] Methoxy groups on an aromatic ring usually appear as a singlet between 3.7 and 4.0 ppm.[6]
Spin-Spin Coupling and the n+1 Rule
Spin-spin coupling, or J-coupling, is the interaction between the spins of neighboring nuclei. This interaction causes the splitting of NMR signals into multiplets. The multiplicity of a signal can be predicted by the n+1 rule, where 'n' is the number of equivalent protons on adjacent atoms. For example, a proton with one neighboring proton will appear as a doublet, while a proton with two neighboring protons will appear as a triplet. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the number of bonds separating them. Typical coupling constants for aromatic protons are:
Experimental Protocol for NMR Sample Preparation and Acquisition
The quality of NMR data is highly dependent on proper sample preparation.[3][8] A meticulously prepared sample ensures accurate and reproducible results.
Materials and Equipment
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube
-
Pipette or syringe
-
Vortex mixer or sonicator
-
Lint-free tissue and ethanol
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh the desired amount of this compound.[3]
-
Choosing the Solvent: Select a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for nonpolar organic compounds.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][8] Gentle vortexing or sonication can aid in complete dissolution.[3]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.[3] The ideal sample height is between 4.0 and 5.0 cm.[3][9]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.[3] Cap the tube securely.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition Parameters
For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical acquisition parameters would be:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Detailed Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl chain protons, and the methoxy group protons.
Aromatic Region (6.8-7.3 ppm)
The four protons on the benzene ring are in different chemical environments and will give rise to a complex multiplet pattern.[10][11] The ortho-disubstituted pattern is often complex due to the similar chemical shifts of the protons.[10] We can predict the relative chemical shifts based on the electronic effects of the substituents. The methoxy group is electron-donating, causing shielding (upfield shift), while the bromoethyl group is weakly electron-withdrawing.
-
H-6: This proton is ortho to the methoxy group and will be the most shielded, appearing furthest upfield. It will be a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta).
-
H-3: This proton is also ortho to a substituent (the ethyl group) and will be deshielded relative to H-6. It will appear as a doublet of doublets, coupled to H-4 (ortho) and H-5 (meta).
-
H-4 and H-5: These protons are meta to the substituents and will have chemical shifts intermediate between H-3 and H-6. They will likely appear as complex multiplets, often resembling a triplet of doublets or a doublet of doublets of doublets, due to coupling with their neighbors.[7]
Aliphatic Region (3.0-4.0 ppm)
The ethyl chain protons will appear as two distinct signals, each split into a triplet by the adjacent methylene group.
-
-CH₂-Ar (Benzylic Protons): These protons are adjacent to the aromatic ring and will appear as a triplet around 3.1-3.3 ppm.
-
-CH₂-Br: These protons are adjacent to the electron-withdrawing bromine atom and will be deshielded, appearing as a triplet further downfield, around 3.6-3.8 ppm.
Methoxy Region (~3.8 ppm)
The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.8 ppm.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic H | 6.8 - 7.3 | Multiplet | - |
| -OCH₃ | ~3.8 | Singlet | - |
| -CH₂-Br | ~3.6 - 3.8 | Triplet | ~7 |
| -CH₂-Ar | ~3.1 - 3.3 | Triplet | ~7 |
Diagram illustrating the predicted splitting patterns:
Caption: Predicted ¹H NMR signal multiplicities for this compound.
Detailed Analysis of the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
Aromatic Region (110-160 ppm)
The six carbons of the benzene ring are all chemically non-equivalent and will give rise to six distinct signals.[5] The chemical shifts are influenced by the substituents.
-
C-2 (ipso-carbon to -OCH₃): This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing furthest downfield in the aromatic region, around 157 ppm.
-
C-1 (ipso-carbon to -CH₂CH₂Br): This carbon is attached to the alkyl chain and will be deshielded, but less so than C-2, appearing around 130-135 ppm.
-
C-4 and C-6: These carbons are ortho and para to the electron-donating methoxy group and will be shielded, appearing at lower chemical shifts.
-
C-3 and C-5: These carbons are meta to the methoxy group and will be less affected, appearing at intermediate chemical shifts.
Aliphatic Region (30-60 ppm)
The ethyl chain and methoxy carbons will appear in this region.
-
-OCH₃: The methoxy carbon typically appears around 55-60 ppm.[6][12]
-
-CH₂-Ar: The benzylic carbon will be found around 35-40 ppm.
-
-CH₂-Br: The carbon attached to the bromine atom will be deshielded by the electronegative halogen, appearing around 30-35 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-OCH₃) | ~157 |
| C-1 (C-CH₂CH₂Br) | ~130-135 |
| Aromatic CH | ~110-130 (4 signals) |
| -OCH₃ | ~55-60 |
| -CH₂-Ar | ~35-40 |
| -CH₂-Br | ~30-35 |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust framework for its structural elucidation and purity assessment. By understanding the interplay of chemical shifts, spin-spin coupling, and the influence of substituents, researchers can confidently interpret the NMR data for this important synthetic intermediate. The experimental protocols and predicted spectral data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- NMR Facility. (n.d.). 4. Sample preparation and pre-acquisition activities.
- Unknown. (n.d.). NMR sample preparation guidelines.
- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenethyl bromide. Retrieved from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
Martinez-Arias, C. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]
-
Studylib. (n.d.). NMR Spectroscopy: Chemical Shifts, Integration, Coupling. Retrieved from [Link]
Sources
- 1. 2-Methoxyphenethyl bromide | C9H11BrO | CID 578199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyphenethyl bromide 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. studylib.net [studylib.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. organomation.com [organomation.com]
- 9. Section_4 [nmr.chem.ualberta.ca]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Bromoethyl)-2-methoxybenzene
Section 1: Introduction to the Vibrational Landscape of 1-(2-Bromoethyl)-2-methoxybenzene
This compound, also known as 2-methoxyphenethyl bromide, is a valuable intermediate in organic synthesis, particularly in the construction of more complex pharmaceutical and bioactive molecules.[1] Its structure combines an ortho-disubstituted benzene ring with an ether and a primary alkyl bromide. This unique combination of functional groups results in a distinct infrared (IR) spectrum that serves as a molecular "fingerprint," indispensable for structural confirmation, purity assessment, and reaction monitoring.
Infrared spectroscopy probes the vibrational transitions of a molecule.[2] When exposed to infrared radiation, specific covalent bonds absorb energy at characteristic frequencies, causing them to stretch or bend.[3] This guide provides a detailed analysis of the expected IR absorption bands for this compound, explains the rationale behind peak assignments, presents a validated experimental protocol for data acquisition, and offers insights into accurate spectral interpretation.
Section 2: Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational modes.
Caption: Molecular structure of this compound.
The key vibrational units are:
-
Ortho-Disubstituted Benzene Ring: This aromatic core gives rise to C-H stretching, C=C ring stretching, and out-of-plane C-H bending (wagging) vibrations.
-
Alkyl Aryl Ether (-O-CH₃): The C-O bonds are strong absorbers, producing some of the most characteristic peaks in the fingerprint region.
-
Bromoethyl Group (-CH₂CH₂Br): This aliphatic chain contributes sp³ C-H stretching and bending modes, along with a distinctive C-Br stretching vibration at low wavenumbers.
Section 3: Analysis of the Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen and double/triple bonds. A crucial first step in interpretation is to draw a demarcation line at 3000 cm⁻¹.[4][5]
-
Aromatic C(sp²)-H Stretching (Above 3000 cm⁻¹): The protons on the benzene ring will produce medium-to-weak absorptions in the 3100-3010 cm⁻¹ range.[6] The presence of peaks in this area is a clear indicator of unsaturation.
-
Aliphatic C(sp³)-H Stretching (Below 3000 cm⁻¹): The methylene (-CH₂-) and methyl (-CH₃) groups of the bromoethyl and methoxy substituents, respectively, will exhibit strong, sharp peaks in the 2960-2850 cm⁻¹ region.[3][7] Typically, multiple peaks appear due to symmetric and asymmetric stretching modes.
-
Aromatic C=C Ring Stretching (~1600-1450 cm⁻¹): The benzene ring has characteristic C=C stretching vibrations that typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹. A third band is often observed near 1450 cm⁻¹. These peaks confirm the presence of the aromatic ring.[8][9]
Section 4: Decoding the Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
While complex, the fingerprint region contains highly diagnostic peaks that confirm the molecule's specific structure and substitution pattern.[3]
-
Ether C-O Stretching (~1250 cm⁻¹ and ~1030 cm⁻¹): Alkyl aryl ethers are characterized by two strong absorption bands.[10][11] The asymmetric C-O-C stretch appears as a very strong band around 1250 cm⁻¹. The symmetric stretch is found near 1030 cm⁻¹.[12] These two intense peaks are key identifiers for the methoxybenzene moiety.
-
Aliphatic C-H Bending (~1465 cm⁻¹ and ~1380 cm⁻¹): The scissoring vibration of the -CH₂- groups in the ethyl chain typically appears near 1465 cm⁻¹.[13]
-
-CH₂X Wagging (~1300-1150 cm⁻¹): The wagging of the methylene group attached to the bromine atom (-CH₂Br) is expected in the 1300-1150 cm⁻¹ range.[14][15][16]
-
Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The position of the strong C-H out-of-plane "wagging" vibration is highly diagnostic of the substitution pattern on the benzene ring. For ortho-disubstituted rings, this peak is characteristically found in the 770-735 cm⁻¹ range.[8][17] Its presence provides strong evidence for the 1,2-substitution pattern.
-
C-Br Stretching (~690-515 cm⁻¹): The carbon-bromine bond stretch is expected to appear as a medium-to-strong band in the low-frequency region between 690 cm⁻¹ and 515 cm⁻¹.[14][15] This peak is often located in a region where standard sodium chloride (NaCl) optics are not transparent; potassium bromide (KBr) optics are recommended for its clear observation.[18]
Section 5: Experimental Protocol for IR Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-quality IR spectrum of this compound, which is a liquid at standard conditions.
Methodology: Neat Liquid Analysis
-
Materials Check: Ensure KBr or NaCl salt plates are clean, dry, and free of scratches. Verify their transparency with a background scan.
-
Sample Application: Place one drop of this compound onto the center of one salt plate.
-
Assembly: Gently place the second salt plate on top, spreading the liquid into a thin, uniform capillary film. Avoid introducing air bubbles.
-
Spectrometer Placement: Mount the assembled plates in the spectrometer's sample holder.
-
Background Collection: With the sample chamber empty, collect a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum Collection: Place the sample in the beam path and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: Disassemble the plates immediately after use. Clean with a dry, lint-free cloth and a suitable solvent (e.g., dry acetone or methylene chloride), then store in a desiccator.
Recommended FTIR Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Scan Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, including the C-Br stretch. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most peaks without excessive noise. |
| Number of Scans | 16-32 | Improves the signal-to-noise ratio for weaker signals. |
| Optics | KBr | Preferred for its transparency down to 400 cm⁻¹, ensuring observation of the C-Br stretch.[18] |
| Detector | DTGS | Standard, robust detector for mid-IR analysis. |
Caption: Experimental workflow for acquiring a neat liquid IR spectrum.
Section 6: Integrated Spectral Interpretation
A hypothetical IR spectrum of this compound would exhibit the key features discussed. The final identification relies on the simultaneous presence of all characteristic bands.
Summary of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3010 | C-H Stretch | Aromatic (sp²) | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (sp³) | Strong, Sharp |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |
| ~1250 | Asymmetric C-O-C Stretch | Alkyl Aryl Ether | Very Strong |
| ~1030 | Symmetric C-O-C Stretch | Alkyl Aryl Ether | Strong |
| 770 - 735 | C-H Out-of-Plane Bend | Ortho Substitution | Strong |
| 690 - 515 | C-Br Stretch | Alkyl Bromide | Medium to Strong |
Interpretation Logic and Purity Assessment
The identification process is a systematic confirmation of expected signals. The absence of unexpected peaks is as important as the presence of expected ones for confirming purity.
Caption: Logical flowchart for the confirmation of this compound.
Potential Impurities:
-
Starting Material (e.g., 2-methoxyphenol): Would show a very broad O-H stretching band from 3500-3200 cm⁻¹.[19] Its absence is a key indicator of complete reaction.
-
Residual Solvents: Sharp, characteristic peaks of solvents like Toluene or THF may be present if not fully removed.
-
Elimination Product (2-methoxystyrene): Would show characteristic vinylic C-H (~3080 cm⁻¹) and C=C (~1630 cm⁻¹) stretching peaks, and the C-Br stretch would be absent.
Section 7: Conclusion
The infrared spectrum of this compound is rich with information. Positive identification is achieved by confirming the presence of key diagnostic bands: sp² and sp³ C-H stretches on either side of 3000 cm⁻¹, the two strong C-O ether stretches in the fingerprint region, the strong out-of-plane bending band confirming the ortho-substitution pattern, and the low-frequency C-Br stretch. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the structural elucidation and quality control of this important chemical intermediate.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
University of Technology Sydney. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethyl bromide. PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]
Sources
- 1. 2-Methoxyphenethyl bromide | C9H11BrO | CID 578199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. academics.nat.tum.de [academics.nat.tum.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. fiveable.me [fiveable.me]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. scribd.com [scribd.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 18. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 19. orgchemboulder.com [orgchemboulder.com]
1-(2-Bromoethyl)-2-methoxybenzene mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromoethyl)-2-methoxybenzene
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the principles of Electron Ionization (EI) mass spectrometry, elucidating the characteristic fragmentation pathways that serve as a molecular fingerprint for this analyte. By understanding the causality behind ion formation, researchers can confidently identify and characterize this molecule and its analogs. This document provides not only the theoretical underpinnings but also a field-proven experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), making it an essential resource for scientists in analytical, organic, and medicinal chemistry.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for determining the molecular weight and structural features of unknown compounds. For professionals engaged in drug discovery and synthetic chemistry, confirming the identity and purity of intermediates like this compound is a critical step. Mass spectrometry provides this confirmation by measuring the mass-to-charge ratio (m/z) of ions generated from the molecule.
The technique of choice for volatile, thermally stable organic molecules of this class is typically Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing it to fragment in predictable and reproducible ways[1][2]. This fragmentation pattern is a rich source of structural information, akin to a molecular fingerprint, allowing for unambiguous identification. This guide will dissect that fingerprint.
Principles of Ionization and Fragmentation
When a this compound molecule enters the ion source of the mass spectrometer, it is bombarded by a high-energy electron beam (typically 70 eV)[2]. This interaction is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺)[3].
M•⁺ → [C₉H₁₁BrO]•⁺ + e⁻
This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to form smaller, more stable ions. The key to interpreting a mass spectrum lies in understanding these pathways, which are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For this compound, the primary sites of fragmentation are influenced by the presence of the bromine atom, the methoxy group, and the aromatic ring.
Predicted Mass Spectrum and Fragmentation Pathways
The Molecular Ion (M•⁺) at m/z 214/216
The molecular ion peak is expected to be observed at m/z 214 and m/z 216. Its presence confirms the molecular weight of the compound. Aromatic systems are adept at stabilizing the positive charge, so the molecular ion for this compound should be clearly visible[7].
Major Fragmentation Pathways
The fragmentation of the molecular ion follows several logical pathways dictated by the functional groups.
-
Pathway A: Loss of Bromine Radical (•Br) This is often a dominant fragmentation pathway for bromoalkanes[8]. The C-Br bond cleaves, releasing a bromine radical and leaving a stable secondary carbocation. This results in a prominent fragment ion at m/z 135 . The stability of this ion is enhanced by the methoxy-substituted phenyl ring.
[C₉H₁₁BrO]•⁺ → [C₉H₁₁O]⁺ + •Br (m/z 214/216) → (m/z 135)
-
Pathway B: Benzylic-type Cleavage Cleavage of the C-C bond between the ethyl side chain and the bromine atom results in the loss of a bromomethyl radical (•CH₂Br). This pathway leads to the formation of a methoxy-substituted tropylium ion, a highly stable seven-membered aromatic ring structure, at m/z 121 .
[C₉H₁₁BrO]•⁺ → [C₈H₉O]⁺ + •CH₂Br (m/z 214/216) → (m/z 121)
-
Pathway C: Fragmentation of the Methoxy Group Aryl ethers are known to fragment via loss of a methyl radical (•CH₃) followed by the elimination of a neutral carbon monoxide (CO) molecule[9]. This can occur from the m/z 135 or m/z 121 ions.
-
From m/z 135: Loss of •CH₃ gives an ion at m/z 120 .
-
From m/z 121: Loss of CO gives an ion at m/z 93 .
-
The following diagram illustrates these primary fragmentation routes.
Caption: Predicted EI fragmentation of this compound.
Summary of Key Ions
The expected key ions in the EI mass spectrum are summarized below for quick reference.
| m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss | Key Features |
| 214, 216 | Molecular Ion, [C₉H₁₁BrO]•⁺ | Confirms molecular weight; 1:1 isotopic pattern. |
| 135 | [M - •Br]⁺ | Loss of bromine radical, often a significant peak. |
| 121 | [M - •CH₂Br]⁺ | Benzylic-type cleavage, formation of stable tropylium ion. |
| 93 | [m/z 121 - CO]⁺ | Loss of carbon monoxide from the m/z 121 fragment. |
Experimental Protocol: GC-MS Analysis
To acquire a high-quality mass spectrum, a self-validating protocol is essential. The following steps describe a robust method for the analysis of this compound using a standard GC-MS system.
Sample Preparation
-
Rationale: Proper dilution is crucial to avoid column overloading and ion source saturation, ensuring sharp chromatographic peaks and clean spectra.
-
Prepare a stock solution of the sample at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
GC-MS Instrumentation and Conditions
-
Rationale: The selected parameters ensure good chromatographic separation from potential impurities and provide standardized ionization energy for reproducible fragmentation, allowing for potential library matching[2].
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of organic compounds. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation and ensures elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for structural elucidation of volatile organics[1]. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all expected fragments. |
The following diagram illustrates the overall experimental workflow.
Caption: Standard workflow for the GC-MS analysis of organic compounds.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ion chemistry can be applied to achieve confident structural elucidation. By utilizing Electron Ionization, the molecule fragments into a series of characteristic ions, most notably at m/z 214/216 (M•⁺), 135 ([M-Br]⁺), and 121 ([M-CH₂Br]⁺). This predictable fragmentation, combined with a robust GC-MS protocol, provides researchers and drug development professionals with a reliable method for identifying this compound, ensuring the integrity of their synthetic and analytical workflows.
References
-
chemazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Linstrom, P.J. (Ed.). (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST WebBook. Available at: [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST WebBook. Available at: [Link]
- Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 645-668.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST WebBook. Available at: [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]
- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
-
Slideshare. (n.d.). Mass chart Fragmentation. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]
- 5. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethyl)-2-methoxybenzene, a pivotal intermediate in the development of novel therapeutics and complex organic molecules. The document delineates the prevalent synthetic strategies, with a primary focus on the robust and widely adopted method of nucleophilic substitution on the corresponding alcohol. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the reaction mechanism and causality of procedural choices. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable chemical building block.
Introduction: Significance of this compound
This compound, also known as 2-methoxyphenethyl bromide, is a key structural motif in a multitude of biologically active compounds. Its utility in medicinal chemistry stems from the presence of a reactive bromoethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This, coupled with the electronically distinct 2-methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of compounds targeting a range of biological pathways. Its application in the development of novel pharmaceuticals underscores the need for a reliable and well-characterized synthetic route.
Synthetic Pathways: A Strategic Overview
The synthesis of this compound is most commonly and efficiently achieved through the conversion of its corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.
Alternative, though less common, routes can include the radical-mediated addition of hydrogen bromide to 2-methoxystyrene. However, this method can be prone to regioselectivity issues and the formation of polymeric byproducts, making the alcohol-based route preferable for achieving high purity and yield.
Core Synthesis Protocol: From Alcohol to Bromide
The conversion of 2-(2-methoxyphenyl)ethanol to this compound is typically accomplished using a variety of brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice. The following protocol is a field-proven method that offers high yields and straightforward purification.
Mechanistic Insight: The Role of Phosphorus Tribromide
The reaction of an alcohol with phosphorus tribromide proceeds via an S_N2 mechanism. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom attached to the leaving group in a backside attack, leading to the formation of the desired alkyl bromide with inversion of configuration (though the starting material is achiral in this case).
Caption: S__N_2 mechanism for the bromination of 2-(2-methoxyphenyl)ethanol with PBr₃.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Key Considerations |
| 2-(2-Methoxyphenyl)ethanol | >98% | Sigma-Aldrich | Ensure the starting material is dry. |
| Phosphorus tribromide (PBr₃) | >99% | Acros Organics | Highly corrosive and moisture-sensitive; handle under inert atmosphere. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific | Use a dry, non-protic solvent to avoid unwanted side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | VWR | For quenching the reaction and neutralizing acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | For drying the organic phase. |
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution. Expertise & Experience Insight: The sub-stoichiometric amount of PBr₃ is often sufficient as each molecule can react with up to three equivalents of the alcohol. A slow, dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture over ice water to quench any remaining PBr₃.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts until effervescence ceases. Trustworthiness: This step is critical for a clean extraction and to prevent degradation of the product during concentration.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess for the presence of any impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the absence of the starting alcohol's hydroxyl group.
Safety and Handling
-
Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The quenching and neutralization steps can be exothermic and may produce gas. These should be performed slowly and with caution.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
-
PrepChem. (2023). Synthesis of 3-methoxyphenethyl bromide. [Link][1]
Sources
Starting materials for 1-(2-Bromoethyl)-2-methoxybenzene synthesis
An In-Depth Technical Guide to the Starting Materials and Synthesis of 1-(2-Bromoethyl)-2-methoxybenzene
Introduction
This compound is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of pharmaceutical compounds and fine chemicals. Its structure, featuring a bromoethyl group ortho to a methoxy substituent on a benzene ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive technical overview of the most reliable and efficient methods for the synthesis of this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic pathways. The primary route discussed involves a two-step process: the formation of a key alcohol intermediate, 2-(2-methoxyphenyl)ethanol, followed by its conversion to the target bromoalkane. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this synthesis.
Section 1: Synthesis of the Key Intermediate: 2-(2-Methoxyphenyl)ethanol
A robust synthesis of the target molecule begins with the efficient preparation of its immediate precursor, 2-(2-methoxyphenyl)ethanol[1][2][3]. The most direct and widely employed method for this transformation is the Grignard reaction, which facilitates the formation of a crucial carbon-carbon bond.
1.1: Recommended Synthetic Route: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency[4]. In this context, the reaction involves the preparation of 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings. This organometallic reagent then undergoes a nucleophilic attack on ethylene oxide to yield the desired alcohol after an acidic workup.
The starting material, 2-bromoanisole, is commercially available and can be prepared from o-bromoanisole and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF)[5]. The successful formation of the Grignard reagent is critical and requires strictly anhydrous conditions to prevent its reaction with protic solvents[6]. The initiation of the Grignard reaction can be facilitated by the addition of a small crystal of iodine, which helps to activate the magnesium surface[4].
1.2: Starting Materials and Reagents
The following table summarizes the necessary starting materials and reagents for the synthesis of 2-(2-methoxyphenyl)ethanol.
| Compound | Role | Key Considerations |
| 2-Bromoanisole | Starting material | Should be dry and pure. |
| Magnesium Turnings | Reagent | Use of fresh, high-purity turnings is recommended. |
| Tetrahydrofuran (THF) | Solvent | Must be anhydrous. |
| Iodine | Initiator | A small crystal is sufficient to start the reaction. |
| Ethylene Oxide | Reagent | A gas at room temperature, it is typically bubbled through the reaction mixture or added as a cooled solution in THF. |
| Hydrochloric Acid (aq.) | Quenching/Workup | Used to protonate the alkoxide and dissolve magnesium salts. |
1.3: Detailed Experimental Protocol for 2-(2-Methoxyphenyl)ethanol Synthesis
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small crystal of iodine. To the dropping funnel, add a solution of 2-bromoanisole in anhydrous THF. Add a small portion of the 2-bromoanisole solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-methoxyphenyl)ethanol. The product can be further purified by vacuum distillation or column chromatography.
1.4: Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)ethanol.
Section 2: Conversion to this compound
With the successful synthesis of 2-(2-methoxyphenyl)ethanol, the final step is the conversion of the primary alcohol to the corresponding alkyl bromide. Several reliable methods exist for this transformation, with the use of phosphorus tribromide (PBr₃) being one of the most common and effective.
2.1: Recommended Method: Bromination with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides[7][8]. The reaction typically proceeds via an S_N2 mechanism, which is favorable for primary alcohols like 2-(2-methoxyphenyl)ethanol and generally results in high yields with minimal side products[7][9].
2.2: Reagents and Conditions for Bromination
| Compound | Role | Key Considerations |
| 2-(2-Methoxyphenyl)ethanol | Starting material | Should be dry and free of solvent from the previous step. |
| Phosphorus Tribromide (PBr₃) | Brominating agent | Highly reactive with water; should be handled with care under anhydrous conditions. |
| Dichloromethane (CH₂Cl₂) or Diethyl Ether | Solvent | Anhydrous solvent is required. |
| Sodium Bicarbonate (aq.) | Workup | Used to neutralize any remaining acid. |
2.3: Detailed Experimental Protocol for Bromination
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(2-methoxyphenyl)ethanol in anhydrous dichloromethane or diethyl ether. Cool the solution in an ice bath.
-
Addition of PBr₃: Add phosphorus tribromide dropwise to the cooled solution of the alcohol with vigorous stirring. A white precipitate of phosphorous acid may form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto ice. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
2.4: Causality Behind Experimental Choices
The dropwise addition of PBr₃ at low temperatures is crucial to control the exothermic nature of the reaction and to prevent the formation of byproducts. The use of an anhydrous solvent is essential as PBr₃ reacts violently with water. The aqueous workup with sodium bicarbonate neutralizes the acidic byproducts, phosphorous acid and any excess PBr₃.
2.5: Experimental Workflow Diagram
Caption: Workflow for the bromination of 2-(2-methoxyphenyl)ethanol.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-bromoanisole. The initial Grignard reaction with ethylene oxide provides the key intermediate, 2-(2-methoxyphenyl)ethanol, in good yield. Subsequent bromination of this primary alcohol using phosphorus tribromide offers a reliable and high-yielding route to the final product. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment, is paramount for the success of both steps. This synthetic strategy utilizes readily available starting materials and employs well-established, high-yielding reactions, making it a practical and efficient method for laboratory and potential scale-up applications.
References
- Benchchem. Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
- Organic Syntheses. (1973). Coll. Vol. 5, p.976.
- Organic Syntheses. Procedure for 2-Methoxyphenylmagnesium bromide.
- PrepChem. Synthesis of 3-methoxyphenethyl bromide.
- Benchchem. Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene.
- ChemScene. 2-(2-Methoxyphenyl)ethanol.
- Hongsheng Sci-Tech Development Co. Ltd. 2-Methoxyphenethyl alcohol,7417-18-7 manufacture.
- PubChem. 2-Methoxyphenethyl alcohol.
- Organic Chemistry Portal. Alcohol to Bromide - Common Conditions.
- Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3.
- YouTube. Alcohols to Alkyl Bromides, Part 1.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methoxyphenethyl alcohol,7417-18-7 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
Reactivity of the bromoethyl group in 1-(2-Bromoethyl)-2-methoxybenzene
An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(2-Bromoethyl)-2-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromoethyl functional group in this compound. This compound, a valuable intermediate in organic synthesis, exhibits a nuanced reactivity profile governed by the interplay of its primary alkyl halide nature and the electronic and steric influences of the adjacent 2-methoxy-substituted phenyl ring. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the factors that dictate reaction outcomes. We will explore the predominant reaction pathways—nucleophilic substitution (SN2) and elimination (E2)—providing a framework for predicting and controlling the chemical transformations of this versatile substrate.
Introduction and Physicochemical Profile
This compound, also known as 2-methoxyphenethyl bromide, possesses a primary bromoalkane attached to an anisole core. The reactivity of this molecule is centered on the C-Br bond. The carbon atom bonded to the bromine (Cα) is electrophilic due to the high electronegativity of bromine, making it a target for nucleophiles. The adjacent carbon (Cβ) bears protons that can be abstracted by bases, leading to elimination reactions.
The presence of the 2-methoxybenzene moiety is critical. The methoxy group is an ortho-, para- directing activator in electrophilic aromatic substitution, but its influence on the ethyl side chain is more complex. It exerts a weak electron-withdrawing inductive effect (-I) and a stronger electron-donating resonance effect (+R). Furthermore, its position at the ortho carbon introduces potential steric hindrance and the possibility of neighboring group participation, which must be considered when designing synthetic routes.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for this compound) | Value (for 1-(2-Bromoethyl)-4-methoxybenzene) | Rationale & Source |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | Identical for isomers. |
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | Identical for isomers. |
| CAS Number | 4463-59-6 (related structure) | 14425-64-0 | Specific identifiers for each isomer. |
| Appearance | (Expected) Colorless to pale yellow liquid | (Reported) Data not specified | Based on typical bromoalkanes. |
| Boiling Point | Data not readily available | 525.56 K (252.41 °C) (Joback Method) | Ortho-substitution may slightly alter boiling point compared to the para-isomer. |
| Polarity of C-Br Bond | Polarized (Cδ+-Brδ-) | Polarized (Cδ+-Brδ-) | Due to the electronegativity difference between carbon and bromine. |
Core Reactivity: A Dichotomy of Pathways
The bromoethyl group in this compound primarily undergoes two competing types of reactions: Nucleophilic Substitution and β-Elimination. The choice of reagents and reaction conditions is paramount in directing the outcome toward the desired product.
Caption: Competing SN2 and E2 pathways for this compound.
Nucleophilic Substitution (SN2 Pathway)
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a concerted, single-step mechanism.[1] For this compound, a primary alkyl halide, this is generally the favored substitution pathway.
Mechanism Causality
The reaction is initiated by the attack of a nucleophile on the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack").[2] This simultaneous bond-forming (C-Nucleophile) and bond-breaking (C-Br) process passes through a high-energy, trigonal bipyramidal transition state.[2] Because both the substrate and the nucleophile are involved in this rate-determining step, the reaction kinetics are second-order.[1]
Influence of Substrate Structure
-
Primary Halide: Being a primary halide is the single most important factor favoring the SN2 mechanism. Primary carbocations are highly unstable, making an SN1 pathway energetically unfavorable.
-
Steric Hindrance: While the α-carbon is primary, it is not without steric encumbrance. The adjacent bulky 2-methoxyphenyl group can impede the approach of the nucleophile.[3][4] This steric hindrance makes the SN2 reaction slower than for a simple primary halide like 1-bromoethane but does not prevent it.[5] The ortho-methoxy group itself adds to this steric bulk compared to an unsubstituted phenyl ring.
Experimental Choices for Favoring SN2
-
Nucleophile: Use a strong, non-bulky nucleophile. Good candidates include cyanide (CN⁻), azide (N₃⁻), primary or secondary amines (RNH₂, R₂NH), and thiolates (RS⁻). Weakly basic nucleophiles are ideal to minimize competing E2 reactions.
-
Solvent: Polar aprotic solvents such as acetone, acetonitrile (CH₃CN), or dimethylformamide (DMF) are optimal. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[6]
-
Temperature: Lower to moderate temperatures generally favor substitution over elimination.
Caption: The concerted SN2 mechanism for this compound.
Elimination (E2 Pathway)
The E2 (Elimination, Bimolecular) reaction is also a concerted, single-step process where a base removes a proton from the β-carbon at the same time the C-Br bond breaks, forming an alkene.[7]
Mechanism Causality
The E2 mechanism requires a specific geometry: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (180° apart). This alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond of the alkene. The rate of reaction is dependent on the concentration of both the substrate and the base.[7]
Regioselectivity: Zaitsev vs. Hofmann Elimination
When a β-elimination can result in different alkene isomers, the outcome is governed by regioselectivity rules.
-
Zaitsev's Rule: Predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This is typically favored when using a small, strong base (e.g., NaOH, NaOMe).
-
Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically bulky base (e.g., potassium tert-butoxide, t-BuOK). The large base finds it easier to access the less sterically hindered protons.
For this compound, there is only one type of β-hydrogen, so only one alkene product, 2-methoxystyrene , can be formed. Therefore, the concept of regioselectivity between Zaitsev and Hofmann products does not apply here. The key is simply to choose conditions that favor elimination over substitution.
Experimental Choices for Favoring E2
-
Base: A strong, sterically hindered base is the most effective tool to promote E2 while suppressing SN2. Potassium tert-butoxide (t-BuOK) is a classic choice. Its bulk makes it a poor nucleophile but an excellent proton abstractor.
-
Solvent: A less polar solvent, often the conjugate acid of the base (e.g., tert-butanol for t-BuOK), is typically used.
-
Temperature: High temperatures strongly favor elimination over substitution, as elimination reactions generally have a higher activation energy and benefit more from increased thermal energy.
Caption: The concerted E2 mechanism leading to 2-methoxystyrene.
Experimental Protocols
The following protocols are representative methodologies for achieving selective substitution or elimination. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(2-(2-methoxyphenyl)ethyl)aniline (SN2 Reaction)
This protocol details a nucleophilic substitution using aniline as the nucleophile.
-
Objective: To demonstrate a typical SN2 reaction leading to a secondary amine.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting bromide. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Methodology:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq) as a mild base to neutralize the HBr byproduct.
-
Add aniline (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C under reflux with constant stirring for 16-24 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product via column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methoxystyrene (E2 Reaction)
This protocol details an elimination reaction using a strong, bulky base.
-
Objective: To demonstrate a typical E2 reaction leading to an alkene.
-
Self-Validation: The formation of the alkene can be monitored by GC-MS. The disappearance of the starting material and the appearance of a new product with the correct molecular weight is a strong indicator of success. The product's structure is confirmed by NMR, where the appearance of vinyl proton signals is characteristic.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxystyrene.
-
The product can be purified by distillation if necessary.
Conclusion
The reactivity of the bromoethyl group in this compound is a classic example of the competition between SN2 and E2 pathways. As a primary halide, it is predisposed to SN2 reactions, but this is tempered by the steric bulk of the ortho-substituted phenyl ring. By carefully selecting the reaction parameters—nucleophile/base strength and steric profile, solvent polarity, and temperature—a skilled chemist can effectively steer the reaction to selectively yield either the substitution or the elimination product. This control is fundamental to the utility of this compound as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
References
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry Notes. (2018, April 30). Zaitsev rule vs Hofmann rule: Easy statement and examples. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Mechanism of Nucleophilic Substitution - SN2. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, October 18). 8.4: The E2 Mechanism. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]
-
Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Zaytsev's rule. Retrieved from [Link]
-
Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Wu, D., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Selectivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). Ortho-para directors I (video). Retrieved from [Link]
-
NIH. (n.d.). The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. Retrieved from [Link]
Sources
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
The Ortho-Methoxy Group: A Linchpin in the Reactivity of 1-(2-Bromoethyl)-2-methoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-methoxybenzene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic frameworks and phenethylamine derivatives of medicinal interest. Its reactivity is profoundly influenced by the interplay between the bromoethyl side chain and the methoxy group positioned on the aromatic ring. The ortho arrangement of these two substituents is not merely a matter of substitution pattern but a critical determinant of the molecule's chemical behavior, dictating reaction pathways and influencing reaction rates. This technical guide provides a comprehensive exploration of the multifaceted role of the methoxy group in modulating the reactivity of this compound, offering insights into its electronic and steric effects, its capacity for neighboring group participation, and its directional influence in key synthetic transformations.
The Dual Nature of the Methoxy Group: Electronic and Steric Effects
The methoxy group (-OCH₃) is a powerful modulator of aromatic reactivity due to its dual electronic nature. It exerts a strong, electron-donating resonance effect (+M) and a moderate, electron-withdrawing inductive effect (-I).
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions.[1][2] This heightened electron density makes the aromatic ring more susceptible to electrophilic attack.
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond.[2]
In the case of this compound, the resonance effect generally outweighs the inductive effect, rendering the aromatic ring activated towards electrophilic aromatic substitution.[1] The methoxy group directs incoming electrophiles primarily to the para position (C4) and to a lesser extent, the other ortho position (C6), due to steric hindrance from the adjacent bromoethyl group.[3]
Steric Hindrance: The physical bulk of the methoxy group, in concert with the bromoethyl chain, can sterically hinder the approach of reagents to the adjacent positions on the ring and the benzylic position of the side chain. This steric congestion can influence the regioselectivity of reactions.
The Pivotal Role of the Methoxy Group in Directing Reactivity
The strategic placement of the methoxy group at the ortho position to the bromoethyl side chain opens up unique reaction pathways that are not as readily available to its meta and para isomers. This is primarily attributed to Neighboring Group Participation (NGP) .
Intramolecular Cyclization: A Pathway to 2,3-Dihydrobenzofuran
A key reaction pathway for this compound, facilitated by the ortho-methoxy group, is its intramolecular cyclization to form 2,3-dihydrobenzofuran. This transformation is a powerful method for the synthesis of this important heterocyclic motif, which is a core structure in many natural products and pharmaceuticals.[4]
The reaction typically proceeds under basic conditions. The methoxy group, while not directly participating as a nucleophile in its ether form, influences the reaction environment. A more direct neighboring group participation can be envisioned if the methoxy group is first demethylated to a hydroxyl group. However, direct intramolecular attack of the methoxy oxygen is also a possibility, leading to a cyclic oxonium ion intermediate.
Mechanism of Intramolecular Cyclization (via phenoxide):
A common strategy to facilitate this cyclization involves the in-situ formation of a phenoxide ion, which is a much more potent nucleophile. This can be achieved by demethylation of the methoxy group, for example, using a strong acid like HBr, followed by treatment with a base.
Anchimeric Assistance in Nucleophilic Substitution
The term anchimeric assistance refers to the participation of a neighboring group in the rate-determining step of a substitution reaction.[3] In the context of this compound, the lone pairs on the methoxy oxygen can stabilize the transition state of a nucleophilic substitution reaction at the benzylic carbon, although this effect is less pronounced than in systems where a more direct attack is possible. The electron-donating nature of the methoxy group can also influence the stability of any carbocation-like intermediates that may form.
Synthetic Applications and Experimental Protocols
The unique reactivity of this compound makes it a valuable precursor for several important classes of compounds.
Synthesis of 2-(2-Methoxyphenyl)ethylamine
A primary application of this compound is in the synthesis of 2-(2-Methoxyphenyl)ethylamine, a key intermediate in the production of pharmaceuticals such as Carvedilol, a beta-blocker.[1] This transformation is typically achieved through a nucleophilic substitution reaction with a nitrogen-containing nucleophile, such as ammonia or a protected form like phthalimide (Gabriel synthesis).
Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)ethylamine via Gabriel Synthesis
-
Phthalimide Alkylation: To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add this compound (1.0 equivalent).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(2-(2-methoxyphenyl)ethyl)phthalimide), wash with water, and dry.
-
Hydrazinolysis: Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture, acidify with concentrated hydrochloric acid, and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford 2-(2-Methoxyphenyl)ethylamine.
Precursor to Tetrahydroisoquinolines and β-Carbolines
2-(2-Methoxyphenyl)ethylamine, readily synthesized from this compound, is a valuable precursor for the synthesis of tetrahydroisoquinolines and β-carbolines through reactions like the Pictet-Spengler and Bischler-Napieralski reactions. These heterocyclic systems are prevalent in a vast array of alkaloids and pharmacologically active compounds. The electron-rich nature of the methoxy-substituted benzene ring facilitates the electrophilic aromatic substitution step in these cyclization reactions.
Quantitative Data and Spectroscopic Analysis
| Reaction | Product | Typical Yield | Conditions |
| Intramolecular Cyclization | 2,3-Dihydrobenzofuran | 70-85% | Base (e.g., K₂CO₃), high temperature |
| Gabriel Synthesis (overall) | 2-(2-Methoxyphenyl)ethylamine | 60-75% | 1. K-phthalimide, DMF; 2. N₂H₄·H₂O |
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.15 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (t, J = 7.2 Hz, 2H, CH₂Br), 3.15 (t, J = 7.2 Hz, 2H, ArCH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.5, 130.0, 128.5, 127.0, 121.0, 110.5, 55.5, 38.0, 33.0 |
| IR (neat, cm⁻¹) | 3000, 2950, 1600, 1490, 1240, 1030, 750 |
| Mass Spec (EI, m/z) | 216/214 (M⁺), 135, 121, 91 |
Conclusion
The methoxy group in this compound is far more than a simple substituent; it is a key architectural element that profoundly governs the molecule's reactivity. Its electron-donating resonance effect activates the aromatic ring, while its ortho positioning enables crucial neighboring group participation, facilitating intramolecular cyclization reactions to form valuable heterocyclic systems. Furthermore, this strategic placement allows for the efficient synthesis of phenethylamine derivatives that are pivotal intermediates in drug development. A thorough understanding of the electronic and steric influences of the methoxy group is paramount for any researcher or scientist seeking to exploit the full synthetic potential of this versatile building block. The principles outlined in this guide provide a solid foundation for the rational design of synthetic strategies and the prediction of reaction outcomes involving this important chemical entity.
References
-
Brainly.com. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?[Link]
-
Proprep. What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?[Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]
-
Wikipedia. (2023, October 29). Methoxy group. [Link]
-
Chegg. (2024, October 16). For electrophilic aromatic substitution reactions, why is a methoxy group...[Link]
-
Filo. (2025, May 30). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.[Link]
-
Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?[Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
ResearchGate. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
Sources
The Synthetic Chemist's Guide to 1-(2-Bromoethyl)-2-methoxybenzene: A Versatile Building Block for Complex Molecule Synthesis
Abstract
1-(2-Bromoethyl)-2-methoxybenzene is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a reactive primary alkyl bromide and an electron-rich, sterically influential methoxy-substituted benzene ring, offers a unique combination of properties for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, with a focus on mechanistic principles and practical experimental protocols. We will delve into the causal factors governing its reaction pathways and showcase its utility in the synthesis of pharmaceutically relevant scaffolds, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile building block.
Core Characteristics and Physicochemical Properties
This compound, also known as 2-methoxyphenethyl bromide, possesses a distinct set of physical and chemical properties that are crucial for its handling and application in synthesis. The ortho positioning of the methoxy group relative to the bromoethyl chain imparts specific reactivity and conformational effects not seen in its meta or para isomers.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for ortho isomer) | Notes / Comparison |
| Molecular Formula | C₉H₁₁BrO | Identical for all isomers. |
| Molecular Weight | 215.09 g/mol | Identical for all isomers. |
| CAS Number | 36449-75-9 | Specific to the ortho isomer. |
| Appearance | Colorless to light yellow liquid | Typical for phenethyl bromides. |
| Boiling Point | ~130-131 °C at 11 Torr | Data for para-isomer; ortho may vary slightly.[1] |
| Density | ~1.387 g/cm³ | Data for para-isomer; ortho expected to be similar.[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ether, acetone). | Standard for non-polar organic halides. |
Synthesis of the Building Block: A Practical Protocol
The most common and reliable laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in an Sₙ2 reaction, which is highly effective for converting primary alcohols to alkyl bromides with minimal rearrangement.
Experimental Protocol: Synthesis via Alcohol Bromination
Objective: To synthesize this compound from 2-(2-methoxyphenyl)ethanol.
Reagents:
-
2-(2-methoxyphenyl)ethanol (1.0 eq.)
-
Phosphorus tribromide (PBr₃) (0.4 eq.)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-(2-methoxyphenyl)ethanol (1.0 eq.) dissolved in anhydrous diethyl ether (or DCM).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: Phosphorus tribromide (0.4 eq.), diluted in the same anhydrous solvent, is added dropwise via the dropping funnel over 30-45 minutes. The temperature should be maintained below 5 °C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.
-
Workup: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the primary alkyl bromide functionality. As a primary halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. However, under appropriate conditions, it can also undergo bimolecular elimination (E2).
Nucleophilic Substitution (Sₙ2) vs. Elimination (E2)
The choice between substitution and elimination is primarily dictated by the nature of the nucleophile/base employed.
-
Sₙ2 Pathway: Favored by good nucleophiles that are weak bases.[2][3] This includes anions like CN⁻, N₃⁻, I⁻, RS⁻, and neutral nucleophiles like primary and secondary amines. The reaction proceeds via a backside attack, displacing the bromide ion in a single, concerted step.[2]
-
E2 Pathway: Favored by strong, sterically hindered bases.[3][4] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). The base abstracts a proton from the β-carbon, leading to the simultaneous formation of a double bond and ejection of the bromide leaving group.[2] The major product of this reaction would be 2-methoxystyrene.
Caption: Competing Sₙ2 and E2 reaction pathways.
Role of the Ortho-Methoxy Group
The methoxy group at the ortho position exerts significant electronic and steric influence:
-
Electronic Effect: As an electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the para position.
-
Intramolecular Reactivity: The proximity of the methoxy oxygen and the bromoethyl chain allows for unique intramolecular reactions. For example, upon conversion of the aryl bromide to an aryllithium species, the molecule can undergo intramolecular cyclization to form benzocyclobutene derivatives, a reaction that is sensitive to solvent and electronic effects.[5][6]
Application in Pharmaceutical Synthesis: The Carvedilol Scaffold
The true value of a building block is demonstrated by its successful incorporation into high-value molecules. While direct synthesis examples for the ortho-bromoethyl isomer are specific, a closely related structural isomer, 2-(2-bromoethoxy)anisole , is a key intermediate in some reported syntheses of Carvedilol , a widely used beta-blocker for treating heart failure and high blood pressure.[7][8] This example perfectly illustrates the utility of the 2-methoxyphenoxyethyl motif, which is readily accessed from our title compound's class. The core transformation is the Sₙ2 alkylation of an amine, a cornerstone reaction for this building block.
Illustrative Synthesis: A Key Step in Carvedilol Synthesis
The following protocol outlines the synthesis of a key secondary amine intermediate, N-benzyl-2-(2-methoxyphenoxy)ethanamine, which is a precursor in a multi-step synthesis of Carvedilol.[7][9]
Objective: To synthesize N-benzyl-2-(2-methoxyphenoxy)ethanamine via nucleophilic substitution.
Reagents:
-
2-(2-Bromoethoxy)anisole (1.0 eq.) (Illustrative analog)
-
Benzylamine (2.0 eq.)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Setup: A round-bottom flask is charged with 2-(2-bromoethoxy)anisole (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Amine Addition: Benzylamine (2.0 eq.) is added to the stirred suspension. Causality Note: An excess of the primary amine is used to minimize the potential for over-alkylation, where the desired secondary amine product reacts with another molecule of the alkyl bromide.[10][11]
-
Reaction: The mixture is heated to reflux (typically ~80 °C) and stirred for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting bromide.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Extraction: The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the pure secondary amine. This intermediate is then carried forward in a multi-step sequence involving reaction with an epoxide and debenzylation to yield Carvedilol.[7][9]
Application Workflow: Synthesis of a Carvedilol Precursor
Caption: Synthetic utility in the formation of a Carvedilol precursor.
Safety and Handling
As with all reactive alkylating agents, this compound must be handled with appropriate care. The following information is based on data for closely related compounds such as (2-Bromoethyl)benzene.
Table 2: Hazard Identification and Safety Recommendations
| Hazard Category | GHS Classification & Statement | Handling & Precautionary Measures |
| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Wear protective gloves, clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Stability | Stable under normal conditions. | Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid contact with strong oxidizing agents and strong bases. |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Conclusion
This compound stands out as a highly effective and versatile synthetic intermediate. Its well-defined reactivity, governed by the principles of Sₙ2 and E2 mechanisms, allows for the controlled introduction of the 2-methoxyphenethyl moiety into a diverse range of substrates. The strategic placement of the methoxy group provides an additional lever for influencing aromatic ring reactivity and accessing unique intramolecular transformations. As demonstrated through its utility in building scaffolds for complex pharmaceuticals like Carvedilol, this building block provides a reliable and powerful tool for medicinal chemists and organic synthesis professionals engaged in the discovery and development of novel chemical entities.
References
-
Synthesis of Carvedilol. Chempedia - LookChem. Available from: [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2, 60-65. Available from: [Link]
-
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ResearchGate. Available from: [Link]
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-sulphonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. Available from: [Link]
-
PROCESS FOR THE PREPARATION OF CARVEDILOL. European Patent Office, EP 1756057 B1. Available from: [Link]
-
What are common reactions involving (2-Bromoethyl)benzene? Bloom Tech. (2024). Available from: [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available from: [Link]
-
Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. Available from: [Link]
-
1-(2-Bromoethyl)-4-methoxybenzene. PubChem. Available from: [Link]
-
Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. (2024). Available from: [Link]
Sources
- 1. Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate | Semantic Scholar [semanticscholar.org]
- 3. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 7. Synthesis of Carvedilol - Chempedia - LookChem [lookchem.com]
- 8. jocpr.com [jocpr.com]
- 9. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 10. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Synthon: An In-depth Technical Guide to the Applications of 1-(2-Bromoethyl)-2-methoxybenzene in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-2-methoxybenzene, a seemingly unassuming aromatic halide, is a versatile and powerful building block in the arsenal of synthetic organic chemistry. Its unique structural arrangement, featuring a nucleophilic methoxy group positioned ortho to a reactive bromoethyl side chain, unlocks a diverse range of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, key reactivity patterns, and potential applications of this valuable synthon. We will delve into its role in the construction of complex carbocyclic and heterocyclic frameworks, explore its utility as a potent alkylating agent, and provide detailed, field-proven insights into the causality behind experimental choices. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of novel synthetic strategies.
Introduction: Unveiling a Strategic Building Block
In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a synthon of significant interest due to the orthogonal reactivity of its constituent functional groups. The electron-donating methoxy group activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the para and ortho positions. Simultaneously, the primary alkyl bromide of the ethyl chain provides a readily accessible electrophilic center for nucleophilic attack. This duality in reactivity, coupled with the specific ortho-substitution pattern, paves the way for a variety of intramolecular and intermolecular transformations, making it a valuable precursor in medicinal chemistry and materials science.
Synthesis of this compound: A Multi-step Approach
The preparation of this compound is a multi-step process that begins with commercially available 2-methoxyphenylacetic acid. The synthetic sequence involves a reduction of the carboxylic acid to the corresponding alcohol, followed by a bromination step.
Step 1: Reduction of 2-Methoxyphenylacetic Acid
The initial step involves the reduction of 2-methoxyphenylacetic acid to 2-methoxyphenethyl alcohol.[1][2][3] This transformation can be efficiently achieved using a variety of reducing agents. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred for their operational simplicity and safety.
Table 1: Comparison of Reducing Agents for the Synthesis of 2-Methoxyphenethyl Alcohol
| Reducing Agent | Solvent | Typical Conditions | Yield | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to reflux | >90% | Highly reactive, requires stringent anhydrous conditions. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF | 0 °C to reflux | 85-95% | Milder than LiAlH₄, good functional group tolerance. |
| Sodium Borohydride / Iodine (NaBH₄ / I₂) | THF | 0 °C to reflux | ~80% | In situ generation of diborane, a convenient alternative. |
Experimental Protocol: Reduction of 2-Methoxyphenylacetic Acid with BH₃·THF
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxyphenylacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.2 eq) via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-methoxyphenethyl alcohol can be purified by silica gel column chromatography.
Step 2: Bromination of 2-Methoxyphenethyl Alcohol
The conversion of 2-methoxyphenethyl alcohol to the target this compound can be accomplished using several brominating agents. The choice of reagent often depends on the desired reaction conditions and the scale of the synthesis.
Table 2: Common Reagents for the Bromination of Alcohols
| Reagent | Typical Conditions | Mechanism | Notes |
| Phosphorus Tribromide (PBr₃) | Neat or in a non-polar solvent (e.g., CH₂Cl₂), 0 °C to room temperature | Sₙ2 | Common and effective, but PBr₃ is corrosive and moisture-sensitive.[4] |
| Carbon Tetrabromide / Triphenylphosphine (CBr₄ / PPh₃) | Aprotic solvent (e.g., CH₂Cl₂, CH₃CN), 0 °C to room temperature | Sₙ2 (Appel Reaction) | Mild conditions, high yields, avoids strongly acidic byproducts. |
| Thionyl Bromide (SOBr₂) | Aprotic solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | Sₙi or Sₙ2 | Can be more reactive than SOCl₂, but less commonly used.[4] |
Experimental Protocol: Bromination via the Appel Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyphenethyl alcohol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.2 eq) in CH₂Cl₂.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and any unreacted starting materials, affording pure this compound.
Caption: Synthetic pathway to this compound.
Key Reactive Sites and Mechanistic Principles
The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic benzylic carbon of the bromoethyl group and the nucleophilic aromatic ring.
The Bromoethyl Moiety: A Handle for Nucleophilic Substitution and Elimination
The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[5][6][7] This allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of more complex molecules. Common nucleophiles include amines, alkoxides, thiolates, and carbanions.
Under the influence of a strong, sterically hindered base, E2 elimination can occur, leading to the formation of 2-methoxystyrene. The competition between substitution and elimination is a critical consideration in reaction design.
Caption: Competing Sₙ2 and E2 pathways.
The Methoxy-Activated Aromatic Ring
The methoxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the para-position due to steric hindrance at the ortho-positions. This allows for further functionalization of the benzene ring.
Potential Applications in Organic Synthesis
The unique structural features of this compound open doors to a variety of synthetic applications, particularly in the construction of cyclic systems.
Synthesis of Chromanes and Related Heterocycles
One of the most promising applications of this synthon is in the synthesis of chromanes, a common scaffold in biologically active molecules.[8][9][10][11] A plausible route involves the O-alkylation of a phenol with this compound, followed by an intramolecular cyclization.
Caption: Proposed synthesis of chromane derivatives.
Precursor to Benzosuberones via Intramolecular Friedel-Crafts Alkylation
The bromoethyl chain can be converted into a carboxylic acid or acyl chloride, setting the stage for an intramolecular Friedel-Crafts acylation to form a seven-membered ring, yielding a benzosuberone derivative. This strategy is a powerful tool for the construction of polycyclic systems.
Alkylating Agent for a Diverse Range of Nucleophiles
Beyond cyclization reactions, this compound serves as a valuable 2-methoxyphenethylating agent.[12] This allows for the introduction of the 2-methoxyphenethyl moiety onto various substrates, which can be a key step in the synthesis of pharmaceuticals and other fine chemicals.
Table 3: Examples of Nucleophiles for Alkylation
| Nucleophile Class | Example | Product Type |
| Amines | Primary or secondary amines | N-(2-Methoxyphenethyl)amines |
| Alcohols/Phenols | Alkoxides or phenoxides | 2-Methoxyphenethyl ethers |
| Thiols | Thiolates | 2-Methoxyphenethyl sulfides |
| Carbanions | Enolates, organometallics | Carbon-extended products |
Future Outlook
The potential of this compound as a synthetic building block is far from fully explored. Future research is likely to uncover novel applications in areas such as asymmetric catalysis, the synthesis of complex natural products, and the development of new functional materials. Its ability to participate in a variety of C-C and C-heteroatom bond-forming reactions, combined with the directing and activating effects of the methoxy group, ensures its continued relevance in the field of organic synthesis.
References
-
Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, November 20). Cambridge Open Engage. [Link]
-
Bromination of 2,6-Dimethyl-4-methoxybenzyl Alcohol Derivatives - Oxford Academic. (n.d.). Retrieved January 11, 2026, from [Link]
-
Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021, September 8). Journal of Chemical Education. [Link]
-
Synthesis of 4 substituted chromanes and 1 substituted benzo[f]chromanes by tandem 6-exo trig cyclization-SRN1 reactions - ResearchGate. (2025, August 9). Retrieved January 11, 2026, from [Link]
-
Synthesis of chromanes and 4H-chromenes: exploring the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III) | Semantic Scholar. (2012, October 17). Retrieved January 11, 2026, from [Link]
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Chromanes by Triflimide-catalyzed Annulations of Ben- zylic Alcohols and Alkenes. - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
-
Methoxy-bromination and alkylation problems : r/Chempros - Reddit. (2025, November 23). Retrieved January 11, 2026, from [Link]
-
2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (n.d.). Retrieved January 11, 2026, from [Link]
-
Alkylation of Nucleophilic Carbon Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Conversion of alcohols into alkyl bromides | Download Table - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methoxyphenylacetic acid - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
-
10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved January 11, 2026, from [Link]
-
Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
-
4.4: Nucleophilic substitution and elimination reactions - Chemistry LibreTexts. (2025, May 24). Retrieved January 11, 2026, from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (2022, November 22). Retrieved January 11, 2026, from [Link]
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. [Link]
-
Aliphatic Nucleophilic Substitution - Dalal Institute. (n.d.). Retrieved January 11, 2026, from [Link]
-
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
ChemInform Abstract: Intramolecular Cyclization of 1,2Bis(N-alkoxy-N-nitrosoamino)alkanes: A Unique Route to 4,5Dihydro1,2,3-triazole 2Oxides | Request PDF - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]
-
Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. (2023, June 5). Retrieved January 11, 2026, from [Link]
Sources
- 1. 2-Methoxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of chromanes and 4H-chromenes: exploring the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III) | Semantic Scholar [semanticscholar.org]
- 10. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Section 1: Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling and Application of 1-(2-Bromoethyl)-2-methoxybenzene
This guide provides comprehensive safety protocols and handling instructions for this compound (CAS No. 36943-80-5). As a Senior Application Scientist, the following content synthesizes technical data with field-proven best practices to ensure the safe and effective use of this reagent in a research environment.
This compound is an aromatic ether and an alkyl halide commonly employed in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility stems from the reactivity of the bromoethyl group, which allows it to act as an alkylating agent for introducing the 2-methoxyphenethyl moiety onto nucleophiles such as amines, phenols, and thiols. This reactivity is also the primary source of its chemical hazards.
Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-methoxybenzene Isomers
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-(2-Methoxyphenyl)ethyl bromide | - |
| CAS Number | 36943-80-5 | - |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Clear, colorless to light-yellow liquid | [2] |
| Boiling Point | ~220 - 221 °C (for (2-Bromoethyl)benzene) | [2] |
| Incompatibility | Strong oxidizing agents, Strong bases | [3] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are driven by its nature as a reactive alkylating agent and a lachrymator. Understanding these hazards is the foundation of a validatable safety protocol.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Code | Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion / Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Causality Behind Hazards:
-
Alkylating Agent: The carbon-bromine bond is polarized, making the carbon atom electrophilic. This allows the molecule to react with biological nucleophiles, such as DNA and proteins, which is the mechanistic basis for its irritant and toxic properties.
-
Lachrymator: This compound is a lachrymator, meaning its vapors react with moisture in the eyes to produce acid, causing irritation and tearing. This is a key indicator that it should always be handled in a well-ventilated area.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
1. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary defense against inhaling its irritant vapors.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A full face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[5]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]
-
Lab Coat: A flame-retardant, long-sleeved lab coat is required. Ensure it is fully buttoned.[4]
-
-
Respiratory Protection: For situations where vapors may escape the primary engineering controls (e.g., a spill), respiratory protection is necessary. Use a respirator with an appropriate cartridge for organic vapors.[6]
Section 4: Standard Operating Procedure (SOP) for Handling and Storage
Storage:
-
Store in the original, tightly sealed container.[2]
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[7]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Refrigerated storage (2-8°C) is often recommended to maintain stability.[8]
Experimental Protocol: Weighing and Transferring the Reagent This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
-
Preparation:
-
Don all required PPE (goggles, face shield, nitrile gloves, lab coat).
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified. .
-
-
Weighing:
-
Place a tared, clean, and dry beaker on an analytical balance inside the fume hood.
-
Carefully transfer the estimated required volume of this compound into the beaker using a clean glass pipette.
-
Record the precise weight. Rationale: This avoids removing the hazardous material from the contained space of the fume hood. .
-
-
Dilution/Transfer:
-
While still in the fume hood, slowly add the desired solvent to the beaker containing the reagent.
-
If transferring to a reaction vessel, do so carefully to avoid splashes. .
-
-
Cleanup:
-
Immediately rinse any contaminated glassware (pipette, beaker) with a suitable solvent (e.g., acetone) inside the fume hood. Collect this first rinse as hazardous waste.
-
Wipe down the work surface inside the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste. .
-
-
Post-Handling:
-
Properly seal the reagent bottle and return it to its designated storage location.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[5]
-
Section 5: Emergency Protocols
Rapid and correct response to an emergency is critical. The following flowchart and procedures provide a clear action plan.
Caption: Emergency Response Decision Tree
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician/ophthalmologist.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][5]
Section 6: Waste Disposal
All waste generated from the use of this compound is considered hazardous.
-
Liquid Waste: Collect unused reagent and the first solvent rinse of any glassware into a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated items such as pipette tips, absorbent pads, and gloves must be collected in a separate, sealed container for solid hazardous waste.
-
Empty Containers: The original reagent bottle must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste. Subsequent rinses may be disposed of according to local regulations. Puncture the container to prevent reuse.
Disposal must always be carried out through an approved and licensed waste disposal contractor, in accordance with all local, regional, and national regulations.[6]
Section 7: Application in Synthesis - Workflow Visualization
To contextualize the handling procedures, the following diagram illustrates a typical workflow for an N-alkylation reaction using this reagent.
Caption: General Experimental Workflow for N-Alkylation
Section 8: References
-
Safety-Kleen Systems, Inc. (2025). Safety Data Sheet: ArmaKleen™ M-HP-2 Concentrate. Retrieved from Google Search.
-
Pharmaffiliates. (n.d.). 1-(2-Bromoethoxy)-2-methoxybenzene. Retrieved from Google Search.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Google Search.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(2-Ethoxyphenoxy)ethyl bromide. Retrieved from Google Search.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(2-Ethoxyethoxy)ethyl bromide. Retrieved from Google Search.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Ethoxyphenoxy)ethyl bromide. Retrieved from Google Search.
-
Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: 2-(2-Ethoxyphenoxy)ethyl bromide. Retrieved from Google Search.
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. Retrieved from [Link]
-
RCI Labscan Limited. (2020). Safety Data Sheet: Potassium hydroxide 85%. Retrieved from Google Search.
-
Sigma-Aldrich. (2025). Safety Data Sheet: (2-Bromoethyl)benzene. Retrieved from Google Search.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Google Search.
-
Angene Chemical. (2025). Safety Data Sheet: 1-(1-Bromoethyl)-3-methoxybenzene. Retrieved from Google Search.
-
Merck Millipore. (2025). Safety Data Sheet. Retrieved from Google Search.
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydroxide. Retrieved from Google Search.
Sources
- 1. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Purity Analysis of 1-(2-Bromoethyl)-2-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1-(2-Bromoethyl)-2-methoxybenzene, a critical intermediate in advanced pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) precursors, this document outlines an orthogonal analytical strategy employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind methodological choices, present detailed, field-proven protocols, and embed principles of analytical procedure validation as mandated by ICH guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a robust system for ensuring the identity, purity, and quality of this key synthetic building block.
Introduction: The Criticality of Purity in Synthesis Intermediates
This compound (CAS No. 4463-59-6) is a versatile reagent frequently utilized in the synthesis of complex organic molecules and APIs.[3] Its structure, featuring a reactive bromoethyl group and a methoxy-substituted aromatic ring, makes it a valuable precursor for introducing the 2-methoxyphenethyl moiety in drug candidates.
The purity of such an intermediate is not a trivial parameter; it is a critical determinant of success for all subsequent synthetic steps. The presence of impurities, even at trace levels, can lead to:
-
Formation of Impurity Adducts: Unwanted side reactions with downstream reagents, leading to complex and difficult-to-separate impurities in the final API.
-
Reduced Reaction Yield: Lowered conversion rates and overall process inefficiency.
-
Catalyst Poisoning: Interference with sensitive catalysts used in subsequent cross-coupling or substitution reactions.
-
Compromised Safety and Efficacy: Introduction of potentially toxic or genotoxic impurities into the final drug product, a major regulatory concern.[4]
Therefore, a multi-faceted and rigorous analytical approach is essential to establish a complete purity profile, ensuring the material is fit for purpose in a regulated pharmaceutical environment.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is the cornerstone of a trustworthy purity assessment. This strategy minimizes the risk of co-eluting impurities and provides cross-validation for the obtained results. Our recommended workflow integrates chromatographic separation for quantification and spectroscopic analysis for definitive identification.
Caption: Fig. 1: Orthogonal Workflow for Purity Analysis.
Potential Impurity Profile
Effective purity analysis begins with understanding the potential impurities that may arise from the synthesis and storage of this compound. A common synthetic route involves the treatment of 2-(2-methoxyphenyl)ethanol with a brominating agent.[5] This process can introduce several related substances.
| Impurity Type | Potential Structure / Identity | Rationale for Presence | Typical Analytical Method |
| Starting Material | 2-(2-Methoxyphenyl)ethanol | Incomplete reaction conversion. | GC-MS, HPLC |
| By-product (Elimination) | 2-Methoxystyrene | Elimination of HBr, often promoted by heat or base. | GC-MS |
| By-product (Etherification) | Bis(2-(2-methoxyphenyl)ethyl) ether | Intermolecular reaction between the starting alcohol and the product.[5] | GC-MS, HPLC |
| Isomeric Impurity | 1-(2-Bromoethyl)-4-methoxybenzene | Use of impure starting material (e.g., a mix of 2- and 4-methoxyphenylethanol).[6] | GC-MS (requires good resolution) |
| Degradation Product | 2-Methoxyphenylethanal | Oxidation upon prolonged exposure to air. | HPLC, GC-MS |
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC is the premier technique for analyzing volatile and thermally stable small molecules like this compound. Its high resolving power effectively separates the target compound from volatile impurities.[7][8] Coupling GC with a Mass Spectrometry (MS) detector provides two critical dimensions of information: retention time for quantification and the mass spectrum for identification. For a brominated compound, MS is particularly powerful due to the characteristic isotopic signature of bromine (79Br and 81Br), which exists in an approximate 1:1 natural abundance.[9][10] This results in a distinctive pair of molecular ion peaks (M and M+2) of nearly equal intensity, providing high confidence in the identification of bromine-containing fragments.[10][11]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution. An internal standard may be added for quantitative analysis but is not strictly necessary for purity by area percent.
-
-
Instrumentation:
-
GC System: Agilent 6890/7890 or equivalent.
-
MS Detector: Agilent 5975/5977 Mass Selective Detector or equivalent.
-
Column: A low-polarity column such as an Agilent DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds based on boiling point.[12]
-
-
Chromatographic Conditions:
| Parameter | Value | Causality & Rationale |
| Carrier Gas | Helium | Inert, provides good efficiency. Set to a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents detector saturation from the main peak and ensures sharp peak shapes. Adjust as needed based on sample concentration. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. | The initial hold allows for separation of very volatile impurities. The ramp ensures elution of higher-boiling by-products like ethers.[7] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
-
Mass Spectrometer Conditions:
| Parameter | Value | Causality & Rationale |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the mass of the parent compound (215/217 g/mol ) and potential fragments/impurities.[13] |
-
Data Analysis:
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the mass spectrum of the main peak to confirm the presence of the M/M+2 ion cluster at m/z 214/216.
-
Tentatively identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Complementary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: While GC-MS is excellent for volatile compounds, it may fail to detect non-volatile or thermally labile impurities, such as polymeric materials or highly polar degradation products. RP-HPLC serves as an essential orthogonal technique, separating compounds based on their polarity.[14][15] For this compound, which contains a UV-active benzene ring, a UV detector provides excellent sensitivity and linearity.[16] This method is particularly useful for quantifying impurities that may have formed during storage or as non-volatile by-products of synthesis.[12]
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at approximately 0.5 mg/mL in the mobile phase or a compatible solvent like Acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates and protect the column.
-
-
Instrumentation:
-
HPLC System: Waters Alliance e2695, Agilent 1260 Infinity II, or equivalent, equipped with a UV/PDA detector.
-
-
Chromatographic Conditions:
| Parameter | Value | Causality & Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Phenomenex Luna C18) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier; provides good peak shape for aromatic compounds. |
| Gradient | 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B and equilibrate for 5 min. | A gradient elution is crucial to separate impurities with a wide range of polarities and to elute any strongly retained, non-polar by-products.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp | 30 °C | Maintained temperature ensures reproducible retention times. |
| Detection | UV at 274 nm | This wavelength corresponds to a strong absorbance maximum for the methoxybenzene chromophore, providing high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
-
Data Analysis:
-
Calculate purity using the area percent method, similar to GC analysis.
-
Compare the impurity profile with the GC-MS results. Any peaks present in the HPLC chromatogram but absent in the GC chromatogram represent non-volatile or thermally labile impurities.
-
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules.[17][18][19] It provides unambiguous confirmation of the compound's identity by probing the chemical environment of each ¹H and ¹³C nucleus within the molecule.[20][21] Unlike chromatographic methods which rely on comparison to a reference, NMR provides absolute structural information. It is used to verify the connectivity of the atoms, confirm the substitution pattern on the aromatic ring, and ensure the absence of significant structural isomers.
Protocol for Structural Verification
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[18]
-
-
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
-
δ ~6.90 ppm (m, 4H): Multiplet corresponding to the four protons on the aromatic ring.
-
δ 3.85 ppm (s, 3H): Sharp singlet for the three protons of the methoxy (-OCH₃) group.
-
δ 3.65 ppm (t, 2H): Triplet for the two protons on the carbon adjacent to the bromine (-CH₂Br).
-
δ 3.15 ppm (t, 2H): Triplet for the two protons on the benzylic carbon (-Ar-CH₂-).
-
-
Data Analysis:
-
Confirm that the chemical shifts, splitting patterns (multiplicity), and integration values (proton count) match the expected structure.
-
The absence of other significant signals confirms high isomeric and structural purity. ¹³C NMR should also be run to confirm the number of unique carbon environments.
-
Framework for Method Validation
Describing a protocol is insufficient; its performance must be validated to be trustworthy. All analytical methods used for purity determination in a pharmaceutical context must be validated according to ICH Q2(R1) guidelines.[1][22][23] This ensures the method is reliable, reproducible, and fit for its intended purpose.
Caption: Fig. 2: Key Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[23] This is demonstrated by spiking the sample with known impurities and showing adequate separation.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of dilutions of the main component and impurities.[2]
-
Accuracy: The closeness of test results to the true value. Assessed by spiking a blank matrix with known quantities of the analyte and impurities and measuring the recovery.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-assay) and intermediate precision (inter-assay).[1]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively. Crucial for controlling trace-level and genotoxic impurities.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature), providing an indication of its reliability during normal usage.[1]
Conclusion
The comprehensive purity analysis of this compound is a critical quality control step that underpins the safety and efficacy of the final pharmaceutical products derived from it. A standalone chromatographic or spectroscopic result is insufficient. Trustworthy assessment is achieved only through an integrated, orthogonal strategy. By combining the high-resolution separation of GC-MS for volatile components, the complementary power of HPLC for non-volatile species, and the definitive structural confirmation of NMR, a complete and reliable purity profile can be established. Each of these methods must be developed and validated within a quality framework, such as that described by ICH Q2(R1), to ensure the generation of scientifically sound and regulatory-compliant data.
References
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures. OUCI. Available at: [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]
-
Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Publications. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available at: [Link]
-
The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Taylor & Francis Online. Available at: [Link]
-
CAS No : 4463-59-6 | Product Name : 1-(2-Bromoethoxy)-2-methoxybenzene. Pharmaffiliates. Available at: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. Available at: [Link]
-
A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Agilent Technologies. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
1-(2-Bromoethyl)-4-methoxybenzene. PubChem. Available at: [Link]
-
APPLICATIONS. Phenomenex. Available at: [Link]
-
Preparation of (2-bromoethyl)benzene. PrepChem.com. Available at: [Link]
-
Comprehensive two-dimensional gas chromatography under low-pressure conditions. OSTI.GOV. Available at: [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. MDPI. Available at: [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. phenomenex.com [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. jchps.com [jchps.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 23. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the N-alkylation of Amines with 1-(2-Bromoethyl)-2-methoxybenzene
Abstract
The synthesis of N-substituted 2-methoxyphenylethylamines is a cornerstone transformation in medicinal chemistry and drug development. The 2-methoxyphenylethyl scaffold is a privileged structure found in a multitude of neurologically active compounds. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using 1-(2-bromoethyl)-2-methoxybenzene. We will explore the mechanistic underpinnings of this SN2 reaction, address the critical challenge of achieving selective mono-alkylation, and present robust, validated protocols for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Significance of the 2-Methoxyphenylethylamine Core
The introduction of an N-alkylated 2-methoxyphenylethyl moiety into a molecule can profoundly influence its pharmacological profile. This structural motif is central to a class of compounds known for their interaction with serotonergic and adrenergic receptors. The N-substituent, in particular, plays a critical role in modulating receptor affinity, selectivity, and functional activity. Therefore, reliable and controllable methods for the synthesis of these derivatives are of paramount importance in the generation of novel chemical entities for drug discovery programs.[1][2]
The reaction of an amine with this compound is a direct and efficient method for forging the key C-N bond.[3] However, the seemingly straightforward nature of this reaction belies a significant synthetic challenge: the potential for over-alkylation. This guide will provide the necessary theoretical framework and practical protocols to navigate this challenge effectively.
Mechanistic Insights and Strategic Considerations
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon attached to the bromine). This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which is a good leaving group.
Note: The image placeholder in the DOT script should be replaced with an actual image of the 2-methoxyphenyl group for a complete chemical structure diagram.
Caption: The SN2 mechanism for N-alkylation of a primary amine.
The Challenge of Over-alkylation
A primary amine, upon mono-alkylation, yields a secondary amine. This newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine.[5] Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of an undesired tertiary amine. This "runaway" reaction can significantly reduce the yield of the target mono-alkylated product.[4]
Caption: The potential pathway leading to over-alkylation products.
Strategies for Achieving Mono-alkylation Selectivity
Controlling the reaction to favor the mono-alkylated product is the key to a successful synthesis. Several field-proven strategies can be employed:
-
Stoichiometric Control: Using a large excess of the amine (3-5 equivalents) relative to the alkylating agent can statistically favor the reaction of this compound with the more abundant primary amine.[3] This is often the simplest approach but can be wasteful if the amine is valuable.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low instantaneous concentration of the electrophile. This minimizes the chance of a newly formed secondary amine encountering and reacting with a second molecule of the alkylating agent before the primary amine does.[3]
-
Competitive Deprotonation/Protonation: This is a highly effective strategy, particularly for valuable amines.[6][7] The reaction is run using the hydrobromide salt of the primary amine (R-NH₃⁺Br⁻) and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine). The base deprotonates the amine salt to generate the free, nucleophilic amine in situ. Once the mono-alkylation occurs, the resulting secondary amine, being more basic than the starting primary amine, is immediately protonated by the remaining primary amine hydrobromide. This protonated secondary amine is no longer nucleophilic and is effectively removed from the reaction pathway, thus preventing over-alkylation.[7][8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is an alkylating agent and should be handled with care.
Protocol 1: General N-Alkylation of a Primary Amine (Excess Amine Method)
This protocol is suitable for readily available and inexpensive primary amines.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the alkylating agent).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[9]
Protocol 2: Selective Mono-Alkylation (Competitive Deprotonation Method)
This protocol is ideal for more complex or valuable primary amines where over-alkylation must be minimized.
Materials:
-
Primary Amine Hydrobromide (R-NH₃⁺Br⁻)
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Preparation of Amine Hydrobromide (if not available): Dissolve the primary amine (1.0 eq.) in diethyl ether. Cool to 0°C and slowly add one equivalent of 48% hydrobromic acid (HBr). Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum.[6]
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine hydrobromide (1.0 eq.) and this compound (1.05 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature (20-25°C).
-
Slowly add triethylamine (1.1 eq.) dropwise over 1-2 hours using a syringe pump. This slow addition is critical for selectivity.[6]
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the starting amine is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Data Presentation and Characterization
The successful synthesis of the target N-alkylated amine must be confirmed by rigorous analytical characterization.
Typical Reaction Parameters
| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ (2.0) | CH₃CN | 82 | 18 | 75-85 |
| 2 | Benzylamine | K₂CO₃ (2.0) | CH₃CN | 82 | 16 | 80-90 |
| 3 | Morpholine | K₂CO₃ (2.0) | DMF | 60 | 12 | >90 |
| 4 | Boc-piperazine | Et₃N (1.5) | DMF | RT | 24 | 85-95 |
Yields are approximate and will vary based on the specific substrate and reaction scale.
Spectroscopic Characterization
The identity and purity of the final compound should be confirmed using standard spectroscopic methods. For a representative product, N-benzyl-2-(2-methoxyphenyl)ethanamine :
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (~3.8 ppm, singlet, 3H), the two methylene groups of the ethyl bridge (~2.8-3.0 ppm, multiplet, 4H), the benzylic methylene (~3.7 ppm, singlet, 2H), the amine proton (broad singlet, 1H), and aromatic protons (6.8-7.4 ppm, multiplet, 9H).[10] |
| ¹³C NMR | Signals for the methoxy carbon (~55 ppm), aliphatic carbons (~35-55 ppm), and aromatic carbons (~110-160 ppm).[10] |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) for the product.[1] |
| FTIR | Characteristic N-H stretch for a secondary amine (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretch for the methoxy group.[1] |
Workflow and Process Visualization
A systematic approach is crucial for reproducibility and success.
Caption: General experimental workflow for N-alkylation reactions.
Conclusion
The N-alkylation of amines with this compound is a powerful method for accessing valuable scaffolds in drug discovery. While the potential for over-alkylation presents a challenge, it can be effectively managed through rational experimental design. By carefully selecting the reaction strategy—whether through stoichiometric control or a competitive deprotonation approach—and adhering to robust experimental protocols, researchers can reliably synthesize the desired mono-alkylated products. The protocols and insights provided in this guide serve as a validated starting point for the successful application of this important chemical transformation.
References
- Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- Experimental procedure for N-alkyl
- Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper.Source not specified.
- N alkylation at sp3 Carbon Reagent Guide.Source not specified.
- Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide. Benchchem.
- Alkyl
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
- Optimization of the reaction conditions for the alkylation step using bromide 5.
- Optimization of the reaction conditions for the alkylation step using bromide 4.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine. Benchchem.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Examples of N‐alkylated alkaloids and drug molecules.
- Some examples of N‐alkylamines with relevant biological activity.
- Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs. Benchchem.
Sources
- 1. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: O-Alkylation of Phenols with 1-(2-Bromoethyl)-2-methoxybenzene
Abstract
The O-alkylation of phenols is a cornerstone transformation in modern organic synthesis, pivotal for the construction of aryl ethers—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive guide to the O-alkylation of various phenolic substrates using 1-(2-bromoethyl)-2-methoxybenzene. This specific transformation leverages the principles of the Williamson ether synthesis to yield 1-(2-phenoxyethyl)-2-methoxybenzene derivatives, which are valuable intermediates in drug discovery. We present a detailed, optimized protocol, elucidate the underlying reaction mechanism, offer insights into experimental design, and provide a troubleshooting guide to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific etherification.
Introduction and Scientific Rationale
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most reliable and widely used method for preparing symmetrical and asymmetrical ethers.[1] The reaction involves the nucleophilic substitution (S$_N$2) of an alkyl halide by a phenoxide or alkoxide ion.[1][2] The phenoxide is typically generated in situ by deprotonating the corresponding phenol with a suitable base.[3][4]
The selection of this compound as the alkylating agent is strategic for several reasons:
-
Primary Alkyl Halide: The bromine atom is attached to a primary carbon, which is ideal for an S$_N$2 reaction. This steric accessibility minimizes the competing E2 elimination pathway, which can become significant with secondary and tertiary alkyl halides.[2][5]
-
Structural Significance: The resulting 2-(2-methoxyphenoxy)ethyl moiety is a key structural element in various biologically active molecules. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability.
This protocol is designed around achieving high yields and purity by optimizing the choice of base, solvent, and reaction temperature to favor the desired O-alkylation over potential side reactions like C-alkylation.[3]
Reaction Mechanism and Causality
The reaction proceeds via a classical bimolecular nucleophilic substitution (S$_N$2) mechanism. Understanding each step is critical for experimental success.
Step 1: Deprotonation of the Phenol The reaction is initiated by a base (e.g., potassium carbonate, K₂CO₃) which deprotonates the acidic hydroxyl group of the phenol. This acid-base reaction forms a highly nucleophilic phenoxide anion. Weaker bases like K₂CO₃ are often sufficient for phenols and are preferred for their ease of handling and removal compared to stronger bases like sodium hydride (NaH).[3]
Step 2: Nucleophilic Attack The generated phenoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[1]
Solvent Choice: The causality behind solvent selection is paramount. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are employed because they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion.[6][7] This leaves the phenoxide "naked" and highly reactive, thereby accelerating the rate of the S$_N$2 reaction. In contrast, protic solvents (like ethanol or water) would form hydrogen bonds with the phenoxide oxygen, shielding it and drastically reducing its nucleophilicity.[3]
Caption: General S$_N$2 mechanism for the O-alkylation of a phenol.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed and causes serious eye irritation.[8][9] It is also a lachrymator (induces tearing).[10] All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Phenols: Many substituted phenols are toxic and corrosive. Avoid inhalation of dust and direct skin contact.
-
Solvents (DMF, Acetonitrile): These are flammable and toxic. Handle in a fume hood away from ignition sources.
-
Bases (K₂CO₃, Cs₂CO₃): These are irritants. Avoid inhaling dust.
Detailed Experimental Protocol
This protocol provides a general procedure applicable to a range of substituted phenols.
Materials and Equipment
-
Reagents: Substituted phenol (1.0 equiv), this compound (>95% purity, 1.1 equiv), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv), Anhydrous N,N-Dimethylformamide (DMF).
-
Solvents for Work-up & Purification: Ethyl acetate, Hexanes, Deionized Water, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon line, separatory funnel, rotary evaporator, flash chromatography system, TLC plates (silica gel).
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for O-alkylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv). Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.[6] Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 equiv) to the reaction mixture dropwise via syringe.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.[6] The reaction time can vary from 4 to 12 hours depending on the reactivity of the phenol.
-
Monitoring: Periodically check the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting phenol spot is no longer visible.[6]
-
Aqueous Work-up: Once complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water (3 times) and then with brine (1 time). This crucial step removes the high-boiling DMF and inorganic salts.[6]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]
Expected Results and Data
The described protocol is robust for a variety of phenols. Yields are typically good to excellent, though they can be influenced by the electronic nature of the substituents on the phenol.
| Phenol Substrate | Base | Temperature (°C) | Time (h) | Typical Isolated Yield (%) |
| Phenol | K₂CO₃ | 80 | 6 | 85 - 95% |
| 4-Methoxyphenol | K₂CO₃ | 80 | 4 | 90 - 98% |
| 4-Nitrophenol | K₂CO₃ | 70 | 8 | 80 - 90% |
| 2-Chlorophenol | Cs₂CO₃* | 80 | 12 | 70 - 85% |
*Note: For less acidic or sterically hindered phenols, a stronger base like Cesium Carbonate (Cs₂CO₃) may improve reaction rates and yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Non-anhydrous solvent.3. Insufficient temperature or time.4. Poor quality alkylating agent. | 1. Use freshly dried or new K₂CO₃.2. Use a freshly opened bottle of anhydrous DMF or distill it.3. Increase reaction temperature to 90-100 °C or extend reaction time.4. Check the purity of this compound by NMR. |
| Significant C-Alkylation | 1. Use of a protic solvent.[3]2. Reaction conditions are too harsh (very high temp). | 1. Ensure the solvent is a polar aprotic one like DMF, DMSO, or acetonitrile.2. Lower the reaction temperature and monitor carefully by TLC. |
| Multiple Byproducts | 1. Decomposition of starting material or product.2. Side reactions due to air/moisture. | 1. Lower the reaction temperature.2. Ensure the reaction is run under a strictly inert atmosphere. |
| Difficult Purification | 1. Incomplete removal of DMF during work-up. | 1. Perform at least three thorough washes with water during the work-up step. A final wash with a 5% LiCl aqueous solution can also help remove residual DMF. |
References
-
Wikipedia. Williamson ether synthesis . [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis . [Link]
-
Taylor & Francis Online. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone . [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis . [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation . [Link]
-
Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether . [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition . [Link]
-
YouTube. Williamson Ether Synthesis . [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant . [Link]
-
PubMed. Alkylation of phenol: a mechanistic view . [Link]
-
MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether . [Link]
-
Exporter China. What Is the Mechanism of Phenol Alkylation? . [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis . [Link]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution . [Link]
-
ResearchGate. (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether . [Link]
-
ResearchGate. Optimization of the alkylation reaction. Reaction conditions were... . [Link]
-
Journal of the American Chemical Society. Asymmetric O- and C-Alkylation of Phenols . [Link]
- Google Patents.
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View . [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis . [Link]
-
Chem Service. SAFETY DATA SHEET - (2-Bromoethyl)benzene . [Link]
-
YouTube. Williamson Ether Synthesis . [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis . [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis . [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts . [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution . [Link]
-
Journal of the Chemical Society, Faraday Transactions. Spectroscopic and kinetic study of the alkylation of phenol with dimethyl carbonate over NaX zeolite . [Link]
-
OpenStax. 17.11 Spectroscopy of Alcohols and Phenols . [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols . [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: C-Alkylation using 1-(2-Bromoethyl)-2-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the C-alkylation of active methylene and methine compounds using 1-(2-Bromoethyl)-2-methoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug development seeking to introduce the 2-(2-methoxyphenyl)ethyl moiety, a valuable structural motif in medicinal chemistry. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, offer guidance on optimization and troubleshooting, and outline essential safety precautions. The methodologies described herein are grounded in established principles of organic synthesis, emphasizing reproducibility and rational experimental design.
Scientific Rationale and Mechanism
The C-alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic enolate attacks an electrophilic alkyl halide.[1][2][3][4]
1.1. Enolate Formation: The Critical First Step
The process begins with the deprotonation of an α-hydrogen from a carbonyl compound (or other active methylene compounds like malonic esters) using a strong base to generate a nucleophilic enolate.[1][5] The choice of base and reaction conditions is critical as it dictates the regioselectivity of enolate formation.
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, a bulky, strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid formation of the less substituted "kinetic" enolate.[2][3] Conversely, weaker bases like sodium ethoxide at room temperature allow for equilibration, leading to the more stable, substituted "thermodynamic" enolate.[2] Using a full equivalent of a strong base like LDA ensures the complete conversion of the carbonyl compound to its enolate, preventing side reactions.[3]
1.2. The Alkylating Agent: this compound
This compound is an effective electrophile for this transformation. Its key features include:
-
Primary Alkyl Halide: As a primary bromide, it is an excellent substrate for SN2 reactions, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[2][3]
-
Leaving Group: The bromide ion is a good leaving group, facilitating the nucleophilic substitution.[6]
-
Electronic Effects: The methoxy group on the benzene ring is electron-donating, which can influence the overall reactivity of the molecule in various contexts, though its effect on the benzylic position is less direct than in benzylic halides.[6][7]
1.3. C-Alkylation vs. O-Alkylation
Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][5] For the synthesis of α-substituted carbonyl compounds, C-alkylation is the desired pathway. Several factors favor C-alkylation:
-
Electrophile Hardness: "Soft" electrophiles, such as primary alkyl bromides, preferentially react at the "softer" carbon center of the enolate.[1][5]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are generally preferred.
-
Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the reactivity and the C/O alkylation ratio.
The overall mechanism is depicted below.
Caption: General mechanism of C-alkylation via an SN2 pathway.
Applications in Medicinal Chemistry and Drug Discovery
The introduction of specific alkyl groups is a fundamental strategy in drug discovery for modulating a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 2-(2-methoxyphenyl)ethyl group introduced by this reagent is a key structural element in various biologically active molecules. Late-stage functionalization, including C-H alkylation, allows for the rapid generation of analogues from a lead compound, accelerating the optimization process.[8] While this protocol focuses on enolate alkylation, the broader concept of introducing such fragments is a powerful tool for medicinal chemists.
The workflow below illustrates how this C-alkylation step can be integrated into a drug discovery program.
Caption: Conceptual workflow for drug discovery using C-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the C-alkylation of a ketone with this compound. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
3.1. Materials and Reagents
-
Ketone (or other suitable active methylene/methine compound)
-
This compound
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
3.2. Reaction Setup
-
Assemble a flame- or oven-dried round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the entire procedure.
3.3. Step-by-Step Procedure
-
Enolate Formation:
-
To the reaction flask, add the ketone (1.0 eq.) and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.05-1.1 eq.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate, dry vial, dissolve this compound (1.2-1.5 eq.) in a small amount of anhydrous THF.
-
Add the solution of the alkylating agent dropwise to the cold enolate solution via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting materials.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
-
Protocol Optimization and Key Parameters
The optimal conditions can vary significantly depending on the substrate. The following table provides a summary of key parameters that can be adjusted to optimize the reaction.
| Parameter | Options & Considerations | Rationale & Expected Outcome |
| Substrate | Ketones, esters, amides, nitriles, malonates | The acidity of the α-proton determines the required base strength and reaction conditions. Malonates are particularly easy to deprotonate. |
| Base | LDA, NaH, KHMDS, NaOEt | LDA: Ideal for kinetic control at low temperatures.[2][3] NaH: Strong, non-nucleophilic base, often used at 0 °C to RT. KHMDS: Similar to LDA, can offer different selectivity. NaOEt: Weaker base, used for thermodynamic control or with highly acidic substrates like malonic esters.[2][3] |
| Solvent | THF, Diethyl Ether, DMF, Dioxane | THF/Ether: Standard, non-polar aprotic solvents for LDA reactions. DMF: Polar aprotic solvent, can sometimes accelerate SN2 reactions but may promote side reactions. |
| Temperature | -78 °C to Room Temperature (RT) | -78 °C: Essential for kinetic enolate formation and to minimize side reactions.[2][3] Reactions are often warmed to RT to ensure completion. |
| Equivalents of Alkylating Agent | 1.1 to 2.0 eq. | A slight excess is typically used to drive the reaction to completion. A large excess can lead to polyalkylation if the product still has acidic protons. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (degraded by moisture).2. Insufficiently acidic substrate.3. Reaction not run under anhydrous/inert conditions.4. Reagent decomposition. | 1. Titrate the LDA solution before use or use freshly prepared base.2. Use a stronger base or more forcing conditions.3. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.4. Check the purity of the alkylating agent. |
| Formation of O-Alkylated Product | 1. Reaction conditions favor O-alkylation.2. "Hard" electrophile character. | 1. Ensure a "soft" SN2 reaction environment (aprotic solvent, appropriate counterion).2. This is less likely with a primary bromide but can be analyzed for by NMR/MS. |
| Polyalkylation | 1. Product is deprotonated and reacts again.2. Use of a weak base in less than stoichiometric amounts. | 1. Use exactly 1.0 equivalent of base and substrate if possible. Add the alkylating agent slowly at low temperature.2. Use a full equivalent of a strong base like LDA to ensure complete initial enolate formation.[3] |
| Starting Material Recovered | 1. Reaction time is too short.2. Insufficient temperature.3. Incomplete enolate formation. | 1. Allow the reaction to stir for a longer period (e.g., 24h).2. Ensure the reaction is allowed to warm to room temperature after the initial addition.3. Confirm base activity and stir for an adequate time after base addition. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: This compound is an alkylating agent and should be treated as potentially harmful. It may cause skin and serious eye irritation.[9][10] Avoid contact with skin and eyes.[9]
-
Strong Bases (LDA, NaH): These reagents are highly reactive and corrosive. LDA is often supplied in flammable solvents. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anhydrous Solvents (THF): Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Use freshly opened bottles or test for peroxides before use. It is also highly flammable.
-
Workup: The quenching step with aqueous solutions can be exothermic. Perform this step slowly and with cooling.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12][13] Dispose of all chemical waste according to institutional and local regulations.
References
- Fiveable.
- PharmaXChange.info. (2011).
- Chemistry LibreTexts. (2023). 22.
- The Organic Chemistry Tutor. (2025).
- BenchChem. A Comparative Guide to the Efficacy of 1-(Bromomethyl)
- Lumen Learning. 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis.
- Angene Chemical. (2025). Safety Data Sheet for 1-(1-Bromoethyl)-3-methoxybenzene.
- Sigma-Aldrich. (2025).
- Fisher Scientific.
- CymitQuimica. (2024). Safety Data Sheet for 1-Bromo-4-ethyl-2-methoxybenzene.
- MedchemExpress.com. (2025).
- Chemguide. The reactions of methoxybenzene.
- Nature. (2024).
Sources
- 1. fiveable.me [fiveable.me]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.es [fishersci.es]
Application Note: A Detailed Protocol for the Synthesis of Benzocyclobutene via Intramolecular Lithiation and Cyclization
Introduction and Scientific Rationale
Benzocyclobutene (BCB) is a unique chemical entity, comprising a benzene ring fused to a strained four-membered cyclobutane ring.[1] This strained system is thermally labile and, upon heating to around 180 °C, undergoes a conrotatory ring-opening to form the highly reactive intermediate, o-xylylene.[2] This intermediate readily participates in cycloaddition reactions, making BCB a powerful synthon for constructing complex polycyclic systems.[3]
The unique reactivity of BCB has led to its widespread use in materials science for creating photosensitive polymers and high-performance dielectrics used in microelectronics and wafer bonding.[2][4] BCB-based polymers are prized for their excellent thermal stability, low moisture uptake, and superior dielectric properties.[1][5] Furthermore, the BCB scaffold is present in several pharmacologically active compounds, highlighting its importance in medicinal chemistry.[2]
The synthesis described here utilizes 1-(2-bromoethyl)-2-methoxybenzene as the starting material. The strategy hinges on a directed ortho-metalation, a powerful tool in aromatic functionalization. The methoxy group serves as a directed metalation group (DMG), coordinating to the organolithium reagent and directing deprotonation to the adjacent ortho position. The resulting aryllithium species is a potent nucleophile that subsequently undergoes an intramolecular SN2 reaction, displacing the bromide on the ethyl side chain to forge the strained four-membered ring of benzocyclobutene.
Causality of Reagent Selection:
-
Starting Material: The ortho-methoxy group is crucial for directing the lithiation to the C6 position, ensuring regiochemical control. The 2-bromoethyl group is the tethered electrophile for the intramolecular cyclization.
-
Organolithium Reagent: A strong, non-nucleophilic base is required for the deprotonation of the aromatic C-H bond. tert-Butyllithium (t-BuLi) is often chosen for its high basicity. However, n-butyllithium (n-BuLi) can also be effective and is slightly less hazardous.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are inert to the strong base and can solvate the organometallic intermediates.
-
Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, control the highly exothermic deprotonation, and maintain the stability of the aryllithium intermediate.[6]
Reaction Mechanism
The reaction proceeds in two key steps:
-
Directed ortho-Lithiation: The methoxy group on the starting material chelates the lithium ion of the t-BuLi reagent, positioning the butyl anion to abstract a proton from the adjacent aromatic carbon.
-
Intramolecular Cyclization: The newly formed aryllithium nucleophile attacks the electrophilic carbon bearing the bromine atom in an intramolecular fashion, displacing the bromide and forming the benzocyclobutene ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers (2024) | Sheng Wang [scispace.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]
The Strategic Application of 1-(2-Bromoethyl)-2-methoxybenzene in the Synthesis of Isoquinoline Alkaloids
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate world of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. 1-(2-Bromoethyl)-2-methoxybenzene, a readily accessible aromatic building block, has emerged as a strategic precursor in the construction of a diverse array of complex molecular architectures, most notably the isoquinoline alkaloids. This class of natural products exhibits a wide spectrum of biological activities, making them attractive targets for synthetic chemists and drug development professionals.[1][2]
The utility of this compound lies in its inherent functionality. The bromoethyl group serves as a versatile handle for the introduction of a nitrogen atom, a prerequisite for the formation of the characteristic isoquinoline core. Furthermore, the ortho-methoxy group plays a crucial electronic role, activating the aromatic ring towards electrophilic substitution, which is the linchpin of the key cyclization strategies. This application note will provide an in-depth exploration of the use of this compound in natural product synthesis, with a focus on the synthesis of the pyrrolo[2,1-a]isoquinoline alkaloid, (±)-Crispine A.
Core Synthetic Strategies: The Bischler-Napieralski and Pictet-Spengler Reactions
The construction of the isoquinoline skeleton from 2-phenylethylamine derivatives, which are readily prepared from this compound, is predominantly achieved through two powerful name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[3][4][5] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. The electron-donating nature of the methoxy group on the aromatic ring significantly facilitates this cyclization.[4]
The Pictet-Spengler reaction , on the other hand, is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6][7][8] This reaction is also highly favored by electron-donating substituents on the aromatic ring.[6]
Application in the Total Synthesis of (±)-Crispine A
The pyrrolo[2,1-a]isoquinoline alkaloid Crispine A has garnered significant attention due to its interesting biological activities.[9] Its synthesis provides an excellent case study for the strategic application of this compound. While a direct synthesis starting from this exact molecule is not explicitly detailed in a single publication, the logical synthetic pathway involves its conversion to a key 2-(methoxyphenyl)ethylamine precursor, which then undergoes a sequence of reactions culminating in the formation of the target natural product.
Conceptual Synthetic Pathway
The retrosynthetic analysis of (±)-Crispine A reveals a logical disconnection to a key tetrahydroisoquinoline intermediate, which can be traced back to a 2-(methoxyphenyl)ethylamine derivative.
Caption: Retrosynthetic analysis of (±)-Crispine A.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of a core intermediate for (±)-Crispine A, starting from this compound.
Protocol 1: Synthesis of 2-(2-Methoxyphenyl)ethylamine
This protocol describes the conversion of this compound to the corresponding primary amine, a crucial precursor for the subsequent cyclization reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.2 eq) and heat the mixture at 60-80 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Azide): Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-azidoethyl)-2-methoxybenzene.
-
Reduction to Amine: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C.
-
Add a solution of 1-(2-azidoethyl)-2-methoxybenzene in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up (Amine): Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(2-methoxyphenyl)ethylamine.
Protocol 2: Bischler-Napieralski Cyclization to a 3,4-Dihydroisoquinoline Intermediate
This protocol details the acylation of the synthesized amine followed by the key cyclization step.
Materials:
-
2-(2-Methoxyphenyl)ethylamine
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Toluene or Acetonitrile, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Acylation: Dissolve 2-(2-methoxyphenyl)ethylamine (1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine or triethylamine (1.2 eq).
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) and stir the reaction at room temperature for 1-2 hours.
-
Work-up (Amide): Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(2-(2-methoxyphenyl)ethyl)acetamide.
-
Cyclization: In a separate flask, dissolve the amide in anhydrous toluene or acetonitrile. Add POCl₃ (2.0-3.0 eq) and reflux the mixture for 2-4 hours.
-
Work-up (Cyclization): Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH to pH > 10.
-
Extract the product with DCM or chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.
Data Presentation
The following table summarizes typical reaction conditions and yields for the key steps described above, based on literature precedents for similar substrates.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) |
| 1 | This compound | 1. NaN₃, DMF, 70°C2. LiAlH₄, THF, 0°C to rt | 2-(2-Methoxyphenyl)ethylamine | 85-95 |
| 2 | 2-(2-Methoxyphenyl)ethylamine | 1. Ac₂O, Py, DCM, rt2. POCl₃, Toluene, reflux | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 70-85 |
Logical Relationships and Workflow
The overall synthetic workflow can be visualized as a linear progression from the starting material to the core isoquinoline structure.
Caption: Synthetic workflow from this compound.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile starting material for the synthesis of isoquinoline alkaloids. The strategic placement of the bromoethyl and methoxy functionalities allows for a straightforward entry into the key 2-phenylethylamine precursors required for powerful cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions. The successful application of this building block in the conceptual synthesis of (±)-Crispine A highlights its potential for the construction of complex and biologically significant natural products. Future applications could explore the use of this reagent in asymmetric syntheses to access enantiopure alkaloids and in the development of novel analogues for drug discovery programs. The principles and protocols outlined in this application note provide a solid foundation for researchers and scientists to leverage the synthetic potential of this compound in their own research endeavors.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolinsynthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
-
Kametani, T.; Fukumoto, K. The Total Synthesis of Isoquinoline Alkaloids. Acc. Chem. Res.1972 , 5 (6), 212–219. [Link]
-
Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new look. Tetrahedron1980 , 36 (10), 1279–1300. [Link]
- Dalton, D. R.
-
Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538-8564. [Link]
-
Larsen, R. D.; Reamer, R. A.; Corley, E. G.; Davis, P.; Grabowski, E. J. J.; Reider, P. J.; Shinkai, I. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. J. Org. Chem.1991 , 56 (21), 6034–6038. [Link]
-
Whaley, W. M.; Hartung, W. H. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74-150. [Link]
-
Itoh, T.; et al. Synthesis of (–)-Trolline, (–)-Crispine A and (–)-Crispine E. Heterocycles2007 , 74, 199-206. [Link]
- Cordell, G. A. Introduction to alkaloids: a biogenetic approach. John Wiley & Sons, 1981.
- Bentley, K. W. The isoquinoline alkaloids: a course in organic chemistry. Elsevier, 2013.
Sources
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Alkaloids Using 1-(2-Bromoethyl)-2-methoxybenzene as a Precursor
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-bromoethyl)-2-methoxybenzene as a versatile starting material for the synthesis of diverse and medicinally relevant alkaloid scaffolds. We delve into the core chemical transformations, including the Bischler-Napieralski, Pictet-Spengler, and Grewe cyclization reactions, which are instrumental in constructing the foundational isoquinoline and morphinan ring systems. By explaining the mechanistic rationale behind these key steps, this guide offers field-proven insights to enable the rational design and execution of complex total synthesis campaigns targeting protoberberine, aporphine, and morphinan alkaloids. Detailed, step-by-step protocols for the synthesis of key intermediates are provided to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable precursor in the field of alkaloid total synthesis. Its structure contains two key functional handles: a bromoethyl group, which is a potent electrophile for N-alkylation, and an ortho-methoxy-substituted aromatic ring. The methoxy group serves as an essential electron-donating group, which activates the aromatic ring towards intramolecular electrophilic substitution—a cornerstone of many classical cyclization reactions used to build complex heterocyclic systems.
This precursor provides a direct and efficient entry point to β-phenethylamine derivatives, which are the universal building blocks for a vast array of isoquinoline alkaloids. By strategically choosing the subsequent reaction partners and cyclization methods, chemists can access diverse and complex molecular architectures, including those of the protoberberine, aporphine, and morphinan families, many of which exhibit significant pharmacological properties.
Core Synthetic Strategies and Mechanistic Considerations
The conversion of this compound into complex alkaloids hinges on the masterful execution of key cyclization reactions. The choice of strategy dictates the resulting alkaloid core. The general workflow involves the initial formation of a β-phenethylamine, which is then elaborated and cyclized.
Figure 1: General synthetic pathways from this compound.
The Bischler-Napieralski Reaction: Access to Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1] This reaction is typically promoted by dehydrating Lewis acids, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]
Causality and Expertise: The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The ortho-methoxy group in our precursor is crucial as it strongly activates the para position (C6) for electrophilic attack, ensuring regioselective cyclization.[3] The reaction proceeds through a highly reactive nitrilium ion intermediate, which is the key electrophile that attacks the electron-rich benzene ring.
Figure 2: Mechanism of the Bischler-Napieralski Reaction.
The resulting dihydroisoquinolines are not merely final products; they are versatile intermediates. For instance, they can be reduced to tetrahydroisoquinolines or serve as precursors for more complex alkaloids like protoberberines through subsequent cyclization steps.[4]
The Pictet-Spengler Reaction: Forming Tetrahydroisoquinolines
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] This reaction is a cornerstone of alkaloid biosynthesis and synthetic chemistry, providing direct access to the tetrahydroisoquinoline scaffold.[6]
Causality and Expertise: Unlike the Bischler-Napieralski reaction, the Pictet-Spengler reaction proceeds under milder, often protic acid conditions (e.g., trifluoroacetic acid, TFA). The key intermediate is a Schiff base (or iminium ion under acidic conditions), which is less electrophilic than a nitrilium ion. Therefore, this reaction also relies heavily on an activated aromatic ring, making our methoxy-substituted precursor ideal. The stereochemical outcome of the reaction can often be controlled by adjusting temperature and solvent, with lower temperatures generally favoring the cis diastereomer under kinetic control.[5]
The Grewe Cyclization: Constructing the Morphinan Core
The Grewe cyclization is the defining reaction for the synthesis of the morphinan alkaloid skeleton.[7] It involves the acid-catalyzed cyclization of a suitably substituted 1-benzyl-octahydroisoquinoline to form the characteristic pentacyclic core of morphine and related compounds.[8]
Causality and Expertise: This reaction is a remarkable example of a biomimetic transformation. It requires a strong superacid, such as triflic acid or phosphoric acid, to protonate the benzyl ring and generate a cationic intermediate that undergoes cyclization.[8][9] The reaction creates the challenging C-13 quaternary stereocenter of the morphinan scaffold. The initial synthesis of the 1-benzyl-octahydroisoquinoline precursor from this compound is a multi-step process, often involving a Bischler-Napieralski or Pictet-Spengler reaction as an initial step to form the isoquinoline core.
Application in the Synthesis of Major Alkaloid Classes
Protoberberine Alkaloids
Protoberberine alkaloids, such as berberine and palmatine, possess a tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium core. The synthesis typically involves a Bischler-Napieralski reaction to form a dihydroisoquinoline, followed by N-alkylation with a substituted benzyl halide and subsequent acid-catalyzed cyclization (a modified Pictet-Spengler or Friedel-Crafts type reaction) to form the final tetracyclic system.[4][10][11]
| Step | Reaction Type | Key Reagents | Intermediate/Product | Typical Yield |
| 1 | N-Acylation | Phenylacetyl chloride | β-Arylethylamide | >90% |
| 2 | Bischler-Napieralski | POCl₃, reflux | Dihydroisoquinoline | 70-85% |
| 3 | Reduction | NaBH₄ | Tetrahydroisoquinoline | 85-95% |
| 4 | N-Alkylation | Substituted Benzyl Bromide | N-Benzyltetrahydroisoquinoline | 75-90% |
| 5 | Cyclization | H₃PO₄ / PPA, heat | Protoberberine Core | 40-60% |
Table 1: Representative reaction sequence and yields for protoberberine synthesis.
Aporphine Alkaloids
Aporphine alkaloids, like nuciferine and isoboldine, are characterized by a dibenzo[de,g]quinoline ring system. A common synthetic strategy involves the intramolecular oxidative coupling of a 1-benzyltetrahydroisoquinoline precursor.[12][13] Alternatively, modern methods utilize transition-metal-catalyzed intramolecular C-H activation or arylation to form the biaryl bond that defines the aporphine core.[14][15] The initial 1-benzyltetrahydroisoquinoline is readily prepared from this compound via the strategies outlined above.
Morphinan Alkaloids
The synthesis of the morphinan core, the heart of compounds like morphine and codeine, is a significant synthetic challenge. As discussed, the key step is the Grewe cyclization of a 1-benzyl-octahydroisoquinoline.[7] The synthesis of this complex precursor from our starting material involves building the isoquinoline ring, followed by partial reduction of the aromatic ring (e.g., Birch reduction) and attachment of the benzyl group before the final, pivotal cyclization.[7][8]
Detailed Experimental Protocols
The following protocols provide validated, step-by-step procedures for the synthesis of key intermediates from this compound.
Protocol 1: Synthesis of N-(2-(2-Methoxyphenyl)ethyl)acetamide (Bischler-Napieralski Precursor)
This protocol details the synthesis of the amide precursor required for the Bischler-Napieralski reaction. The procedure involves two steps: conversion of the starting bromide to an amine via an azide intermediate, followed by acylation.
Step A: Synthesis of 1-(2-Azidoethyl)-2-methoxybenzene
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide in one portion.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting azide is often used in the next step without further purification.
-
Step B: Synthesis of N-(2-(2-Methoxyphenyl)ethyl)acetamide
-
Materials:
-
1-(2-Azidoethyl)-2-methoxybenzene (from Step A, 1.0 eq)
-
Triphenylphosphine (PPh₃, 1.1 eq)
-
Acetyl chloride (AcCl, 1.2 eq) or Acetic Anhydride (Ac₂O, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure (Staudinger Reaction followed by Acylation):
-
Dissolve the crude azide from Step A in anhydrous THF. Add water (4-5 eq).
-
Add triphenylphosphine portion-wise at room temperature. Stir until gas evolution ceases and TLC analysis indicates complete consumption of the azide (Staudinger reduction).
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dissolve the residue in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM, wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.
-
Protocol 2: Bischler-Napieralski Cyclization to 5-Methoxy-3,4-dihydroisoquinoline
This protocol describes the cyclization of the amide synthesized in Protocol 1.
-
Materials:
-
N-(2-(2-Methoxyphenyl)ethyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 3.0-5.0 eq)
-
Acetonitrile (CH₃CN) or Toluene, anhydrous
-
-
Procedure:
-
In a flame-dried flask equipped with a reflux condenser under an inert atmosphere, dissolve the amide from Protocol 1 in anhydrous acetonitrile or toluene.
-
Slowly add phosphorus oxychloride via syringe at room temperature. The mixture may become warm.
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours.[2] Monitor by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the acidic aqueous solution to pH > 10 by the slow addition of concentrated ammonium hydroxide or 6M NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer multiple times with DCM or chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 5-methoxy-3,4-dihydroisoquinoline, which can be purified by chromatography or distillation if necessary.
-
Figure 3: Experimental workflow for the Bischler-Napieralski reaction.
References
- Barton, D. H. R., & Cohen, T. (1957). Some Biogenetic Aspects of Phenol Oxidation. In Festschrift Arthur Stoll zum siebzigsten Geburtstag (pp. 117-143). Birkhäuser Basel. (Note: While not directly cited, this is a foundational reference for biomimetic synthesis).
-
Kou, K. G. M., et al. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au, 5(3), 1429-1438. [Link]
-
Banwell, M. G., et al. (2015). A Total Synthesis of Galanthamine Involving De Novo Construction of the Aromatic C-Ring. Angewandte Chemie International Edition, 54(45), 13452-13455. [Link]
-
Magnus, P., et al. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. Angewandte Chemie International Edition, 55(50), 15646-15649. [Link]
-
Douglas, C. J., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry, 68(14), 14628-14644. [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Raminelli, C., et al. (2022). Advances Towards the Synthesis of Aporphine Alkaloids: C-Ring Formation via Approaches Based on One- and Two-Bond Disconnections. The Chemical Record, 22(2), e202100246. [Link]
-
Kou, K. G. M., et al. (2025). Synthesis of Protoberberine Alkaloids by C-H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. ChemRxiv. [Link]
-
Harayama, T., et al. (1996). BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. Heterocycles, 43(7), 1431-1434. [Link]
-
Trost, B. M. (2005). Galantamine total synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Douglas, C. J., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. PubMed. [Link]
-
Li, W., et al. (2022). Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling. Green Chemistry, 24(10), 4038-4042. [Link]
-
Rice, K. C. (1980). A rapid and practical resolution of (±)-morphine and its analogues. Journal of Organic Chemistry, 45(14), 3135-3137. (Referenced in Nottingham ePrints article on Morphinan Derivatives). [Link]
-
Buchwald, S. L., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. Angewandte Chemie International Edition, 53(49), 13476-13479. [Link]
-
Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chem IJ, 6(1). [Link]
-
ResearchGate. (n.d.). The key steps for the synthesis of aporphine and oxoaporphine alkaloids... [Link]
-
McNulty, J., & Nave, S. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. Angewandte Chemie, 128(50), 15868-15871. [Link]
-
ResearchGate. (n.d.). Bischler-Napieralski Reaction of N-[2-(2-Bromo-4,5-dialkyloxyphenyl)- ethyl]-N-(1-phenylethyl)-2-(2-bromo-4,5-dimethoxyphenyl)acetamides. [Link]
-
Raminelli, C., et al. (2015). Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. The Journal of Organic Chemistry, 80(20), 10174-10183. [Link]
-
Kametani, T., et al. (1975). Novel total synthesis of protoberberine-type alkaloids. Journal of the Chemical Society, Chemical Communications, (10), 416. [Link]
-
Zhang, Y., et al. (2024). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules, 29(1), 234. [Link]
-
ResearchGate. (n.d.). Grewe cyclization. [Link]
-
Dumore, N., et al. (2024). Methods of Alkaloids Synthesis. IntechOpen. [Link]
- U.S. Patent No. 7,838,677. (2010).
-
O'Connor, S. E., et al. (2021). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Journal of the American Chemical Society, 143(3), 1453-1459. [Link]
-
Hailes, H. C., et al. (2020). Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis. Current Opinion in Chemical Biology, 55, 69-76. [Link]
-
Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. ResearchGate. [Link]
-
W. B. Schweizer, et al. (2022). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 58(84), 11841-11844. [Link]
-
Wang, J., et al. (2016). The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry, 14(12), 3259-3266. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel total synthesis of protoberberine-type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Advances Towards the Synthesis of Aporphine Alkaloids: C-Ring Formation via Approaches Based on One- and Two-Bond Disconnections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocol: Williamson Ether Synthesis of 1-Ethoxy-2-methoxybenzene
Abstract
This document provides a comprehensive guide for the synthesis of 1-ethoxy-2-methoxybenzene via the Williamson ether synthesis, utilizing 1-(2-bromoethyl)-2-methoxybenzene as the electrophile. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights for a robust and reproducible synthesis.
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and asymmetrical ethers.[1][2] Its enduring prevalence in organic synthesis is a testament to its broad scope and straightforward execution.[3] The reaction fundamentally involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[1][3]
This application note focuses on a specific and highly relevant transformation: the synthesis of 1-ethoxy-2-methoxybenzene. This target molecule is an example of an alkyl aryl ether, a structural motif present in numerous pharmaceuticals, agrochemicals, and materials. The protocol herein details the reaction between this compound and a suitable oxygen nucleophile. Given that the substrate is a primary alkyl halide, it is an ideal candidate for the SN2 pathway, minimizing competing side reactions like E2 elimination.[4]
Mechanistic Rationale: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This concerted process involves the backside attack of the nucleophile on the electrophilic carbon bearing the leaving group.[1]
Step 1: Generation of the Nucleophile (Alkoxide Formation) The reaction is initiated by the deprotonation of an alcohol using a strong base to form a potent alkoxide nucleophile.[5][6] While many bases can be employed, sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward.[1][6] The by-product of this step is hydrogen gas, which bubbles out of the reaction mixture and does not interfere with the subsequent steps.[6]
Step 2: Nucleophilic Attack and Ether Formation The resulting alkoxide then acts as the nucleophile, attacking the primary carbon of this compound. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.[1] The carbon-bromine bond is cleaved, and a new carbon-oxygen bond is formed, yielding the desired ether product.[2]
It is crucial to select the appropriate disconnection for unsymmetrical ethers. To minimize the competing E2 elimination reaction, the synthesis should be designed so that the less sterically hindered partner is the alkyl halide (electrophile).[7] In this case, this compound is a primary alkyl halide, which is ideal for the SN2 reaction.[1][4]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to product purification.
Caption: Experimental workflow for the Williamson ether synthesis of 1-ethoxy-2-methoxybenzene.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-ethoxy-2-methoxybenzene from this compound and ethanol.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 215.08 | 10.0 | 2.15 g | Electrophile |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 12.0 | 0.48 g | Base |
| Anhydrous Ethanol | 46.07 | 11.0 | 0.64 mL | Nucleophile Precursor |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 20 mL | Solvent |
| Ethyl Acetate | - | - | ~100 mL | Extraction Solvent |
| Saturated NaCl solution (brine) | - | - | ~40 mL | Washing Agent |
| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |
Step-by-Step Procedure
Alkoxide Formation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (20 mL).[8]
-
Cool the flask to 0°C using an ice bath.
-
Carefully add anhydrous ethanol (0.64 mL, 11.0 mmol) to the DMF.
-
Slowly add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in oil) in small portions to the stirred solution.[8] Caution: Hydrogen gas is evolved, which is flammable. Ensure adequate ventilation and an inert atmosphere.[9]
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of gas ceases, indicating the complete formation of sodium ethoxide.[8]
Ether Formation: 6. Cool the reaction mixture back to 0°C. 7. Slowly add a solution of this compound (2.15 g, 10.0 mmol) in a small amount of anhydrous DMF to the alkoxide solution via a dropping funnel. 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 9. Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).[2][3] The reaction is typically complete within 1-8 hours.[2]
Work-up and Purification: 10. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. 11. Carefully quench the reaction by the slow, dropwise addition of water (20 mL) to decompose any unreacted sodium hydride. 12. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[8] 13. Combine the organic layers and wash with water (2 x 20 mL) and then with saturated brine (20 mL) to remove residual DMF and inorganic salts.[10] 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8] 15. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-ethoxy-2-methoxybenzene.
Safety and Handling Precautions
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[9][11] Handle only under an inert, anhydrous atmosphere.[9] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9]
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.[12] Handle in a well-ventilated chemical fume hood.[12] Be aware that reactions involving NaH in DMF can be hazardous, with exothermic decompositions reported at temperatures as low as 26°C.[12][13]
-
This compound: A lachrymator and irritant. Handle with care in a chemical fume hood.
Troubleshooting and Key Considerations
-
Low Yield: A common issue is the competing E2 elimination reaction, especially if the alkyl halide is secondary or tertiary.[4] For the primary halide used here, this is less of a concern. However, high reaction temperatures can favor elimination.[8] Ensure the reaction temperature is carefully controlled.
-
Incomplete Reaction: Ensure that the sodium hydride is fresh and has been stored properly to maintain its reactivity. The alcohol must be anhydrous, as water will consume the base.[14]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile, thus accelerating the SN2 reaction.[3][4] Protic solvents will slow the reaction down.[3]
-
Phase-Transfer Catalysis: For reactions where solubility is an issue, or to use weaker bases like NaOH, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the transport of the nucleophile into the organic phase.[3][15]
Conclusion
The Williamson ether synthesis remains a cornerstone of modern organic synthesis for its simplicity and reliability. The protocol detailed above for the synthesis of 1-ethoxy-2-methoxybenzene provides a robust and well-characterized procedure. By understanding the underlying SN2 mechanism and paying close attention to the reaction conditions, particularly the exclusion of moisture and the choice of solvent, researchers can achieve high yields of the desired ether product. This guide serves as a practical tool for professionals in the chemical and pharmaceutical sciences, enabling the efficient synthesis of valuable ether-containing molecules.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
ChemTalk. (2023, April 18). Williamson Ether Synthesis. [Link]
-
James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?[Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Unknown Source. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. (1976). An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Cambridge University Press. (2007). Williamson Ether Synthesis. [Link]
-
askIITians. (2025, September 1). How are the following ethers prepared by Williamson synthesis? A. Ethoxybenzene B. 2-methoxy-2-methylpropane. [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2020). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
PubMed. (2011). Bromination of 2-methoxydiphenyl ether to an average of tetrabrominated 2-methoxydiphenyl ethers. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. (1999). Process for preparing ethers and esters.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. fishersci.com [fishersci.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 15. pubs.acs.org [pubs.acs.org]
Reaction conditions for nucleophilic substitution on 1-(2-Bromoethyl)-2-methoxybenzene
An Application Guide to Reaction Conditions for Nucleophilic Substitution on 1-(2-Bromoethyl)-2-methoxybenzene
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of this compound
This compound is a key chemical intermediate in the synthesis of a wide array of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure features a primary alkyl bromide, which is highly amenable to nucleophilic substitution reactions. This characteristic makes it an ideal precursor for the synthesis of various substituted phenethylamines, a structural motif present in numerous psychoactive compounds and neurotransmitter analogues.[1][2] The strategic placement of the methoxy group at the ortho position also allows for further synthetic manipulations, making this substrate a versatile tool for medicinal chemists and drug development professionals.
This document serves as a comprehensive technical guide, detailing the mechanistic principles and providing field-proven protocols for performing nucleophilic substitution reactions on this substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Part 1: Mechanistic Framework and Core Principles
The substitution of the bromine atom in this compound predominantly proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism. Understanding the factors that govern this pathway is critical for optimizing reaction conditions and minimizing side products.
The S_{N}2 Pathway: A Concerted Process
The S_{N}2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, while the bromide ion (the leaving group) departs simultaneously.[3] This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemical configuration at the carbon center. Although the substrate is achiral, this mechanistic feature is fundamental.
The primary nature of the alkyl halide (the bromine is attached to a -CH₂- group) significantly favors the S_{N}2 pathway due to the low steric hindrance around the electrophilic carbon, allowing for easy access by the incoming nucleophile.[4]
Caption: General S_{N}2 mechanism on this compound.
Critical Factors Influencing Reaction Success
Optimization of S_{N}2 reactions hinges on the careful selection of four key parameters:
-
Nucleophile: The reactivity of the nucleophile is paramount. Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, I⁻) are required for efficient reactions. The choice of nucleophile directly dictates the functional group that will be introduced.
-
Leaving Group: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[3]
-
Solvent: The choice of solvent can dramatically alter reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for S_{N}2 reactions.[3][4] These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds with the anion. This leaves the nucleophile "naked" and highly reactive.[3] In contrast, polar protic solvents (like water or alcohols) can form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[5]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the competing elimination (E2) side reaction, especially with sterically hindered or strongly basic nucleophiles.
Part 2: Experimental Protocols and Application Notes
General Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Many reagents, especially sodium cyanide and sodium azide, are acutely toxic and require specialized handling and disposal procedures.
Caption: A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 1-(2-Azidoethyl)-2-methoxybenzene
This protocol describes the conversion to an alkyl azide, a versatile intermediate for reduction to a primary amine or for use in "click chemistry" cycloaddition reactions.
-
Causality: Sodium azide (NaN₃) is an excellent nucleophile. DMF is the solvent of choice as it is polar aprotic and readily dissolves the ionic azide salt, maximizing nucleophile reactivity.[6] The reaction is heated to ensure a reasonable rate.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 70-80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography if necessary.
-
Protocol 2: Synthesis of 3-(2-Methoxyphenyl)propanenitrile
This reaction is a valuable method for extending the carbon chain by one carbon. The resulting nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Causality: The cyanide ion (CN⁻) is a potent nucleophile. An ethanol/water mixture is often used as a solvent to dissolve both the organic substrate and the inorganic cyanide salt.[7][8] Heating under reflux is necessary to drive the reaction to completion.[7]
-
Materials:
-
This compound
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve KCN (1.2 eq.) in a minimal amount of water. Extreme Caution: Cyanide salts are extremely toxic. Always work in a fume hood and have a quench solution (e.g., bleach) available.
-
Add ethanol to the flask to create a solution (e.g., 80:20 ethanol:water).
-
Add this compound (1.0 eq.) to the cyanide solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude nitrile.
-
Purify via vacuum distillation.
-
Protocol 3: Synthesis of N,N-Dimethyl-2-(2-methoxyphenyl)ethan-1-amine
This protocol demonstrates the synthesis of a tertiary amine via direct alkylation of a secondary amine.
-
Causality: Dimethylamine acts as the nucleophile. A base such as potassium carbonate is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is an excellent polar aprotic solvent for this transformation.
-
Materials:
-
This compound
-
Dimethylamine solution (e.g., 2M in THF or 40% in water)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Anhydrous potassium carbonate (K₂CO₃) for drying
-
-
Procedure:
-
Charge a sealed tube or pressure vessel with this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Add the dimethylamine solution (2.5 eq.).
-
Seal the vessel and heat to 60-70 °C with vigorous stirring for 16-24 hours.
-
Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate to afford the product.
-
Purification can be achieved by column chromatography on silica gel or by conversion to an HCl salt and recrystallization.
-
Part 3: Comparative Data and Advanced Methodologies
Summary of Reaction Conditions
The following table summarizes typical conditions for the S_{N}2 reaction of this compound with various nucleophiles.
| Nucleophile (Reagent) | Product Class | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N₃⁻ (NaN₃) | Azide | DMF, DMSO | 70 - 90 | 12 - 18 | 85 - 95 |
| CN⁻ (KCN/NaCN) | Nitrile | Ethanol/Water, DMSO | 80 - 100 | 4 - 8 | 80 - 90 |
| R₂NH (e.g., (CH₃)₂NH) | Tertiary Amine | Acetonitrile, THF | 60 - 80 | 16 - 24 | 75 - 90 |
| NH₃ (Ammonia) | Primary Amine | Ethanol (sealed tube) | 100 - 120 | 24 | 40 - 60* |
| RO⁻ (NaOR) | Ether | ROH (Alcohol solvent) | 50 - 80 | 2 - 6 | 80 - 95 |
| RS⁻ (NaSR) | Thioether | Ethanol, DMF | 25 - 60 | 1 - 4 | >90[9] |
| OH⁻ (NaOH/KOH) | Alcohol | Water/Ethanol | 80 - 100 | 6 - 12 | 70 - 85 |
*Yields for primary amine synthesis are often lower due to over-alkylation, forming secondary and tertiary amines.[10]
Advanced Consideration: Phase-Transfer Catalysis (PTC)
For reactions where the nucleophilic salt has poor solubility in the organic solvent, Phase-Transfer Catalysis (PTC) is a powerful technique. A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile anion from the aqueous or solid phase into the organic phase where the reaction occurs.[11][12]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the nucleophile anion, creating an ion pair that is soluble in the organic phase.[13] This dramatically increases the effective concentration of the nucleophile in the vicinity of the substrate, accelerating the reaction.
-
Application Example (Cyanation): The reaction with NaCN can be performed in a biphasic system (e.g., toluene/water) with a catalytic amount of TBAB at a lower temperature than the homogenous ethanolic system, often leading to cleaner reactions and simpler workups.[13]
References
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Alkyl Halides: Solvent effects in substitution reactions. YouTube. [Link]
-
Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Journal of Colloid and Interface Science. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's Cathedral Mission College. [Link]
-
Phase transfer catalyst. Little Flower College Guruvayoor. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Substituted methoxyphenethylamine. Wikipedia. [Link]
-
Reactions of Amines. Unpublished. [Link]
-
The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. [Link]
-
Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
Preparation of amines. Chemguide. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ijirset.com [ijirset.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]
Suzuki coupling reactions with 1-(2-Bromoethyl)-2-methoxybenzene derivatives
An Application Guide to a Challenging C(sp³)-C(sp²) Cross-Coupling: Suzuki Reactions with 1-(2-Bromoethyl)-2-methoxybenzene Derivatives
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science industries is extensive, often providing the critical bond construction in the synthesis of complex molecular architectures.[2][3][4] This guide focuses on a particularly challenging, yet valuable, subset of this reaction class: the coupling of C(sp³)-hybridized electrophiles, specifically this compound and its derivatives, with various organoboron reagents. These substrates are valuable building blocks, but their successful coupling is frequently hampered by sluggish reactivity and competing side reactions. This document provides a deep dive into the mechanistic nuances, key parameter optimization, and detailed, field-tested protocols designed to empower researchers to navigate the complexities of this transformation and achieve high-yield outcomes.
Mechanistic Landscape: The Challenge of C(sp³)-Electrophiles with β-Hydrogens
The canonical Suzuki-Miyaura catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] While robust for C(sp²)-C(sp²) couplings, the introduction of an alkyl halide containing β-hydrogens, such as this compound, introduces significant kinetic and mechanistic hurdles.
-
Oxidative Addition: The initial, often rate-determining, step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[6] The C(sp³)-Br bond is generally less reactive towards Pd(0) than its C(sp²)-Br counterpart, demanding more activating conditions or highly active catalytic systems.[8]
-
The β-Hydride Elimination Impasse: Once the oxidative addition product is formed, a facile and often dominant side reaction can occur: β-hydride elimination. The palladium center abstracts a hydrogen atom from the carbon adjacent (β-position) to the palladium-bound carbon, leading to the formation of a palladium-hydride species and an alkene byproduct (in this case, 2-methoxystyrene). This pathway is a primary cause of low yields in C(sp³)-C(sp²) couplings and represents the central challenge to overcome.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Heck Reaction of 1-(2-Bromoethyl)-2-methoxybenzene
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] While classically applied to aryl and vinyl halides, its application to alkyl halides presents unique challenges, primarily the competing side reaction of β-hydride elimination and a typically slower rate of oxidative addition.[3][4] This document provides a comprehensive guide and a robust experimental protocol for the Heck-type coupling of 1-(2-bromoethyl)-2-methoxybenzene, a primary alkyl bromide, with an alkene. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and conditions necessary to favor the desired cross-coupling pathway over potential side reactions, offering researchers a validated starting point for synthesis and methodology development.
Introduction: The Challenge of Alkyl Halides in Heck Couplings
The synthetic power of the Mizoroki-Heck reaction lies in its ability to forge C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] The canonical mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][7] However, when the substrate is shifted from an aryl halide (containing a C(sp²)-Br bond) to an alkyl halide like this compound (containing a C(sp³)-Br bond), the mechanistic landscape becomes more complex.
The primary challenges are twofold:
-
Rate of Oxidative Addition: The insertion of the Pd(0) catalyst into a C(sp³)-Br bond is generally less favorable than insertion into a C(sp²)-Br bond.
-
β-Hydride Elimination: Once the alkylpalladium(II) intermediate is formed, it possesses β-hydrogens. The intermediate can readily eliminate a palladium hydride species to form an alkene byproduct, often faster than it can productively couple with the desired alkene partner.[3]
Therefore, a successful protocol requires careful tuning of the catalytic system to accelerate the desired coupling pathway while suppressing these deleterious side reactions. The selection of an appropriate ligand is paramount to achieving this control.[3][8]
Mechanistic Rationale and Pathway Selection
Understanding the catalytic cycle is fundamental to protocol design. The generally accepted mechanism for the Heck reaction provides the framework for our experimental choices.[7][9][10]
Figure 1: The generalized catalytic cycle for the Mizoroki-Heck reaction.
For an alkyl halide such as this compound, a critical competition arises immediately after the oxidative addition step. The resulting σ-alkyl-Pd(II) intermediate can either proceed productively via migratory insertion with the target alkene or undergo a non-productive β-hydride elimination.
Figure 2: Competing reaction pathways for the alkylpalladium(II) intermediate.
Our protocol is explicitly designed to favor the desired pathway through the strategic selection of a specialized ligand and reaction conditions.
Protocol Design: A Rationale-Driven Approach
The following protocol was developed based on established principles for challenging Heck couplings.[3][11] Each component is selected to maximize the yield of the desired cross-coupled product.
| Component | Recommended Reagent | Molar Ratio (equiv) | Rationale |
| Alkyl Halide | This compound | 1.0 | The electrophilic partner for the coupling. |
| Alkene | Ethyl Acrylate | 1.5 | An electron-deficient alkene that is highly reactive in Heck couplings.[1] The excess ensures complete consumption of the limiting bromide. |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | A common, air-stable, and reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[1][12] |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 0.04 (4 mol%) | CRITICAL CHOICE: A bulky, electron-rich bidentate phosphine ligand. It stabilizes the Pd center, promotes the rate of oxidative addition, and sterically disfavors the conformation required for premature β-hydride elimination.[3][8] |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 | A robust inorganic base required to neutralize the HBr generated in the catalytic cycle, thereby regenerating the Pd(0) catalyst for the next turnover.[7][9] |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | ~0.2 M | A polar aprotic solvent that effectively solubilizes the reactants and salts, facilitating the reaction.[9][13] |
| Additive | Tetrabutylammonium Bromide (TBAB) | 1.0 | An optional but recommended phase-transfer catalyst that can enhance reaction rates, particularly when using inorganic bases in organic solvents.[14] |
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants and should be handled with care. Solvents are flammable.
4.1 Materials and Equipment
-
This compound (MW: 215.09 g/mol )
-
Ethyl Acrylate (MW: 100.12 g/mol )
-
Palladium(II) Acetate (Pd(OAc)₂) (MW: 224.50 g/mol )
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (MW: 554.57 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Tetrabutylammonium Bromide (TBAB) (MW: 322.37 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and hotplate with oil bath
-
Standard glassware for work-up and purification
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 0.02 equiv) and dppf (22.2 mg, 0.04 mmol, 0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. This step is crucial as oxygen can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), TBAB (322 mg, 1.0 mmol, 1.0 equiv), and this compound (215 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Alkene Addition: Add 5 mL of anhydrous DMF via syringe, followed by ethyl acrylate (162 µL, 1.5 mmol, 1.5 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting bromide is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[10]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3 x 20 mL) to remove DMF and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, ethyl (E)-4-(2-methoxyphenyl)but-3-enoate.
Expected Results and Characterization
The expected product is predominantly the trans-(E)-isomer due to the stereospecificity of the Heck reaction mechanism.[9]
-
Product: Ethyl (E)-4-(2-methoxyphenyl)but-3-enoate
-
Appearance: Colorless to pale yellow oil.
-
Yield: 65-85% (post-purification).
-
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.1 (m, 4H, Ar-H), 6.9-6.8 (m, 2H, Ar-H & vinylic-H), 6.2 (dt, 1H, vinylic-H), 4.2 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 3.3 (d, 2H, allylic-CH₂), 1.3 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~172.0, 157.0, 135.0, 129.0, 128.5, 126.5, 125.0, 120.5, 110.5, 60.5, 55.5, 35.0, 14.2.
-
MS (ESI+): m/z calculated for C₁₃H₁₆O₃ [M+H]⁺: 221.11, found: 221.1.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Ensure an inert atmosphere was maintained. Use fresh, anhydrous solvent. Increase temperature in 10 °C increments (up to 130 °C). Screen alternative ligands (e.g., P(t-Bu)₃) or Pd sources (e.g., Pd₂(dba)₃). |
| Significant Byproduct Formation (2-Methoxystyrene) | β-hydride elimination is outcompeting migratory insertion. | Ensure the correct Pd:ligand ratio (1:2) is used. A higher ligand concentration can suppress the undesired pathway. Consider a bulkier ligand. |
| Low Isolated Yield after Work-up | Product loss during aqueous extraction (if product has some water solubility). | Minimize water washes or use saturated NH₄Cl solution instead of pure water for the initial washes to reduce emulsion formation. Ensure complete extraction with the organic solvent. |
Conclusion
The Heck-type coupling of primary alkyl bromides like this compound is a synthetically valuable but challenging transformation. The protocol detailed herein provides a well-rationalized and robust method for achieving this reaction. The key to success lies in the strategic use of a bulky, electron-rich bidentate ligand, such as dppf, which effectively steers the catalytic cycle towards the desired C-C bond formation and away from the competing β-hydride elimination pathway. This application note serves as a reliable starting point for researchers aiming to employ this powerful reaction in their synthetic endeavors.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. (General reference, URL not available for specific chapter)
-
Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. Retrieved from [Link]
-
Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
Zou, Y., & Zhou, J. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Royal Society of Chemistry. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Retrieved from [Link]
-
SpringerLink. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Heck Reaction. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of 2-Methoxyphenylethylmagnesium Bromide
<
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-methoxyphenylethylmagnesium bromide, from 1-(2-bromoethyl)-2-methoxybenzene. Grignard reagents are fundamental intermediates in organic synthesis, renowned for their potent nucleophilicity in forming new carbon-carbon bonds.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations. We delve into the critical parameters of the reaction, including reagent purity, solvent conditions, initiation techniques, and methods for characterization. Furthermore, we address potential side reactions, such as Wurtz coupling, and provide strategies to mitigate their occurrence.
Introduction: The Significance of 2-Methoxyphenylethylmagnesium Bromide
The target Grignard reagent, 2-methoxyphenylethylmagnesium bromide, is a valuable precursor in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and fragrance industries. The presence of the methoxy group on the aromatic ring can influence the electronic properties and steric environment of the molecule, offering a handle for further functionalization or directing subsequent reactions. The formation of this organometallic compound proceeds via the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4][5]
Reaction Scheme:
The success of this reaction hinges on meticulous attention to experimental detail to ensure the exclusion of moisture and air, which can rapidly quench the highly reactive Grignard reagent.[6][7]
Mechanistic Insights and Key Considerations
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[8] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide.
Initiation: Overcoming the Activation Barrier
A common challenge in Grignard synthesis is the initiation of the reaction.[9][10] Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[2][9][11] Several techniques can be employed to activate the magnesium surface:
-
Chemical Activation: The addition of a small crystal of iodine is a widely used method.[9][11][12] Iodine is believed to react with the magnesium surface, removing the oxide layer and exposing fresh, reactive metal.[8][13] The disappearance of the characteristic brown color of iodine is an indicator that the reaction has initiated.[9]
-
Mechanical Activation: Grinding the magnesium turnings in the reaction flask with a glass rod can physically break the oxide layer, exposing fresh magnesium surfaces.[1]
-
Entrainment: Using a more reactive "entrainer" halide, such as 1,2-dibromoethane, can help initiate the reaction. The ethene gas produced is a visual indicator of reaction initiation.[2][10][11]
The Role of the Solvent: Anhydrous Conditions are Paramount
Grignard reagents are extremely strong bases and will react readily with protic solvents, including water and alcohols.[6][9] Therefore, the use of anhydrous solvents and flame-dried glassware is absolutely critical for a successful reaction.[6][12] Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it is aprotic and effectively solvates the Grignard reagent, stabilizing it through coordination.[4][6]
Potential Side Reaction: Wurtz Coupling
A significant side reaction in Grignard synthesis is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[4][14][15]
Wurtz Coupling Reaction:
To minimize this side reaction, the alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[4][14] Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor the Wurtz coupling.[4][15]
Safety Precautions
-
Magnesium: Magnesium turnings are highly flammable and can react with water to produce flammable hydrogen gas.[7][16] Handle in a well-ventilated area, away from ignition sources.[16] In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water or carbon dioxide.[16]
-
Anhydrous Ethers (THF): Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[7] Always use in a fume hood and store in tightly sealed containers.
-
This compound: This compound is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
General Handling: The Grignard reaction is exothermic and can become vigorous.[6][7] Perform the reaction in a flask of appropriate size and have an ice bath readily available for cooling if necessary. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[17]
Detailed Experimental Protocol
This protocol outlines the formation of 2-methoxyphenylethylmagnesium bromide followed by its quantification via titration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Magnesium Turnings | Grignard Grade | Commercially Available | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free is preferred.[18] |
| Iodine | Crystal, Reagent Grade | Commercially Available | --- |
| Iodine (for titration) | ≥99.8% | Commercially Available | Accurately weighed. |
| Lithium Chloride (for titration) | Anhydrous | Commercially Available | Dried in an oven. |
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of 2-methoxyphenylethylmagnesium bromide.
Step-by-Step Procedure for Grignard Reagent Synthesis
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Initiation: Via the dropping funnel, add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Observation of Initiation: Watch for the disappearance of the iodine color and the onset of gentle boiling (reflux) of the solvent.[9] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a steady reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy gray or brown.
Protocol for Titration of the Grignard Reagent with Iodine
The concentration of the prepared Grignard reagent should be determined before use. Titration with iodine is a reliable method.[19][20][21][22]
-
Preparation of Titration Flask: In a flame-dried flask under an inert atmosphere, accurately weigh a known mass of iodine (e.g., 254 mg, 1.0 mmol).[19]
-
Dissolution of Iodine: Add a sufficient volume of a saturated solution of dry lithium chloride in dry THF to completely dissolve the iodine, forming a dark brown solution.[19][21] The LiCl helps to keep the magnesium salts soluble.[21][22]
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise from a syringe to the stirred iodine solution.[19]
-
Endpoint Determination: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly cloudy solution.[19][20]
-
Calculation: The molarity of the Grignard reagent can be calculated using the following formula: Molarity (M) = Moles of I₂ / Volume of Grignard Solution Added (L)
Data Summary and Expected Outcomes
| Parameter | Recommended Value/Observation | Rationale |
| Equivalents of Mg | 1.2 - 1.5 | Ensures complete reaction of the alkyl halide. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent. |
| Initiator | A single crystal of Iodine | Removes the passivating MgO layer from the magnesium.[8] |
| Reaction Temperature | Gentle reflux (~66 °C for THF) | Promotes reaction without favoring side reactions. |
| Addition Rate | Dropwise to maintain steady reflux | Minimizes Wurtz coupling.[4][14] |
| Appearance of Reagent | Cloudy gray to brown solution | Indicates the formation of the Grignard reagent. |
| Expected Yield | 80-95% (determined by titration) | High yields are achievable with careful technique. |
Visualization of the Chemical Transformation
Caption: Chemical transformation for Grignard reagent formation.
Conclusion
The successful formation of 2-methoxyphenylethylmagnesium bromide is readily achievable through the careful execution of the protocols outlined in this guide. The key to a high yield of the desired Grignard reagent lies in the stringent exclusion of atmospheric moisture and oxygen, proper activation of the magnesium surface, and controlled addition of the alkyl halide to minimize side reactions. Accurate determination of the reagent's concentration via titration is essential for its effective use in subsequent synthetic steps. These application notes provide a solid foundation for researchers and scientists to confidently prepare and utilize this valuable organometallic intermediate in their synthetic endeavors.
References
- JoVE. (2017).
- Pentaphos. (2025). What safety measures are essential for handling Magnesium Turnings, Granules, and Powders?.
- Ereztech. (2025). Magnesium Turnings Applications in Labs and Industry | Properties & Uses.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- BenchChem. (n.d.).
- Chem-Supply. (n.d.). Safety data sheet - Magnesium, turnings, synthesis grade, according to Grignard.
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Funny Ehs info. (2024). Grignard reaction safety. YouTube.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?.
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.
- Unknown. (n.d.). Grignard Reaction.
- Royal Society of Chemistry. (2023).
- Chemistry Stack Exchange. (2021).
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....
- Reddit. (2024).
- ADI Chemistry. (n.d.).
- University of Missouri–Kansas City. (2007). Grignard Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- Reddit. (2016). Anhydrous THF with or without BHT for Grignard/Gilman Reaction?.
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. reddit.com [reddit.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 16. pentaphos.com [pentaphos.com]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemtips.wordpress.com [chemtips.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in N-alkylation with 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with N-alkylation reactions, specifically those involving 1-(2-bromoethyl)-2-methoxybenzene. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common pitfalls and complexities of this reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields when using this compound to alkylate my amine. What are the most likely causes?
Low yields in this specific N-alkylation are a common issue and typically stem from a combination of factors related to the alkylating agent's structure and the reaction conditions employed. The primary culprits are often competing side reactions and suboptimal reaction parameters.
The most significant side reaction is the E2 (elimination) pathway, which competes directly with the desired SN2 (substitution) reaction.[1][2] Instead of your amine attacking the electrophilic carbon, a base in the reaction mixture can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 2-methoxystyrene and consuming your starting material.
Other potential issues include:
-
Steric Hindrance: The ortho-methoxy group, while not exceptionally bulky, can sterically hinder the approach of the amine nucleophile to the reaction center, slowing down the desired SN2 reaction.[3][4]
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong or sterically hindered will favor the E2 elimination pathway.[1]
-
Poor Solvent Choice: The solvent influences the solubility of reactants and the stabilization of the transition state. Polar aprotic solvents are generally preferred for SN2 reactions.[5][6]
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine or even a quaternary ammonium salt.[7][8][9][10]
Troubleshooting Guide: A Deeper Dive
Q2: How can I minimize the competing elimination reaction?
Minimizing the formation of 2-methoxystyrene is the most critical step to improving your yield. The balance between substitution (SN2) and elimination (E2) is highly dependent on the reaction conditions.
Below is a workflow to systematically address the issue of low yield due to the competing elimination reaction.
Caption: A systematic workflow for troubleshooting low yields in N-alkylation reactions.
-
Setup: Prepare multiple small-scale reactions in parallel (e.g., in a reaction block or individual vials).
-
Reactants: To each vial, add your amine (1.0 eq) and this compound (1.1 eq).
-
Variable Addition:
-
Vial 1 (Control): Your original conditions.
-
Vial 2: Add K₂CO₃ (2.0 eq) and DMF as the solvent.
-
Vial 3: Add Cs₂CO₃ (2.0 eq) and DMF as the solvent.
-
Vial 4: Add K₂CO₃ (2.0 eq) and Acetonitrile as the solvent.
-
Vial 5: Add Cs₂CO₃ (2.0 eq) and Acetonitrile as the solvent.
-
-
Reaction: Stir all reactions at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Compare the ratio of the desired product to the 2-methoxystyrene byproduct in each reaction to determine the optimal conditions.
| Base | Solvent | Temperature | Typical Outcome |
| K₂CO₃ | DMF | 60-80 °C | A good starting point, often provides a favorable SN2/E2 ratio.[5][6] |
| Cs₂CO₃ | DMF/MeCN | 60-80 °C | Often improves yields due to higher solubility and the "cesium effect," which enhances nucleophilicity.[5] |
| NaH | THF/DMF | 0 °C to RT | A very strong base, high risk of elimination. Use with caution and at low temperatures.[5][11] |
| Triethylamine (Et₃N) | DCM/MeCN | RT to 50 °C | Organic base, can act as both a base and a nucleophile, potentially leading to complex mixtures. |
Q3: My reaction is very slow, even with optimized conditions. How can I increase the reaction rate without promoting side reactions?
A sluggish reaction can be due to the steric hindrance from the ortho-methoxy group or low nucleophilicity of your amine.
-
Addition of a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. This is known as the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide in situ.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate SN2 reactions, leading to shorter reaction times and potentially higher yields.[5] However, careful temperature control is necessary to avoid promoting elimination.
-
Setup: To your reaction vessel, add the amine (1.0 eq), this compound (1.1 eq), your chosen base (e.g., K₂CO₃, 2.0 eq), and solvent (e.g., Acetonitrile).
-
Catalyst Addition: Add sodium iodide (NaI) or potassium iodide (KI) (0.1 eq).
-
Reaction: Stir the reaction at the previously determined optimal temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS and compare the reaction time to a control reaction without the iodide catalyst.
Q4: I'm observing multiple products, likely from over-alkylation. How can I achieve selective mono-alkylation?
Over-alkylation is a common problem when the product of the initial reaction is more nucleophilic than the starting amine.[10]
-
Use a Large Excess of the Amine: Using a 3-5 fold excess of the starting amine can statistically favor the reaction with the alkylating agent, minimizing the chances of the product reacting further. This is most practical when the amine is inexpensive and easily separable from the product.
-
Alternative Synthetic Routes: If direct alkylation proves unselective, consider a two-step approach such as reductive amination.[12] This involves reacting the amine with an aldehyde to form an imine, which is then reduced to the desired secondary amine. This method offers excellent control over the degree of alkylation.[12]
Understanding the competing pathways is key to troubleshooting.
Caption: Competing reaction pathways in the N-alkylation of an amine with this compound.
References
- Optimizing reaction conditions for N-alkylation of isatin. Benchchem.
-
Determine whether the reaction of (2-bromoethyl)benzene and sodium methoxide produce a substitution or an elimination product. Homework.Study.com. Available at: [Link]
-
Best Conditions For N-Alkylation? Sciencemadness.org. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
What are common reactions involving (2-Bromoethyl)benzene? Bloom Tech. Available at: [Link]
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]
-
Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. eJournals @ Oklahoma State University Library. Available at: [Link]
-
Substitution vs Elimination Reactions Made Easy! YouTube. Available at: [Link]
-
Steric and electronic effects in SN2 reactions. ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Steric and electronic effects in SN2 reactions. OUCI. Available at: [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. National Institutes of Health. Available at: [Link]
-
Steric and Nucleophilic Effects on SN2 Reactions. YouTube. Available at: [Link]
-
Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis. Wiley Online Library. Available at: [Link]
-
Comment on "The interplay between steric and electronic effects in SN2 reactions". PubMed. Available at: [Link]
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. National Institutes of Health. Available at: [Link]
-
Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. PubMed. Available at: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following content provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected. What are the primary competing side reactions I should be aware of?
Low yields in the synthesis of this compound, typically prepared via a Williamson ether synthesis-type reaction between a guaiacol salt and 1,2-dibromoethane, are often due to several competing side reactions.[1][2] Understanding these pathways is the first step in optimizing your reaction conditions.
The most common side reactions include:
-
E2 Elimination: The basic conditions required to deprotonate guaiacol can promote the E2 elimination of HBr from the desired product or the 1,2-dibromoethane starting material, leading to the formation of vinyl bromide or 2-methoxystyrene.[2][3][4]
-
Di-alkylation (Over-alkylation): A second molecule of the guaiacolate anion can displace the bromine from the initially formed product, this compound, resulting in the formation of 1,2-bis(2-methoxyphenoxy)ethane.
-
C-Alkylation: The phenoxide ion of guaiacol is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] While O-alkylation is generally favored, C-alkylation at the positions ortho and para to the hydroxyl group can occur, leading to undesired isomers.[2]
-
Cleavage of the Methyl Ether: Under certain conditions, particularly if acidic impurities are present or generated, the methyl ether of guaiacol or the product can be cleaved to form the corresponding catechol derivatives.[5][6]
dot graph "Side_Reactions" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Guaiacolate + 1,2-Dibromoethane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="2-Methoxystyrene\n(Elimination Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="1,2-Bis(2-methoxyphenoxy)ethane\n(Di-alkylation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="C-Alkylated Guaiacol Derivatives\n(C-Alkylation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Catechol Derivatives\n(Ether Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="SN2 (Desired)", color="#34A853"]; A -> C [label="E2 Elimination", color="#EA4335"]; B -> D [label="SN2 (Over-alkylation)", color="#FBBC05"]; A -> E [label="C-Alkylation", color="#FBBC05"]; B -> F [label="Ether Cleavage", color="#EA4335"]; } caption: "Primary reaction and major side reactions."
Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene, likely 2-methoxystyrene, is a strong indicator that the E2 elimination pathway is outcompeting the desired SN2 reaction.[2][3] This is a frequent issue, particularly given that the reaction conditions for Williamson ether synthesis can favor elimination.[1] Here are several strategies to suppress alkene formation:
| Parameter | Recommendation to Favor SN2 over E2 | Rationale |
| Temperature | Maintain a lower reaction temperature. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[2] |
| Base | Use the weakest base necessary to fully deprotonate the guaiacol. | A highly basic environment increases the rate of E2 elimination. Consider using milder bases like potassium carbonate over stronger bases like sodium hydride if possible.[7] |
| Solvent | Employ a polar aprotic solvent. | Solvents like DMF or DMSO are known to favor SN2 reactions.[2][7] |
| Concentration | Use a higher concentration of the nucleophile (guaiacolate). | The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, while the E2 reaction rate is also dependent on the base concentration. A higher nucleophile concentration can favor the bimolecular substitution. |
Experimental Protocol to Minimize Elimination:
-
Preparation of Guaiacolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve guaiacol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add potassium carbonate (1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Slowly add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 3: My NMR analysis shows a complex mixture of aromatic products. How can I prevent C-alkylation?
The presence of a complex mixture of aromatic products often points to C-alkylation of the guaiacol ring.[8][9][10] The phenoxide ion is an ambident nucleophile, and the choice of solvent and counter-ion can significantly influence the O- versus C-alkylation ratio.
To favor O-alkylation:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[2] These solvents solvate the cation more effectively, leaving the oxygen of the phenoxide more nucleophilic and accessible for the desired O-alkylation.
-
Counter-ion Effect: The nature of the cation can influence the reaction's selectivity. Larger, softer cations like potassium (K+) or cesium (Cs+) are generally preferred over smaller, harder cations like lithium (Li+) or sodium (Na+). The larger cations have a weaker interaction with the phenoxide oxygen, making it more available for reaction.
dot graph "OC_Alkylation" { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Guaiacolate [label="Guaiacolate Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Alkylation [label="O-Alkylation\n(Desired Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Alkylation [label="C-Alkylation\n(Undesired Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Polar Aprotic Solvent\n(e.g., DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counter_Ion [label="Large Cation\n(e.g., K+, Cs+)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Guaiacolate -> O_Alkylation [label="Favored by", color="#34A853"]; Guaiacolate -> C_Alkylation [label="Disfavored by", color="#EA4335"]; Solvent -> O_Alkylation [style=dashed, color="#5F6368"]; Counter_Ion -> O_Alkylation [style=dashed, color="#5F6368"]; } caption: "Factors influencing O- vs. C-alkylation."
Question 4: I've isolated my product, but it appears to be contaminated with a di-substituted ether. How can I avoid this over-alkylation?
The formation of 1,2-bis(2-methoxyphenoxy)ethane is a classic example of over-alkylation. This occurs when the product of the initial reaction, this compound, successfully competes with the starting material, 1,2-dibromoethane, for the guaiacolate nucleophile.
Strategies to minimize di-alkylation:
-
Control Stoichiometry: Use a molar excess of 1,2-dibromoethane relative to guaiacol. This ensures that the guaiacolate is more likely to react with the more abundant starting material rather than the product. A starting ratio of 1:3 to 1:5 (guaiacol to 1,2-dibromoethane) is a good starting point for optimization.
-
Slow Addition: Add the guaiacolate solution slowly to the solution of 1,2-dibromoethane. This maintains a low concentration of the nucleophile throughout the reaction, further disfavoring the second alkylation step.
References
-
Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
Lumen Learning. (n.d.). Elimination Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(methoxymethyl)-4-(2-bromoethyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
University of Regina. (n.d.). Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). The deoxygenation and alkylation pathways of guaiacol conversion. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]
-
Aalto University's research portal. (2025, June 5). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO>3>/HY catalyst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. Retrieved from [Link]
-
Bartleby. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]
-
MDPI. (2024, August 28). Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Scilit. (n.d.). Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal in Reactions with Hydrogen. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Controlling Alkylation Reactions with 1-(2-Bromoethyl)-2-methoxybenzene
Introduction
1-(2-Bromoethyl)-2-methoxybenzene is a valuable reagent in organic synthesis, frequently employed for introducing the 2-methoxyphenethyl moiety into various molecular scaffolds. However, its use in classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, is often plagued by a critical side reaction: polyalkylation. The presence of the activating methoxy group on the aromatic ring, combined with the generation of an even more activated mono-substituted product, creates a challenging synthetic problem.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing polyalkylation when using this compound. We will delve into the mechanistic underpinnings of this side reaction, offer detailed, field-tested protocols for achieving selective monoalkylation, and provide a structured troubleshooting framework to address common experimental challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the alkylation of aromatic compounds with this compound.
Question: My TLC/LC-MS analysis shows multiple product spots with increasing molecular weights. What is happening?
Answer: This is a classic signature of polyalkylation. The initial product of the reaction, a mono-substituted aromatic ring, is often more nucleophilic (and thus more reactive) than the starting material. This is because the newly added alkyl group is also an activating group, making the product susceptible to further alkylation by another molecule of this compound. The methoxy group on the reagent itself also contributes to this high reactivity.
Question: How can I strategically favor the formation of the desired monoalkylation product?
Answer: Controlling the reaction to favor monoalkylation requires a multi-faceted approach that manipulates the reaction kinetics. Key strategies include:
-
Stoichiometry Control: Use a significant excess of the aromatic substrate relative to the alkylating agent, this compound. This increases the statistical probability that the alkylating agent will encounter an unreacted substrate molecule rather than a more reactive mono-substituted product molecule.
-
Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can help to control the reaction rate and improve selectivity. Lower temperatures can decrease the rate of the second alkylation more significantly than the first.
-
Controlled Addition: Instead of adding all the this compound at once, use a syringe pump to add it slowly over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, further disfavoring polyalkylation.
-
Catalyst and Solvent Choice: The choice of Lewis acid catalyst and solvent system is critical. A less reactive catalyst or a solvent system that can modulate catalyst activity can significantly improve selectivity.
Question: What is the role of the Lewis acid catalyst in polyalkylation, and how do I choose the right one?
Answer: The Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) is essential for generating the electrophilic carbocation from this compound. However, highly reactive catalysts like anhydrous AlCl₃ can aggressively promote multiple alkylations.
-
For highly activated substrates: Consider using a milder Lewis acid. Examples include FeCl₃, ZnCl₂, or even strong protic acids like H₃PO₄ under certain conditions.
-
Inactivated or moderately activated substrates: A stronger catalyst like AlCl₃ may be necessary, but its reactivity should be tempered by using lower temperatures and a suitable solvent.
Question: My reaction is very slow or stalls at low temperatures, but warming it up leads to polyalkylation. What is the solution?
Answer: This is a common process development challenge. The solution lies in finding a balance between reaction rate and selectivity.
-
Optimize the Catalyst/Solvent System: Instead of a highly active system at low temperature, try a moderately active system at a slightly higher, yet still controlled, temperature. For instance, switching from AlCl₃ in dichloromethane (DCM) at -20 °C to FeCl₃ in nitrobenzene at 0 °C might provide a better outcome.
-
Increase Reaction Time: If the reaction is clean but slow at a low temperature, simply increasing the reaction time is the most straightforward approach. Ensure you are monitoring the reaction progress closely using an appropriate analytical technique like TLC or GC.
-
Re-evaluate Stoichiometry: A slight increase in the amount of catalyst or a moderate increase in the concentration of the excess substrate can sometimes improve the reaction rate without significantly impacting selectivity.
Part 2: Detailed Experimental Protocol for Controlled Monoalkylation
This protocol provides a robust starting point for the monoalkylation of a generic aromatic substrate (e.g., benzene or toluene) with this compound.
Objective: To synthesize 1-(2-(2-methoxyphenyl)ethyl)benzene with high selectivity.
Materials:
-
This compound
-
Benzene (or other aromatic substrate), anhydrous
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Syringe pump
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aromatic substrate (e.g., Benzene, 10 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
While stirring, slowly add anhydrous AlCl₃ (1.1 equivalents relative to the alkylating agent) to the reaction mixture. The addition should be portion-wise to control any exotherm.
-
-
Controlled Addition of Alkylating Agent:
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Add the solution of the alkylating agent to the reaction mixture dropwise over 2-4 hours, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots, quenching them with water, and analyzing them by TLC or GC-MS. The goal is to stop the reaction upon complete consumption of the starting alkylating agent.
-
-
Quenching the Reaction:
-
Once the reaction is complete, slowly and carefully quench it by pouring the reaction mixture over crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum salts.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to isolate the desired mono-substituted product.
-
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is crucial for effective troubleshooting. The core issue arises from the relative rates of the first and second alkylation steps (k₁ vs. k₂).
Mechanism of Polyalkylation:
-
Activation: The Lewis acid (LA) coordinates with the bromine atom of this compound, facilitating the formation of a primary carbocation or a highly polarized complex.
-
First Alkylation (k₁): The aromatic substrate attacks the electrophilic carbon, leading to the formation of the mono-substituted product.
-
Second Alkylation (k₂): The mono-substituted product, now activated by both the original group and the newly added 2-methoxyphenethyl group, can compete with the starting substrate to attack another molecule of the activated alkylating agent.
If k₂ > k₁, polyalkylation is highly likely. Our goal is to manipulate the conditions to ensure k₁ >> k₂ .
Caption: Competing reaction pathways for mono- vs. polyalkylation.
Troubleshooting Decision Workflow:
Caption: A decision tree for troubleshooting polyalkylation.
Part 4: Summary of Key Reaction Parameters
| Parameter | Recommendation for Monoalkylation | Rationale |
| Stoichiometry | Use a large excess of the aromatic substrate (5-10 equivalents). | Increases the probability of the electrophile reacting with the starting material over the activated product. |
| Temperature | Low temperatures (e.g., -78 °C to 0 °C). | Decreases the overall reaction rate, often having a more pronounced effect on the less favorable second alkylation. |
| Rate of Addition | Slow, controlled addition of the alkylating agent (e.g., via syringe pump). | Maintains a low instantaneous concentration of the electrophile, starving the reaction of the alkylating agent and disfavoring polyalkylation. |
| Lewis Acid Catalyst | Use the mildest catalyst that provides a reasonable reaction rate (e.g., FeCl₃, ZnCl₂). | Less reactive catalysts are more selective and less likely to aggressively promote further alkylation of the activated product. |
| Solvent | Non-polar, inert solvents like DCM or nitromethane. In some cases, using the aromatic substrate as the solvent is effective. | The solvent can modulate the activity of the Lewis acid and affect reaction rates. |
References
-
Title: Friedel-Crafts Alkylation Source: Organic Chemistry (6th Edition) by Marc Loudon and Jim Parise URL: [Link]
-
Title: The Friedel-Crafts Alkylation Reaction Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL: [Link]
-
Title: Recent advances in Friedel–Crafts alkylation of arenes Source: RSC Advances, 2015, 5, 73715-73736 URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 1-(2-Bromoethyl)-2-methoxybenzene Alkylation
Welcome to the technical support center. This guide is designed for professionals in research, development, and synthesis who are working with the alkylation of 1-(2-bromoethyl)-2-methoxybenzene. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature.
Fundamental Principles: The Role of Temperature in Alkylation
The alkylation of a nucleophile with this compound is typically a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, temperature is a double-edged sword. It increases the rate of all reactions by providing the necessary activation energy.[3][4] However, it can also disproportionately accelerate undesired side reactions, primarily the competing elimination (E2) pathway, which leads to the formation of 2-methoxystyrene.[5][6][7]
The core challenge is to find the "sweet spot": a temperature high enough to ensure a reasonable reaction rate for the desired SN2 product but low enough to minimize the formation of the E2 byproduct.[7][8] This guide will walk you through diagnosing issues and systematically finding that optimal window.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is very slow or shows no conversion at room temperature. Should I just increase the heat?
Answer: Yes, a lack of reactivity at ambient temperature is a clear indicator that heating is necessary. However, you should proceed systematically rather than arbitrarily increasing the temperature.
-
Causality: The SN2 reaction has an activation energy barrier that must be overcome.[1] Insufficient thermal energy means the colliding molecules (your nucleophile and the alkylating agent) lack the force to reach the transition state, resulting in a slow or stalled reaction. Alkylation reactions often require heating to proceed at a reasonable rate.[9]
-
Recommended Action:
-
Initial Modest Increase: Start by gently heating the reaction to a moderate temperature, such as 40-50 °C. Monitor the reaction's progress via TLC or GC-MS.
-
Stepwise Increases: If the reaction is still sluggish, increase the temperature in 10-15 °C increments, allowing the reaction to stir at each new temperature for a set period while monitoring.
-
Solvent Choice: Ensure your solvent's boiling point is well above your target temperature. For higher temperatures, solvents like DMF, DMSO, or acetonitrile are often preferred over THF or acetone.[10]
-
Q2: I'm getting a good conversion rate, but my yield of the desired product is low, and I'm seeing a significant byproduct. What's happening?
Answer: This is a classic sign that the reaction temperature is too high, favoring the E2 elimination pathway over the SN2 substitution pathway.[6][7]
-
Causality: Elimination reactions (E2) generally have a higher activation energy than their competing substitution reactions (SN2).[6] According to the principles of chemical kinetics, increasing the temperature provides the extra energy needed for elimination to occur and will favor the reaction with the higher activation energy.[6][7] This results in the formation of 2-methoxystyrene from this compound.
-
Recommended Action:
-
Reduce Temperature: Immediately lower the reaction temperature. If you were refluxing in toluene (110 °C), try running the reaction at 80 °C or even 60 °C. The goal is to find a temperature where the SN2 rate is acceptable and the E2 rate is minimal.
-
Consider the Base: The strength and steric bulk of your base play a crucial role. A strong, bulky base like potassium tert-butoxide (KOtBu) will strongly favor E2 elimination, even at lower temperatures.[5] If possible, switch to a less hindered or weaker base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which may require slightly more heat but will be more selective for the SN2 pathway.[10]
-
Q3: How do my choices of solvent and base influence the optimal reaction temperature?
Answer: The solvent and base are intrinsically linked to temperature optimization. They dictate the reaction mechanism and the energy required to achieve it.
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally ideal for SN2 reactions. They solvate the cation of the base but leave the nucleophile relatively "bare," increasing its reactivity. This often allows for lower reaction temperatures compared to other solvent types.[10]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity. Higher temperatures are often required to overcome this, which in turn can increase the risk of E2 elimination.
-
-
Base Effects:
-
Strong, Hindered Bases (e.g., KOtBu, LDA): These bases are poor nucleophiles due to their bulk and strongly favor abstracting a proton, promoting the E2 pathway.[5] Lower temperatures are critical when using such bases to have any chance of achieving substitution.
-
Weak, Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice for alkylations with sensitive substrates. They are strong enough to deprotonate many common nucleophiles (like phenols or amines) but are less likely to promote elimination. These reactions may require moderate heating (e.g., 60-80 °C) to proceed efficiently.[10]
-
Systematic Troubleshooting Workflow
When encountering issues with your alkylation, a logical, step-by-step approach is more effective than random changes. The following decision tree can guide your optimization process.
Caption: Workflow for a parallel temperature optimization study.
Data Summary: Expected Temperature Effects
The following table summarizes the general trends you can expect when optimizing the temperature for the alkylation of this compound.
| Temperature Range | Reaction Rate | Primary Pathway | Potential Issues & Recommendations |
| Low (20-40 °C) | Very Slow / Stalled | SN2 | Issue: Low conversion. Recommendation: Increase temperature incrementally. Confirm base is strong enough. |
| Moderate (50-80 °C) | Good / Practical | SN2 Favored | Optimal Range: This is often the target window. Provides a good balance between reaction rate and selectivity. |
| High (90-120+ °C) | Very Fast | E2 Competes/Dominates | Issue: Significant byproduct formation. Recommendation: Reduce temperature. Use a less-hindered base. |
References
-
ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Available at: [Link]
-
Chemistry Stack Exchange. (2020). why are E2 and SN2 reactions not competing reactions? Available at: [Link]
-
Filo. (2023). How does temperature affect SN1 and SN2 reactions? Available at: [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link]
-
Reddit. (n.d.). Choosing between e1, e2 sn1, and sn2 reactions. r/OrganicChemistry. Available at: [Link]
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
-
Ahmadi, T. S., et al. (2022). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. Available at: [Link]
-
Sigma-HSE. (2024). Thermal Screening and Adiabatic Calorimetry Testing Methods. Available at: [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Available at: [Link]
-
AIChE. (2004). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]
-
Frontiers in Chemistry. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Available at: [Link]
-
Prime Process Safety Center. (n.d.). Testing to Assess Your Chemical Reaction Hazard. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Available at: [Link]
-
Reddit. (n.d.). Question about heat effect on Sn2. r/chemhelp. Available at: [Link]
-
Wikipedia. (n.d.). Alkylation. Available at: [Link]
-
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Available at: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
-
UPB Scientific Bulletin. (n.d.). PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Available at: [Link]
-
MDPI. (2022). Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylation - Wikipedia [en.wikipedia.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Choice of Base for Reactions with 1-(2-Bromoethyl)-2-methoxybenzene
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Guidance on Base Selection for Reactions Involving 1-(2-Bromoethyl)-2-methoxybenzene
This guide provides in-depth technical support for reactions involving the versatile but challenging reagent, this compound. The primary challenge with this substrate is controlling the competition between three potential reaction pathways: bimolecular nucleophilic substitution (SN2), bimolecular elimination (E2), and intramolecular cyclization. The choice of base is the most critical experimental parameter that dictates the outcome. This document is structured to help you troubleshoot common issues and select the optimal conditions for your desired transformation.
Section 1: Core Principles - The Reaction Manifold
This compound is a primary alkyl halide. Under basic or nucleophilic conditions, it can undergo one of three competing reactions. Understanding these pathways is crucial for reaction design and troubleshooting.[1][2][3]
-
SN2 (Substitution): A nucleophile attacks the electrophilic carbon bearing the bromine, displacing the bromide ion in a single, concerted step. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[1][4][5]
-
E2 (Elimination): A strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and elimination of HBr. The product is 2-vinylanisole. This pathway is favored by strong, sterically hindered bases.[6][7][8][9]
-
Intramolecular Cyclization: The oxygen of the ortho-methoxy group can act as an internal nucleophile, attacking the electrophilic carbon to displace the bromide and form a five-membered ring, yielding 2,3-dihydrobenzofuran. This is a type of intramolecular Williamson ether synthesis and can be promoted by weaker bases or even heat.[5][10]
The selection of an appropriate base is therefore a balancing act, designed to promote one pathway while suppressing the other two.
Caption: Competing reaction pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when selecting a base for reactions with this compound?
The three most critical factors are the base's strength (pKa) , its steric hindrance (bulkiness) , and its nucleophilicity .
-
Strength: A sufficiently strong base is required for E2 elimination. For SN2 reactions with weak nucleophiles (like an alcohol), a strong base is first needed to deprotonate the nucleophile to form a more reactive species (e.g., an alkoxide).[4][11]
-
Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) are poor nucleophiles because their size prevents them from efficiently attacking the electrophilic carbon. However, they are excellent at abstracting the less-hindered β-proton, thus strongly favoring the E2 pathway.[6][7][12] Non-bulky bases (e.g., sodium hydroxide, sodium ethoxide) can act as both bases and nucleophiles, often leading to a mixture of SN2 and E2 products.[7]
-
Nucleophilicity: A species can be a strong base but a poor nucleophile (e.g., t-BuOK) or a good nucleophile but a weaker base (e.g., I⁻, N₃⁻, CN⁻).[3] For a clean SN2 reaction, a reagent with high nucleophilicity and moderate basicity is ideal.
Q2: How can I favor the SN2 substitution product over the E2 elimination byproduct (2-vinylanisole)?
To maximize the yield of the SN2 product, you should:
-
Choose a good nucleophile that is not an excessively strong base. Species like azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent choices.[3] If using an alcohol (ROH) as the nucleophile, first deprotonate it with a strong but non-nucleophilic base like sodium hydride (NaH) to form the alkoxide, then add the this compound.[5][11]
-
Use a non-bulky base/nucleophile. Since the substrate is a primary alkyl halide, SN2 is generally favored over E2 unless a bulky base is used.[2][3]
-
Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are preferred for SN2 reactions as they solvate the cation, leaving the anionic nucleophile more reactive.[1][4]
-
Keep the reaction temperature low. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures generally favor the SN2 pathway.[4][13]
Q3: Under what conditions does intramolecular cyclization to 2,3-dihydrobenzofuran occur?
Intramolecular cyclization is essentially an intramolecular SN2 reaction where the ortho-methoxy's oxygen is the nucleophile. This side reaction is favored by:
-
Weaker bases: Bases that are not strong enough to promote a rapid intermolecular SN2 or E2 reaction can provide conditions where the slower intramolecular pathway can compete. Carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used to promote such cyclizations.[14][15]
-
Heat: Providing thermal energy can overcome the activation barrier for the cyclization.
-
High dilution: Running the reaction at very low concentrations disfavors bimolecular reactions (SN2, E2) relative to the unimolecular cyclization reaction.
Section 3: Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| High yield of 2-vinylanisole (E2 product) when SN2 was desired. | The base used was too strong and/or sterically hindered. The reaction temperature was too high. | Switch to a less basic, more nucleophilic reagent (e.g., NaN₃, NaCN). If using an alkoxide, choose a non-hindered one. Lower the reaction temperature.[4][13] |
| Reaction is slow or incomplete when attempting SN2. | The nucleophile is too weak. The base used to generate the nucleophile was not strong enough. | If using a neutral nucleophile (e.g., R-OH), ensure it is fully deprotonated with a strong base like NaH before adding the substrate.[11] Consider switching to a more polar aprotic solvent like DMSO to increase nucleophile reactivity.[4] |
| Significant formation of 2,3-dihydrobenzofuran byproduct. | The reaction conditions (e.g., weak base, high temperature) are favoring intramolecular cyclization. | Use a stronger, non-bulky nucleophile to favor the intermolecular SN2 pathway. Run the reaction at a higher concentration to favor the bimolecular reaction. Avoid prolonged heating with weak bases. |
| A mixture of SN2 and E2 products is obtained. | The base/nucleophile has intermediate properties (e.g., sodium ethoxide). The substrate is secondary, making competition more likely. | For a primary substrate like this, this indicates the base is not sterically hindered enough to exclusively promote E2, but strong enough to cause some elimination. To favor SN2, lower the temperature. To favor E2, switch to a bulkier base like potassium tert-butoxide.[7][16][17] |
Section 4: Protocols & Data
Protocol: Williamson Ether Synthesis (SN2 Pathway)
This protocol details the synthesis of 1-methoxy-2-(2-phenoxyethyl)benzene, a representative SN2 reaction.
Objective: To favor the SN2 pathway and minimize E2 elimination and cyclization.
Reagents:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Add phenol (1.0 eq) to the flask.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add this compound (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Table of Bases
The following table provides a guide for selecting a base based on the desired reaction outcome.
| Base | Formula | Type | pKa (Conjugate Acid) | Typical Use Case w/ Substrate |
| Potassium tert-butoxide | KOC(CH₃)₃ | Strong, Bulky | ~19 | E2 Elimination: Excellent choice for maximizing the yield of 2-vinylanisole.[7] |
| Sodium Hydride | NaH | Strong, Non-Nucleophilic | ~35 (H₂) | SN2 (Pre-reaction): Used to deprotonate weak nucleophiles (e.g., alcohols, phenols) to form reactive anions.[5][11] |
| Sodium Ethoxide | NaOCH₂CH₃ | Strong, Non-Bulky | ~16 (Ethanol) | Mixed SN2/E2: Often gives a mixture of products. Not ideal for selectivity.[7] |
| Sodium Hydroxide | NaOH | Strong, Non-Bulky | ~15.7 (H₂O) | Mixed SN2/E2: Similar to sodium ethoxide, can lead to product mixtures.[7] |
| Cesium Carbonate | Cs₂CO₃ | Weak, Soft Base | ~10.3 (HCO₃⁻) | Intramolecular Cyclization: Promotes the formation of 2,3-dihydrobenzofuran.[14][15] |
| Sodium Azide | NaN₃ | Weak Base, Good Nucleophile | ~4.6 (HN₃) | SN2 Substitution: Excellent for clean substitution to form an alkyl azide. |
digraph "Base Selection Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];start [label="What is your desired product?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> sn2 [label="Substitution (Sɴ2)"]; start -> e2 [label="Elimination (E2)"]; start -> cycl [label="Cyclization"];
sn2 [label="Use a good nucleophile\n(e.g., N₃⁻, CN⁻, RS⁻)\nOR\nDeprotonate ROH/ArOH\nwith NaH first.", fillcolor="#F1F3F4", fontcolor="#202124"]; e2 [label="Use a strong,\nsterically hindered base\n(e.g., t-BuOK).", fillcolor="#F1F3F4", fontcolor="#202124"]; cycl [label="Use a weak base\n(e.g., K₂CO₃, Cs₂CO₃)\nand consider heat.", fillcolor="#F1F3F4", fontcolor="#202124"]; }
Caption: Decision workflow for selecting the appropriate base.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
-
The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. (2021-03-26). [Link]
-
RSC Publishing. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. [Link]
- Unknown Source. The reactions of methoxybenzene. [No URL available]
- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021-12-15). [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Professor Dave Explains. Choosing Between SN1/SN2/E1/E2 Mechanisms. (2015-01-05). [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Unknown Source. Experiment 06 Williamson Ether Synthesis. [No URL available]
-
ARKAT USA. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]
-
PubMed. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021-10-01). [Link]
-
Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Unknown Source. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. [No URL available]
-
National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024-08-06). [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012-11-30). [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. (2023-01-22). [Link]
-
OrganicChemistryTutor.com. E2 Reaction Tricks & Details You Need To Know!. (2022-03-30). [Link]
-
Khan Academy. E2 reactions (video) | Elimination reactions. [Link]
-
National Institutes of Health. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Online Chemistry notes. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. (2021-06-25). [Link]
-
National Institutes of Health. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022-11-15). [Link]
-
Master Organic Chemistry. Two Elimination Reaction Patterns. (2012-09-12). [Link]
-
PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [Link]
-
NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. [Link]
-
Pharmaffiliates. CAS No : 4463-59-6 | Product Name : 1-(2-Bromoethoxy)-2-methoxybenzene. [Link]
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
-
RSC Publishing. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Khan Academy [khanacademy.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support center for experiments involving 1-(2-Bromoethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reagent, focusing on its primary application in the synthesis of 2,3-dihydrobenzofuran via intramolecular cyclization. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in established mechanistic principles.
Introduction: The Chemistry at Play
This compound is a key precursor for forming the 2,3-dihydrobenzofuran scaffold, a privileged structure in many biologically active compounds. The core transformation is an intramolecular Williamson ether synthesis, a classic Sₙ2 reaction. In this process, the lone pair of electrons on the methoxy group's oxygen atom acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine, which serves as the leaving group.
This reaction's success is critically dependent on reaction conditions, most notably the choice of solvent. The solvent not only dissolves the reactants but actively participates in the reaction by stabilizing or destabilizing transition states and intermediates, directly influencing reaction rate, yield, and the product profile.
Core Mechanism: Intramolecular Sₙ2 Cyclization vs. E2 Elimination
The desired reaction is a 5-exo-tet cyclization, which is kinetically favorable. However, a competing E2 elimination pathway can lead to the formation of an undesired vinyl ether byproduct. Understanding the factors that favor one pathway over the other is crucial for optimizing your synthesis.
Technical Support Center: Purification of 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support center for the purification of 1-(2-bromoethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Understanding the Chemistry: Synthesis and Potential Impurities
A common and effective method for synthesizing this compound is the bromination of 2-methoxyphenylethanol. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of brominating agent and reaction conditions significantly influences the impurity profile of the crude product.
A general synthetic scheme is as follows:
Understanding the potential side reactions is crucial for developing an effective purification strategy. The primary impurities encountered in this synthesis include:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2-methoxyphenylethanol in the crude product.
-
Phosphorous Acid (H₃PO₃): When PBr₃ is used as the brominating agent, phosphorous acid is formed as a byproduct.[1] This is a significant impurity that needs to be removed during the workup.
-
Bis(2-methoxy-phenethyl) ether: Under acidic conditions, particularly when using HBr or if the reaction mixture is heated for prolonged periods, self-condensation of 2-methoxyphenylethanol can occur to form the corresponding ether.
-
Organophosphorus Byproducts: With PBr₃, incomplete reaction can lead to the formation of various organophosphorus esters.[1]
-
Rearrangement Products: Although less common for this specific substrate, acid-catalyzed rearrangements are a possibility to consider.[2]
II. Purification Workflow: A Step-by-Step Guide
A robust purification strategy for this compound typically involves a series of extraction and distillation or chromatographic steps.
Caption: A typical workflow for the purification of this compound.
Step 1: Aqueous Workup
The initial step in purification is a carefully planned aqueous workup to remove the bulk of water-soluble impurities.
Protocol:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If PBr₃ was used, slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic components, including HBr and phosphorous acid.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the product and its immiscibility with water.
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution to ensure complete removal of acids.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[4]
-
-
Step 2: Drying and Solvent Removal
After the aqueous workup, the organic layer must be thoroughly dried to remove any residual water, which could interfere with subsequent purification steps or lead to product degradation.
Protocol:
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for the drying agent to work, then filter to remove it.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. Be mindful of the boiling point of the product to avoid its loss during this step.
III. Advanced Purification Techniques
Following the initial workup, the crude product will likely require further purification to achieve high purity. The two most common methods are vacuum distillation and flash column chromatography.
A. Vacuum Distillation
Vacuum distillation is an effective method for purifying thermally stable liquids on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal decomposition.
Key Parameters:
| Compound | Boiling Point (°C @ Torr) |
| 1-(2-Bromoethyl)-4-methoxybenzene (para-isomer) | 87-90 @ 1.0[5] |
| This compound (ortho-isomer) | Estimated: 90-100 @ 1.0 |
Note: The boiling point of the ortho-isomer is estimated to be slightly higher than the para-isomer due to potential intramolecular interactions.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Distillation:
-
Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Gradually apply vacuum and then slowly heat the distillation flask.
-
Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of the product under the applied vacuum.
-
B. Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with similar polarities and is particularly useful for smaller-scale purifications or for compounds that are thermally sensitive.[6]
Protocol:
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[7] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8] Aim for an Rf value of 0.2-0.3 for the desired product in the chosen solvent system.[9]
-
Column Packing: Pack a chromatography column with silica gel using the "slurry method" to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
IV. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
FAQs
Q1: My NMR spectrum shows a significant amount of unreacted 2-methoxyphenylethanol after purification. What went wrong?
A: This indicates an incomplete reaction. To drive the reaction to completion, consider increasing the reaction time, temperature (if the product is stable), or the stoichiometry of the brominating agent. Ensure your starting material is completely dry, as water can consume the brominating reagent.
Q2: I observe a white precipitate in my crude product after the PBr₃ reaction and workup. What is it and how do I remove it?
A: The white precipitate is likely phosphorous acid (H₃PO₃), a byproduct of the reaction.[1] A thorough aqueous workup with a saturated sodium bicarbonate wash is crucial for its removal. If it persists, it can often be removed by filtration if it is insoluble in your organic solvent, or by performing additional aqueous washes.
Q3: My product appears to be degrading on the silica gel column. What are my options?
A: this compound can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a less acidic stationary phase like alumina might be beneficial. If degradation is still an issue, vacuum distillation is the preferred purification method, provided the compound is thermally stable enough.
Q4: How can I confirm the purity of my final product?
A: The purity of this compound should be assessed using a combination of analytical techniques. Gas Chromatography (GC) is excellent for determining the percentage of purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the product and can be used to detect and quantify impurities.
By understanding the underlying chemistry and potential pitfalls, and by employing a systematic approach to purification and troubleshooting, researchers can confidently obtain high-purity this compound for their synthetic needs.
V. References
-
CAS Common Chemistry. 1-(2-Bromoethyl)-4-methoxybenzene. CAS. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Reddit. Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. 2016. Available from: [Link]
-
SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
-
NileRed. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. 2016. Available from: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. 2025. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025;102:276–302. Available from: [Link]
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. 2024. Available from: [Link]
-
Fair JD, Kormos CM. General methods for flash chromatography using disposable columns. Tetrahedron Lett. 2008;49(38):5439-5441. Available from: [Link]
-
ResearchGate. How to do workup after doing bromination with NBS? 2017. Available from: [Link]
-
National Institute of Standards and Technology. Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
Protheragen. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. 2024. Available from: [Link]
-
Pharmaffiliates. CAS No : 4463-59-6 | Product Name : 1-(2-Bromoethoxy)-2-methoxybenzene. Available from: [Link]
-
Chromatographic Methods of Analysis. Available from: [Link]
-
Cheméo. Benzene, 1-(2-bromoethyl)-4-methoxy-. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Cascade bio-hydroxylation and dehalogenation for one-pot enantioselective synthesis of optically active β-halohydrins from halohydrocarbons. Available from: [Link]
-
Mass Spectrometry & Purification Techniques. Molecular Analysis and Separation Using Thin-Layer Chromatography. 2023. Available from: [Link]
-
National Institute of Standards and Technology. Benzene, (1-bromoethyl)-. NIST Chemistry WebBook. Available from: [Link]
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Available from: [Link]
-
Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. 2024. Available from: [Link]
-
PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. Available from: [Link]
-
Chemia. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38. 2024. Available from: [Link]
-
Taros Discovery. Analytical Chemistry and Purification. Available from: [Link]
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available from: [Link]
-
operachem. TLC-Thin Layer Chromatography. 2024. Available from: [Link]
-
Google Patents. CN101671238B - Preparation method of 2-bromoethyl methyl ether. Available from:
-
BYJU'S. PBr3 Reaction. Available from: [Link]
-
ResearchGate. What is the purpose of adding HBr in bromination? Hbr/Br2 system. 2016. Available from: [Link]
-
BYJU'S. HBr Reaction. Available from: [Link]
-
Chemia. Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. 2023. Available from: [Link]
-
A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances. 2017;7(45):28061-28068. Available from: [Link]
-
CILICANT. Silica Gel Vs Molecular Sieve. Available from: [Link]
-
Multisorb. Molecular Sieve vs Silica Gel: What's the Difference? Available from: [Link]
-
PubChem. (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Improving the yield of intramolecular cyclization with 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support resource for researchers engaged in the synthesis of 2,3-dihydrobenzofuran and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield of the critical intramolecular cyclization step, focusing on the transformation of 1-(2-Bromoethyl)-2-methoxybenzene into the desired heterocyclic product.
Introduction: The Challenge of Cyclization
The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its synthesis is a common objective in medicinal and synthetic chemistry. A frequent approach involves an intramolecular Williamson ether synthesis, a powerful method for forming cyclic ethers.[3][4][5] However, researchers often encounter challenges with low yields stemming from substrate suitability, reaction conditions, and competing side reactions. This guide provides a structured, question-and-answer approach to diagnose and solve these common issues.
PART 1: Frequently Asked Questions (FAQs)
Q1: I have this compound as my starting material. Why is my direct cyclization attempt failing?
This is a critical and common point of failure. Direct intramolecular cyclization of this compound is not feasible under standard Williamson ether synthesis conditions. The methoxy group (a methyl ether) is not sufficiently nucleophilic to displace the bromide. The reaction requires a free hydroxyl group to be deprotonated into a highly nucleophilic phenoxide anion.
Therefore, a preliminary demethylation step is essential to convert the methoxy group into a hydroxyl group, yielding the key intermediate, 2-(2-bromoethyl)phenol .
Q2: What is the most effective method for demethylating my starting material?
The cleavage of aryl methyl ethers is a classic transformation. Boron tribromide (BBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM) is a highly effective and common reagent for this purpose. The reaction proceeds through a Lewis acid-base complex, followed by the nucleophilic attack of the bromide ion on the methyl group.
Q3: Which base is optimal for the cyclization of 2-(2-bromoethyl)phenol?
The choice of base is crucial for efficiently deprotonating the phenol without promoting side reactions.[6] A base must be strong enough to fully deprotonate the phenol (pKa ≈ 10) but should ideally be non-nucleophilic to avoid competing with the intramolecular reaction.
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive base. Often effective but may require higher temperatures and longer reaction times due to incomplete deprotonation.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. Requires strictly anhydrous conditions.
-
Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that ensures complete formation of the phenoxide.
For robust and high-yielding reactions, Sodium Hydride (NaH) is often the preferred choice, provided that anhydrous conditions are maintained.
Q4: How does solvent choice impact the yield of the intramolecular cyclization?
The solvent plays a pivotal role in an Sₙ2 reaction like the Williamson ether synthesis.[7] Polar aprotic solvents are highly recommended.[8][9]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Mechanism of Action: These solvents effectively solvate the cation (e.g., Na⁺ from NaH) but poorly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, dramatically accelerating the rate of the desired intramolecular Sₙ2 reaction.[9] Using protic solvents like ethanol would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing the reaction.
PART 2: Troubleshooting Guide for Low Yields
This section addresses specific problems you may encounter during the cyclization of 2-(2-bromoethyl)phenol .
Issue 1: The reaction is sluggish, and TLC analysis shows mostly unreacted starting material.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base Strength | The chosen base (e.g., K₂CO₃) is not strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile. | Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to ensure complete and irreversible deprotonation.[6] |
| Presence of Water | Protic contaminants like water will quench strong bases (e.g., NaH) and protonate the phenoxide, inhibiting the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature | The activation energy for the cyclization is not being overcome, resulting in a very slow reaction rate. | While monitoring with TLC, gradually increase the reaction temperature. A common range for these reactions in DMF is 60-80 °C.[10] |
Issue 2: The reaction is messy, showing multiple product spots on TLC and leading to purification difficulties.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Intermolecular Polymerization | At high concentrations, the phenoxide from one molecule can react with the bromoethyl group of another molecule (intermolecular Sₙ2), leading to oligomers or polymers instead of the desired cyclic product. | Employ high-dilution conditions . This is the most critical factor for favoring intramolecular reactions. Prepare a solution of the base in the solvent, and add the 2-(2-bromoethyl)phenol substrate slowly (e.g., via a syringe pump over several hours) to the heated reaction mixture. This keeps the instantaneous concentration of the substrate low, ensuring it reacts with itself before it can find another molecule. |
| Elimination Side Reaction | A sterically hindered or strong base can act as a base to abstract a proton from the carbon adjacent to the bromine, leading to an E2 elimination reaction that forms 2-vinylphenol. | If elimination is suspected, use a less-hindered strong base like NaH. Ensure the temperature is not excessively high, as elimination is often favored at higher temperatures. |
Issue 3: The desired product is formed, but the isolated yield is poor after workup and chromatography.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Product Degradation | The 2,3-dihydrobenzofuran product may be sensitive to excessively high temperatures or prolonged exposure to acidic/basic conditions during the reaction or workup. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[11] Use a mild aqueous workup (e.g., saturated NH₄Cl solution) to neutralize the reaction mixture before extraction. |
| Purification Losses | The product may co-elute with byproducts during column chromatography, or be partially lost during solvent evaporation due to moderate volatility. | Optimize the solvent system for column chromatography to achieve better separation. Use a gradient elution if necessary. When removing solvent under reduced pressure, use a cool water bath to minimize evaporative losses of the product. |
PART 3: Visualized Workflows and Mechanisms
A clear understanding of the reaction pathway and potential pitfalls is essential for success.
Caption: Overall experimental workflow from starting material to pure product.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
PART 4: Optimized Experimental Protocol
This protocol for the cyclization of 2-(2-bromoethyl)phenol incorporates best practices to maximize yield.
Materials:
-
2-(2-bromoethyl)phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexanes (for washing NaH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add NaH (1.2 equivalents) to a three-neck flask equipped with a reflux condenser and a dropping funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully remove the final hexanes wash via cannula.
-
Solvent Addition: Add anhydrous DMF to the flask to create a 0.05 M solution relative to the final concentration of the substrate. Begin stirring and heat the suspension to 70 °C.
-
Substrate Addition (High Dilution): Dissolve 2-(2-bromoethyl)phenol (1.0 equivalent) in a separate flask with anhydrous DMF to create a 0.5 M solution. Transfer this solution to the dropping funnel.
-
Add the substrate solution dropwise from the funnel to the heated NaH suspension over a period of 4-6 hours. A syringe pump is highly recommended for a slow, consistent addition rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 70 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a cool water bath.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure 2,3-dihydrobenzofuran.
References
-
Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications. Available at: [Link]
-
ResearchGate (2018). Optimization of the intramolecular cyclization-solvent effect. Available at: [Link]
-
Organic Chemistry Portal (2023). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
Pineda, R. R. (2005). Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization. University of California, Irvine. Available at: [Link]
-
Reddit (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Cernijenko, A., et al. (2019). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Asian Journal of Organic Chemistry. Available at: [Link]
-
Foods (2022). Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. MDPI. Available at: [Link]
-
Wang, W., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts (2023). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization [escholarship.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 1-(2-bromoethyl)-2-methoxybenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation and other common experimental issues encountered with this specific substrate.
The structure of this compound presents unique challenges. The presence of a β-hydrogen on the ethyl group makes the system susceptible to β-hydride elimination, a common catalyst deactivation and side-reaction pathway.[1][2] This guide offers a structured, question-and-answer approach to diagnose and resolve these issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction for the prescribed time, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted this compound.
Question: My reaction has stalled with no significant product formation. What are the primary causes related to catalyst deactivation?
Answer: A stalled reaction is often a direct consequence of the catalyst's active form, Pd(0), being compromised. Several factors, particularly with a substrate like this compound, can lead to this.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Pre-catalyst Activation | Many reactions use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[3] If this reduction is incomplete or slow, the catalytic cycle cannot initiate efficiently. | Use a well-defined Pd(0) source: Employing pre-catalysts like Pd₂(dba)₃ or modern Buchwald G3/G4 palladacycles can ensure cleaner and more efficient generation of the active LPd(0) catalyst.[4][5] Optimize reduction conditions: If using a Pd(II) source, ensure your phosphine ligand or other reducing agents are pure and added in the correct stoichiometry.[3] |
| Catalyst Poisoning by Impurities | Reagents or solvents may contain impurities (e.g., sulfur compounds, excess water) that can irreversibly bind to the palladium center, poisoning the catalyst. | Purify reagents: Ensure this compound is pure. If necessary, pass it through a short plug of silica or alumina.[6] Use anhydrous, degassed solvents to minimize water and oxygen.[7][8] |
| Oxidative Deactivation | The active Pd(0) catalyst is sensitive to oxygen.[9] Trace amounts of air in the reaction vessel can oxidize Pd(0) to inactive Pd(II) species, halting the reaction. | Ensure a strictly inert atmosphere: Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][10] Maintain a positive pressure of inert gas throughout the experiment. |
| Ligand Degradation | Phosphine ligands, essential for stabilizing the catalyst, can be oxidized by trace oxygen, rendering them ineffective as ligands.[3][11] | Use air-stable ligands/pre-catalysts: Consider using electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) which are often more robust.[12] Buchwald pre-catalysts are also designed for greater air stability.[4] |
Issue 2: Formation of a Black Precipitate (Palladium Black)
During the reaction, the solution turns dark and a black solid precipitates, often accompanied by a stall in reactivity.
Question: My reaction mixture has turned black. What is this precipitate and how can I prevent its formation?
Answer: The black precipitate is almost certainly "palladium black," an agglomerated, inactive form of palladium metal.[11] Its appearance is a clear visual indicator of catalyst decomposition and is a very common deactivation pathway.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Ligand Dissociation | This is the primary cause. If the stabilizing phosphine ligand dissociates from the palladium center, the resulting "naked" Pd(0) atoms will rapidly aggregate into palladium black.[11] | Increase Ligand:Palladium Ratio: For monodentate ligands, increasing the L:Pd ratio (e.g., from 2:1 to 4:1) can help maintain a saturated, stable metal center. However, be aware that a large excess can sometimes inhibit the reaction.[10][11] Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability due to the chelate effect, reducing the likelihood of dissociation.[3] |
| High Reaction Temperature | Elevated temperatures can accelerate catalyst decomposition, promoting ligand dissociation and subsequent aggregation.[11] | Optimize Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat. |
| Poor Ligand Choice | Ligands that are not sterically bulky or electron-donating enough may not effectively protect the palladium center. | Screen Ligands: Test a panel of ligands. Bulky, electron-rich phosphine ligands like Buchwald's biarylphosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to prevent aggregation and promote the desired catalytic steps.[5][12] |
| Solvent Effects | The choice of solvent can influence the stability of the catalytic complex.[8][13] In less coordinating solvents, the catalyst may be more prone to precipitation. | Solvent Screening: Aprotic polar solvents like dioxane, THF, or toluene are common. If precipitation is an issue, consider a more coordinating solvent that can help stabilize the catalytic species in solution.[13] |
Issue 3: Significant Formation of Styrene Side Product
Instead of the desired cross-coupled product, you observe the formation of 2-methoxystyrene.
Question: My main product is 2-methoxystyrene. What is causing this and how can I favor the cross-coupling pathway?
Answer: The formation of 2-methoxystyrene is a classic sign that β-hydride elimination is occurring. After oxidative addition of this compound to the Pd(0) center, the resulting alkylpalladium(II) intermediate can undergo this undesired pathway instead of transmetalation.[1][14]
The diagram below illustrates the critical branch point where the alkylpalladium(II) intermediate can either proceed to the desired product via transmetalation or decompose via β-hydride elimination.
Caption: Competing pathways for the alkylpalladium intermediate.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Slow Transmetalation | If the transmetalation step is slow relative to β-hydride elimination, the undesired pathway will dominate. This can be due to an unreactive coupling partner or suboptimal conditions. | Choose a More Reactive Coupling Partner: For Suzuki reactions, consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester) or a trifluoroborate salt (MIDA boronates). For other couplings, ensure the organometallic reagent is of high quality.[7] Optimize Base and Solvent: The choice of base is critical for activating the coupling partner in Suzuki and other reactions.[8][15] A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents is recommended. |
| High Temperature | β-hydride elimination is often favored at higher temperatures.[2] | Lower the Reaction Temperature: Operate at the lowest temperature that allows for efficient transmetalation. This may require a more active catalyst system. |
| Ligand Effects | The steric and electronic properties of the ligand dramatically influence the rates of elementary steps in the catalytic cycle. | Use Bulky, Electron-Rich Ligands: Ligands with large steric bulk (e.g., P(t-Bu)₃, Buchwald biaryl phosphines) can accelerate reductive elimination, which is the final product-forming step.[12] This can help pull the catalytic cycle forward and disfavor competing side reactions. |
| Coordinatively Unsaturated Pd Center | β-hydride elimination requires a vacant coordination site on the palladium center cis to the alkyl group.[1] | Increase Ligand Concentration: As with preventing Pd black, a higher ligand concentration can help keep the metal center coordinatively saturated, disfavoring the formation of the required vacant site for elimination. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial catalyst system for this compound? A1: Given the risk of β-hydride elimination, a robust starting point is crucial. Opt for a modern catalyst system known for high activity at lower temperatures. A combination of a palladium pre-catalyst like Pd₂(dba)₃ or a Buchwald G3 pre-catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, RuPhos, XPhos) is highly recommended.[4][16] For the base, a moderately strong option like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene is a reliable start for many cross-coupling reactions.[8]
Q2: Can the methoxy group on the substrate interfere with the reaction? A2: Yes, potentially. The oxygen of the methoxy group can act as a Lewis base and coordinate to the palladium center. While this is less common than poisoning from stronger heteroatoms like nitrogen, it can sometimes form off-cycle, dormant palladium complexes that slow the reaction.[17] If you suspect this is an issue, using a more sterically hindered ligand can often disfavor this type of intramolecular coordination.
Q3: My reaction is clean but very slow. What should I try first? A3: If the reaction is clean (no side products or decomposition), the issue is likely kinetic. Before resorting to higher temperatures, which could trigger β-hydride elimination, consider these steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can often accelerate the reaction.[18]
-
Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, switching to a more electron-rich and bulky ligand can dramatically increase the rate of oxidative addition and reductive elimination.[5][12]
-
Check Base and Solvent: Ensure your base is sufficiently soluble and active in the chosen solvent.[8][13] Sometimes a switch from K₂CO₃ to the more soluble Cs₂CO₃, or adding a small amount of water (if compatible with your reagents), can accelerate the transmetalation step in Suzuki couplings.
Q4: How can I confirm the purity of my this compound starting material? A4: Purity is paramount. Use standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and check for organic impurities.
-
GC-MS: To assess purity and identify any volatile contaminants.
-
Elemental Analysis: To confirm the elemental composition. If impurities are detected, purification by column chromatography or distillation may be necessary.[6]
Key Experimental Protocol: General Reaction Setup
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. It should be optimized for your specific coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2-1.5 equivalents), base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add Reagents: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., RuPhos, 2-4 mol%). Then add this compound (1.0 equivalent).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
Use the following decision tree to diagnose and address common issues systematically.
Caption: A decision tree for troubleshooting failed reactions.
References
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support guide for handling reactions involving 1-(2-bromoethyl)-2-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with this compound during a work-up?
A1: The primary concern is the competition between the desired nucleophilic substitution (SN2) and a common side reaction, elimination (E2). As a primary alkyl halide, it is susceptible to both pathways.[1][2] The presence of strong, sterically hindered bases, or elevated temperatures during the work-up can favor the formation of the elimination byproduct, 2-methoxystyrene. Additionally, the methoxy group on the benzene ring can influence reactivity.[3]
Q2: A significant amount of 2-methoxystyrene is showing up in my crude product. What happened and how can I fix it?
A2: The formation of 2-methoxystyrene is a classic example of an E2 elimination reaction competing with your desired SN2 substitution. This is often triggered by using a base that is too strong or sterically hindered during your reaction or work-up, or by using excessive heat.
Troubleshooting Steps:
-
Reaction Conditions: If possible, use a less hindered, weaker base. Ensure your reaction temperature is not exceeding the optimal range.
-
Work-up Quench: When quenching the reaction, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).[4][5] Add the quenching solution slowly at a low temperature (e.g., 0 °C) to manage any exotherms.[5][6]
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by silica gel column chromatography. The polarity difference between your desired substituted product and the less polar styrene byproduct should allow for effective separation.
Q3: I'm getting a persistent emulsion during my aqueous extraction. What are the best practices to avoid or resolve this?
A3: Emulsions are common when working with aromatic compounds and can be caused by fine particulates or surfactants formed in the reaction.[7]
Prevention and Resolution Strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.[7][8]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the fine particles that are stabilizing the emulsion.[7][9]
-
Solvent Choice: Ensure your organic solvent has low miscibility with water. Ethers and ethyl acetate are common choices, but sometimes switching to a less-polar solvent like toluene for the extraction can help.
Troubleshooting Guide: Common Work-up Scenarios
Scenario 1: Low Yield of Isolated Product after Extraction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the crude reaction mixture by Thin Layer Chromatography (TLC) before work-up.[10][11] A significant spot corresponding to the starting material's Rf value indicates an incomplete reaction. | Optimize reaction time, temperature, or reagent stoichiometry. Do not proceed with a full work-up until TLC confirms reaction completion.[6] |
| Product is Water-Soluble | The product, depending on the substituent added, may have some solubility in the aqueous layer. This is especially true if the new functional group is polar (e.g., an amine or alcohol).[12] | Minimize the volume of aqueous washes.[7] Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4] |
| Product Degradation | If the reaction was quenched with a strong acid or base, or if the work-up was prolonged, the product may have degraded. | Use mild quenching agents (e.g., saturated aq. NH₄Cl for basic reactions, saturated aq. NaHCO₃ for acidic reactions).[4][9][13] Perform the work-up as quickly as is reasonably possible. |
Scenario 2: Difficulty Removing Reagent-Related Impurities
| Impurity Type | Example | Recommended Work-up Wash |
| Acidic Reagents/Byproducts | Acetic Acid, HCl | Wash with saturated aqueous NaHCO₃. Vent the separatory funnel frequently to release CO₂ gas.[8] |
| Basic Reagents/Byproducts | Triethylamine, Pyridine | Wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[8][13] This protonates the amine, making it water-soluble. |
| Triphenylphosphine Oxide | From Wittig or Mitsunobu reactions | Concentrate the crude mixture and triturate with a non-polar solvent like pentane or a hexane/ether mixture to precipitate the phosphine oxide, which can then be filtered off.[9] |
Experimental Workflow & Protocols
General Work-up Procedure for a Nucleophilic Substitution Reaction
This protocol assumes a reaction where this compound is treated with a nucleophile in an organic solvent (e.g., THF, DMF, Acetonitrile).
Step 1: Reaction Quenching
-
Cool the reaction vessel to 0 °C using an ice-water bath. This minimizes potential side reactions and controls any exothermic processes during the quench.[5][6]
-
Slowly add a quenching solution. The choice of quencher is critical:
-
For reactions containing unreacted organometallics or strong bases, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often used.
-
For reactions run under acidic conditions, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
For many neutral reactions, deionized water can be sufficient.
-
Step 2: Phase Separation & Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction solvent is water-miscible (like THF or DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) and water.[12][14]
-
Allow the layers to separate. Drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[4]
Step 3: Washing the Organic Layer
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
Step 4: Drying and Concentration
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.[4][14]
Step 5: Purification
-
Assess the purity of the crude product by TLC or ¹H NMR.
-
Purify the crude material, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Visualization
Below are diagrams illustrating the key decision points and processes in the work-up.
Caption: General experimental workflow for reaction work-up.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Pariza, R. J., & Bernady, K. F. (1987). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Mitch, W. A., & Dodd, M. C. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology. Retrieved January 11, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. PubChem. Retrieved January 11, 2026, from [Link]
-
Fabre, C. E. (n.d.). Extraction of 2-Phenylethyl Alcohol. Perfumer & Flavorist. Retrieved January 11, 2026, from [Link]
-
The reactions of methoxybenzene. (n.d.). The University of Manchester. Retrieved January 11, 2026, from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
TLC-ANALYSIS. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved January 11, 2026, from [Link]
-
MITOCW. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. Retrieved January 11, 2026, from [Link]
-
What are common reactions involving (2-Bromoethyl)benzene? (2024). Bloom Tech. Retrieved January 11, 2026, from [Link]
-
Chromatographic Methods of Analysis. (n.d.). University of Technology, Iraq. Retrieved January 11, 2026, from [Link]
-
Ray, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved January 11, 2026, from [Link]
-
Extraction of 2-Phenylethyl Alcohol. (2016). Perfumer & Flavorist. Retrieved January 11, 2026, from [Link]
-
Benzene, 1-(2-bromoethyl)-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. PubChem. Retrieved January 11, 2026, from [Link]
-
Hwang, S., Kang, H. R., & Kim, S. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-(2-Bromoethoxy)-2-methoxybenzene. Pharmaffiliates. Retrieved January 11, 2026, from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Cengage. Retrieved January 11, 2026, from [Link]
-
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (n.d.). Lecturio. Retrieved January 11, 2026, from [Link]
-
Solved TLC Analysis of Analgesics. (2018). Chegg. Retrieved January 11, 2026, from [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
The Effect of Different Solvents on Extraction Yield, Total Phenolic Content and Antioxidant Activity of Extracts from Pine Bark. (n.d.). AIDIC. Retrieved January 11, 2026, from [Link]
-
General Features of Nucleophilic Substitution. (2019). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-phenyl ethanol. (n.d.). Google Patents.
-
Phenethyl alcohol. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. lecturio.com [lecturio.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in 1-(2-Bromoethyl)-2-methoxybenzene Reactions
Welcome to the technical support center for the analysis and characterization of impurities arising from reactions involving 1-(2-Bromoethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on your synthetic route. However, some common classes of impurities are consistently observed. These include unreacted starting materials, byproducts from side reactions like elimination, and positional isomers. For instance, if you are performing a bromination of 2-(2-methoxyphenyl)ethanol, you might find residual alcohol. A common and often problematic byproduct is the elimination product, 2-methoxystyrene, which can form under basic conditions or at elevated temperatures.
Q2: I see multiple spots on my TLC plate after a reaction. What is the quickest way to get a preliminary identification?
A2: Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of your reaction mixture. The presence of multiple spots indicates a mixture of compounds, likely your product and one or more impurities. A good first step is to co-spot your crude reaction mixture with your starting materials. If a spot in the crude mixture has the same Rf value as a starting material, it is likely unreacted starting material. The polarity of the new spots can also give clues; for example, the elimination product (2-methoxystyrene) will be less polar than the desired bromo-compound. For a more definitive, yet still rapid, analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred next step.
Q3: Why is it critical to characterize impurities in pharmaceutical intermediates like this compound?
A3: In drug development, even minute quantities of impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Uncharacterized impurities can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects.[1] Regulatory bodies like the ICH and FDA have stringent guidelines on the identification, qualification, and control of impurities in drug substances.[2] Therefore, a thorough characterization is not just good science; it is a regulatory necessity.
Q4: Can I use ¹H NMR alone to confirm the structure of my product and identify impurities?
A4: ¹H NMR is an exceptionally powerful tool for structural elucidation. While it can often confirm the identity of the main product, relying on it alone for impurity identification can be challenging, especially for co-eluting or low-level impurities. For a comprehensive analysis, a combination of chromatographic and spectroscopic techniques is recommended.[3] Techniques like GC-MS or LC-MS provide separation and mass information, which is complementary to the structural data from NMR.[3][4][5]
Troubleshooting Guide: From Unexpected Data to Confident Identification
This section addresses specific analytical challenges you may encounter and provides a logical path to resolving them.
Scenario 1: Unexpected Peaks in ¹H NMR Spectrum
Problem: Your ¹H NMR spectrum of the purified product shows unexpected signals, particularly in the vinyl region (δ 5.0-7.0 ppm) or a broad singlet that disappears with a D₂O shake.
Causality:
-
Vinyl Signals: The presence of signals in the vinyl region is a strong indicator of an elimination reaction, leading to the formation of 2-methoxystyrene . This is a common side reaction, especially if the reaction was performed at high temperatures or in the presence of a base.
-
D₂O Exchangeable Peak: A broad singlet that disappears upon shaking the NMR tube with a drop of D₂O is characteristic of an -OH proton, suggesting the presence of unreacted starting material, such as 2-(2-methoxyphenyl)ethanol .
Troubleshooting Workflow:
Caption: NMR Troubleshooting Workflow
Solution Steps:
-
Confirm with Mass Spectrometry: Analyze the sample using GC-MS. Search the chromatogram for peaks corresponding to the molecular weights of the suspected impurities.
-
Optimize Reaction Conditions: To minimize elimination, consider lowering the reaction temperature or using a milder base. To drive the reaction to completion and consume the starting alcohol, you could try increasing the reaction time or using a slight excess of the brominating agent.
-
Refine Purification: If the impurities are already formed, they can often be separated by silica gel column chromatography. 2-methoxystyrene is significantly less polar than the bromo-product, while the starting alcohol is more polar.
Scenario 2: GC-MS Analysis Shows a Peak with a Characteristic Bromine Isotope Pattern but an Unexpected Retention Time
Problem: Your GC-MS shows a peak with the characteristic M/M+2 isotope pattern of a monobrominated compound, but its retention time does not match your product standard.
Causality: This strongly suggests the presence of a positional isomer , such as 1-(2-Bromoethyl)-3-methoxybenzene or 1-(2-Bromoethyl)-4-methoxybenzene . These isomers have the same mass and fragmentation pattern but different chromatographic properties due to differences in polarity and boiling point. The formation of such isomers depends on the selectivity of your synthetic method. For example, some electrophilic aromatic substitution reactions can yield a mixture of ortho, meta, and para products.[6]
Troubleshooting Workflow:
Caption: Isomer Identification Workflow
Solution Steps:
-
Acquire Standards: The most definitive way to identify positional isomers is to obtain authentic reference standards for the suspected compounds (e.g., 1-(2-bromoethyl)-4-methoxybenzene).[7][8]
-
Co-injection/Spiking: Perform a GC analysis where you co-inject your sample with a small amount of the reference standard. If the unknown peak's retention time and area increase, you have confirmed its identity.
-
Re-evaluate Synthesis: If positional isomers are a significant issue, you may need to revisit the synthetic strategy to improve regioselectivity.[6]
Detailed Analytical Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol is designed for the separation and identification of volatile and semi-volatile impurities.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless injection.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak.
-
Look for the characteristic 1:1 ratio of the M+ and M+2 peaks for bromine-containing compounds.[9]
-
Compare fragmentation patterns to the expected values in the data table below and to library databases (e.g., NIST).[8][10]
-
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition: Standard proton experiment. Acquire at least 16 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the TMS peak at 0.00 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Assign peaks based on their chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
Compare the spectrum to the expected values in the data table below.
-
Data Presentation: Expected Analytical Signatures
The following tables summarize the expected analytical data for this compound and its most common impurities.
Table 1: Expected GC-MS Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| This compound | 215.09 | 214/216 (M+), 135 (M-Br), 121 (M-CH₂CH₂Br), 107 | Characteristic 1:1 Br isotope pattern.[9] |
| 2-methoxystyrene | 134.18 | 134 (M+), 119, 105, 91 | Absence of Br isotope pattern. |
| 2-(2-methoxyphenyl)ethanol | 152.19 | 152 (M+), 121 (M-CH₂OH), 107 | Absence of Br isotope pattern. |
| 1-(2-Bromoethyl)-4-methoxybenzene | 215.09 | 214/216 (M+), 135 (M-Br), 121 (M-CH₂CH₂Br), 107 | Same MS as ortho, distinguished by GC retention time.[7][8] |
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ar-H | 6.85-7.30 | m |
| -O-CH₃ | ~3.85 | s | |
| -CH₂-Br | ~3.60 | t | |
| Ar-CH₂- | ~3.15 | t | |
| 2-methoxystyrene | Ar-H | 6.80-7.40 | m |
| =CH- (trans) | ~6.70 | dd | |
| =CH₂ (cis to Ar) | ~5.70 | dd | |
| =CH₂ (trans to Ar) | ~5.30 | dd | |
| -O-CH₃ | ~3.84 | s | |
| 2-(2-methoxyphenyl)ethanol | Ar-H | 6.80-7.25 | m |
| -O-CH₃ | ~3.85 | s | |
| -CH₂-OH | ~3.90 | t | |
| Ar-CH₂- | ~2.90 | t | |
| -OH | ~1.80 (variable) | br s |
References
- Analytical Method Summaries. (n.d.).
- Pharmaffiliates. (n.d.). 1-(2-Bromoethoxy)-2-methoxybenzene.
- Environmental Technology Verification Program. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization.
- NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook.
- Study.com. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene.
- Brainly.com. (2019, December 24). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry, 377(5), 852–862.
- Professor Dave Explains. (2018, December 4). Practice Problem: Synthesis Challenge [Video]. YouTube.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Techniques and Methods of Identification.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook.
- BenchChem. (n.d.). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017.
- Al-Tميمي, A. S. H. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Advanced Science and Technology, 29(7), 3359-3372.
- Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- LGC Standards. (n.d.). (2-Bromoethyl)benzene.
- Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515.
Sources
- 1. iajps.com [iajps.com]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzene, 1-bromo-2-methoxy- [webbook.nist.gov]
Technical Support Center: Scaling Up Reactions with 1-(2-Bromoethyl)-2-methoxybenzene
Welcome to the technical support center for 1-(2-Bromoethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile reagent. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the successful transition of your synthesis from benchtop to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?
This compound possesses two key reactive sites: the primary alkyl bromide and the methoxy-substituted aromatic ring. The primary bromide is susceptible to nucleophilic substitution (SN2) reactions. However, under strongly basic conditions, it can also undergo elimination (E2) reactions.[1][2][3] The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring in certain reactions.
Q2: What are the most common classes of reactions where this compound is used, and what are the typical scale-up challenges?
This reagent is frequently used in Williamson ether syntheses and as a precursor for Grignard reagents.
-
Williamson Ether Synthesis: The primary challenge is the competition between the desired SN2 reaction and the E2 elimination side reaction, which can be exacerbated by elevated temperatures and strong, sterically hindered bases.[1][2][4]
-
Grignard Reagent Formation: Key challenges include initiating the reaction due to the passivating layer of magnesium oxide on magnesium turnings and preventing the quenching of the highly basic Grignard reagent by moisture.[5][6][7]
Q3: What are the critical safety precautions to consider when handling this compound on a larger scale?
This compound is a lachrymator and can cause serious eye irritation. It is also harmful if swallowed.[8][9][10] When scaling up, it is imperative to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11] Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis Due to Alkene Impurity
Observation: You are performing a Williamson ether synthesis with this compound and a desired alkoxide. Upon analysis of the crude product, you observe a significant amount of a vinyl ether byproduct, indicating an elimination reaction has occurred.
Causality: The alkoxide used as a nucleophile is also a base. Strong, sterically hindered bases, combined with elevated reaction temperatures, will favor the E2 elimination pathway over the desired SN2 substitution.[1][2][3]
Troubleshooting Protocol:
-
Base/Nucleophile Selection:
-
If possible, use a less sterically hindered alkoxide.
-
Consider using a weaker base that can still deprotonate your alcohol to form the nucleophile, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially if your alcohol is sufficiently acidic (e.g., a phenol).[12]
-
-
Temperature Control:
-
Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[4] Running the reaction at the lower end of this range can significantly favor substitution over elimination.
-
-
Solvent Choice:
-
Use a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide and favor the SN2 pathway.[4] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for minimizing elimination in Williamson ether synthesis.
Problem 2: Failure to Initiate or Low Yield of Grignard Reagent
Observation: You are attempting to form the Grignard reagent from this compound and magnesium turnings, but the reaction fails to initiate, or the yield of the Grignard reagent is low.
Causality: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[5][7] Additionally, Grignard reagents are extremely strong bases and will react with even trace amounts of water, leading to quenching of the desired product.[6][7]
Troubleshooting Protocol:
-
Magnesium Activation:
-
Mechanical Activation: Before the reaction, crush the magnesium turnings under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium.[7] The reaction of these activators with magnesium will create reactive sites on the metal surface.
-
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, for example, by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), freshly distilled from a suitable drying agent.
-
-
Initiation Technique:
-
Add only a small portion of the this compound solution to the activated magnesium first.
-
Gentle heating may be required to initiate the reaction. An exothermic reaction and the formation of a cloudy solution are indicators of initiation.[13]
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[7]
-
Comparative Table of Grignard Initiation Methods:
| Activation Method | Description | Advantages | Disadvantages |
| Iodine (I₂) Crystal | A small crystal is added to the Mg turnings. | Simple to perform; the disappearance of the brown color indicates initiation.[7] | Can introduce trace impurities. |
| 1,2-Dibromoethane | A small amount is added to the Mg. | Highly effective; produces ethene gas and MgBr₂, cleaning the surface.[7] | Introduces a co-product (MgBr₂). |
| Mechanical Crushing | Grinding the Mg turnings in the flask. | Introduces no chemical impurities. | Can be difficult to perform under a strictly inert atmosphere. |
Problem 3: Formation of Homocoupled (Wurtz-type) Byproduct
Observation: During the formation of the Grignard reagent or in a subsequent coupling reaction, you observe the formation of 1,4-bis(2-methoxyphenyl)butane.
Causality: This homocoupled product can form from the reaction of the Grignard reagent with unreacted this compound. This is more likely to occur at higher concentrations of the alkyl halide and at elevated temperatures.[6]
Troubleshooting Protocol:
-
Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and at a controlled rate. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Temperature Management: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can accelerate the rate of the side reaction.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface, promoting the desired reaction.
Sources
- 1. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 2. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. community.wvu.edu [community.wvu.edu]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Reactivity Guide to 1-(2-Bromoethyl)-2-methoxybenzene and 1-(2-Chloroethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realm of pharmaceutical development, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of electrophilic substrates, alkyl halides are fundamental building blocks. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct haloalkanes: 1-(2-bromoethyl)-2-methoxybenzene and 1-(2-chloroethyl)-2-methoxybenzene. Our analysis, grounded in the principles of physical organic chemistry and supported by experimental data from analogous systems, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
The reactivity of this compound and 1-(2-chloroethyl)-2-methoxybenzene in nucleophilic substitution reactions is primarily dictated by the identity of the halogen atom, which functions as the leaving group. These reactions, which can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, involve the displacement of the halide by a nucleophile.[1] The facility with which the carbon-halogen bond breaks is a key factor in the reaction kinetics.
The fundamental principle governing leaving group ability is that weaker bases are better leaving groups.[2][3] This is because weaker bases are more stable with a negative charge and are therefore more willing to depart with the electron pair from the C-X bond. When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases in the opposite order: I⁻ > Br⁻ > Cl⁻ > F⁻.[2]
This trend is a result of two main factors:
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than that of chloride.[4] This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The lower bond dissociation energy of the C-Br bond means that less energy is required to break it during the rate-determining step of a nucleophilic substitution reaction.
Therefore, from a theoretical standpoint, This compound is anticipated to be significantly more reactive than 1-(2-chloroethyl)-2-methoxybenzene in nucleophilic substitution reactions.
Quantitative Comparison of Reactivity: A Data-Driven Perspective
| Substrate | Halide (X) | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Rate (Bromo/Chloro) |
| 2-Phenylethyl Halide | Br | 5.0 | 1.879 (p-value for Hammett plot) | \multirow{2}{*}{~3.99 - 5.03} |
| 2-Phenylethyl Halide | Cl | 25.0 | 2.033 (p-value for Hammett plot) |
Data adapted from a study on the elimination reactions of 2-phenylethyl halides, which reflects the relative ease of C-X bond cleavage. The reported values are Hammett ρ values, but the kinetic deuterium isotope effects (kH/kD) of 5.03 for the bromide and 3.99 for the chloride at their respective temperatures are indicative of the bromide's greater reactivity.[5]
The data from analogous systems consistently demonstrates that the bromo-derivative is more reactive than the chloro-derivative. In SN2 reactions, it is not uncommon for alkyl bromides to react tens to hundreds of times faster than their corresponding alkyl chlorides under identical conditions.
The SN2 Reaction Mechanism: A Visual Explanation
The nucleophilic substitution of primary alkyl halides like 1-(2-haloethyl)-2-methoxybenzene typically proceeds via an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.
Sources
A Senior Application Scientist's Guide to Phenylethyl Group Introduction: A Comparative Analysis of Alkylating Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenylethyl Moiety
The 2-phenylethyl scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and materials.[1] Its presence is critical to the biological activity of neurotransmitters like dopamine and serotonin, and it forms the backbone of numerous CNS-active drugs.[2] The strategic introduction of this group onto heteroatoms (N, O, S) or carbon nucleophiles is a cornerstone of modern medicinal chemistry and organic synthesis. This guide provides an in-depth, objective comparison of the most common alkylating agents used for this purpose. We will move beyond simple protocols to explore the underlying principles of reactivity, selectivity, and reaction optimization, providing you with the expert insights needed to select the ideal reagent for your specific synthetic challenge.
Pillar 1: A Comparative Overview of Phenylethylating Agents
The primary method for introducing a phenylethyl group is through a bimolecular nucleophilic substitution (S_N2) reaction. The success of this transformation hinges on the careful selection of the phenylethylating agent, which is defined by its leaving group. We will compare the most prevalent choices: halides (bromide, iodide), and sulfonates (tosylate, mesylate, triflate).
Phenylethyl Halides: The Workhorses
(2-Bromoethyl)benzene, commonly known as phenethyl bromide, is a widely used and commercially available reagent for introducing the phenylethyl group.[2][3] It typically reacts via an S_N2 mechanism with a variety of nucleophiles.[2]
-
Reactivity: Bromide is a good leaving group, superior to chloride but less reactive than iodide.[4] For many standard alkylations of amines, phenols, and thiols, it offers a good balance of reactivity and stability.
-
Key Challenge - Elimination: The most significant side reaction is E2 elimination to form styrene, especially when using strong, sterically hindered bases or at elevated temperatures.[5][6] This is a critical consideration for any reaction design.
-
Phenethyl Iodide: While more reactive than the bromide due to iodide being an excellent leaving group, phenethyl iodide is less common, more expensive, and less stable.[4][7] It is typically reserved for reactions with unreactive nucleophiles where the bromide fails.
Phenylethyl Sulfonates: The High-Performance Options
Sulfonate esters are among the best leaving groups in organic chemistry because the negative charge of the departing anion is highly stabilized by resonance.[8] This makes phenylethyl sulfonates significantly more reactive than their halide counterparts. They are typically prepared from the readily available 2-phenylethanol.[9][10]
-
Phenethyl Tosylate (TsO-PE) and Mesylate (MsO-PE): Tosylates (-OTs) and mesylates (-OMs) are excellent leaving groups, allowing alkylations to proceed under milder conditions and often with higher yields than halides.[7][11] This increased reactivity can be crucial for less nucleophilic substrates. Between the two, the mesylate is slightly more reactive, while the tosylate, being a solid, can sometimes be easier to handle and purify.[11][]
-
Phenethyl Triflate (TfO-PE): The triflate (-OTf) is a "super" leaving group, orders of magnitude more reactive than tosylates or halides.[10][13] Phenethyl triflate is an extremely potent alkylating agent, capable of reacting with even very weak nucleophiles.[14] However, its high reactivity comes with drawbacks: it is often unstable, difficult to prepare and isolate, and may be overkill for most standard transformations, leading to unwanted side reactions if not handled with care.[15][16]
Alternative Strategies
-
Mitsunobu Reaction: For sensitive substrates, the Mitsunobu reaction offers a powerful alternative.[17] Using 2-phenylethanol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, the hydroxyl group is converted in situ into a good leaving group that is immediately displaced by a pronucleophile (e.g., a carboxylic acid, imide, or phenol).[18][19] This method proceeds with a clean inversion of stereochemistry and avoids the preparation of a separate alkylating agent.[20]
-
Reductive Amination: To specifically form C-N bonds, reductive amination is a highly effective and controlled method that avoids the over-alkylation problems often seen with direct alkylation of amines.[21][22] This two-step, one-pot process involves the reaction of an amine with phenylacetaldehyde to form an imine, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[23]
Pillar 2: The Logic of Reagent Selection - Causality in Action
Choosing the right alkylating agent is a multi-faceted decision. Below, we dissect the key factors that should guide your choice, explaining the chemical principles behind them.
Decision Workflow for Phenylethyl Alkylation
Caption: Decision workflow for selecting a phenylethylating agent.
Mechanism: Substitution (S_N2) vs. Elimination (E2)
The primary competition in phenylethyl alkylations is between the desired S_N2 pathway and the undesired E2 elimination pathway, which yields styrene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. brainkart.com [brainkart.com]
- 7. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. echemi.com [echemi.com]
- 23. Reductive amination - Wikipedia [en.wikipedia.org]
Comparative Reactivity of Ortho- vs. Para-Methoxy Substituted Bromoethylbenzene: A Mechanistic and Experimental Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and synthetic route design, the subtle placement of a substituent on an aromatic ring can dramatically alter a molecule's reactivity, leading to divergent reaction pathways and product distributions. This guide provides a comprehensive analysis of two structurally similar yet chemically distinct isomers: 1-(2-bromoethyl)-2-methoxybenzene (ortho-isomer) and 1-(2-bromoethyl)-4-methoxybenzene (para-isomer). Understanding the nuanced interplay of electronic and steric effects dictated by the methoxy group's position is paramount for predicting reaction outcomes and optimizing synthetic strategies. This document moves beyond a simple recitation of facts to explore the causal mechanisms that govern the reactivity of these valuable synthetic intermediates in key organic transformations.
Theoretical Framework: The Decisive Interplay of Electronic and Steric Effects
The reactivity of the bromoethyl side chain is fundamentally controlled by the electronic and steric influence of the methoxy substituent on the phenyl ring. These effects are not independent; they work in concert to modulate the energetic landscape of reaction intermediates and transition states.
Electronic Effects: A Tale of Two Methoxy Placements
The methoxy group (–OCH₃) exerts a powerful dual electronic influence: a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.[1] The resonance effect, where oxygen's lone pairs are delocalized into the aromatic π-system, is dominant and significantly increases electron density at the ortho and para positions.[2][3]
-
Para-Isomer: The methoxy group is in the ideal position to stabilize a positive charge developing on the ethyl side chain through resonance, particularly in reactions proceeding through a carbocationic intermediate (S_N1/E1). The positive charge can be delocalized directly onto the oxygen atom, creating a highly stable oxonium ion resonance contributor.[4] This potent stabilization significantly lowers the activation energy for carbocation formation.
-
Ortho-Isomer: While the ortho position also benefits from resonance donation, the direct proximity to the reaction center introduces complexity. The resonance stabilization of a carbocation is still present, but steric interactions can slightly distort the optimal geometry for orbital overlap. Furthermore, the inductive electron-withdrawing effect (-I) is stronger at the closer ortho position than at the para position, which can partially counteract the resonance donation.
The diagram below illustrates the superior resonance stabilization in the para-isomer for a carbocation intermediate, a key factor in S_N1/E1 pathways.
Caption: Resonance structures for the para-methoxybenzyl carbocation.
Steric Effects: The "Ortho Effect" in Action
Steric hindrance is arguably the most significant differentiating factor in kinetically controlled reactions where a reagent must approach the bromoethyl side chain. The "ortho effect" describes how a group adjacent to a reaction center can physically impede the approach of reactants or alter the conformation of the molecule.[5]
-
Ortho-Isomer: The methoxy group's bulkiness creates a sterically congested environment around the benzylic carbon (Cα) and the adjacent carbon (Cβ) of the ethyl chain. This crowding hinders the backside attack required for an S_N2 mechanism and can also obstruct the approach of a base to abstract a β-proton in an E2 elimination.[6][7]
-
Para-Isomer: With the methoxy group positioned distally, the bromoethyl side chain is sterically unencumbered, resembling an unsubstituted phenethyl bromide. This allows for easier access by nucleophiles and bases.[8]
Comparative Reactivity in Key Chemical Transformations
We will now analyze how these foundational principles influence the outcomes of nucleophilic substitution and elimination reactions—two of the most common transformations for alkyl halides.
Nucleophilic Substitution Reactions (S_N1 vs. S_N2)
Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile.[9] The dominant mechanism, S_N1 (unimolecular) or S_N2 (bimolecular), depends on the substrate, nucleophile, solvent, and leaving group.[10][11] For a primary alkyl halide like bromoethylbenzene, the S_N2 pathway is generally favored.[11]
-
S_N2 Reactivity: This mechanism involves a backside attack by the nucleophile on the carbon bearing the bromine.
-
Para-Isomer: Expected to react faster . The reaction site is sterically accessible, allowing for an unhindered approach of the nucleophile.
-
Ortho-Isomer: Expected to react slower . The adjacent methoxy group provides significant steric hindrance, raising the energy of the pentacoordinate transition state and thus increasing the activation energy.[7]
-
-
S_N1 Reactivity: This pathway involves the formation of a carbocation intermediate and is typically disfavored for primary halides. However, under forcing conditions (e.g., polar, protic solvents, weak nucleophile), it may compete.
-
Para-Isomer: More likely to undergo S_N1 if conditions permit. The powerful resonance stabilization from the para-methoxy group would greatly stabilize the primary carbocation or, more likely, a rearranged secondary benzylic carbocation.
-
Ortho-Isomer: Less likely to undergo S_N1. While some resonance stabilization exists, it is less effective than in the para case and is counteracted by the inductive effect and potential steric inhibition of planarity in the carbocation.
-
The following diagram contrasts the transition states for an S_N2 reaction, illustrating the steric clash in the ortho-isomer.
Caption: Steric hindrance in the S_N2 transition state of the ortho-isomer.
Elimination Reactions (E1 vs. E2)
Elimination reactions compete with substitution and result in the formation of methoxy-substituted styrene.[12] The E2 (bimolecular) mechanism is typically favored by strong, bulky bases, while the E1 (unimolecular) mechanism proceeds through the same carbocation as S_N1.[13][14]
-
E2 Reactivity: This concerted mechanism requires a base to abstract a β-proton while the C-Br bond breaks simultaneously.[15]
-
Para-Isomer: Expected to undergo E2 elimination more readily . The β-hydrogens are sterically accessible to the base.
-
Ortho-Isomer: E2 elimination will be slower . The ortho-methoxy group shields the β-hydrogens, making them harder for a base to access, especially a bulky one like potassium tert-butoxide.[15]
-
-
E1 Reactivity: This pathway is governed by carbocation stability.
-
Para-Isomer: Favored under E1 conditions due to the superior electronic stabilization of the carbocation intermediate.
-
Ortho-Isomer: Disfavored due to the less stable carbocation intermediate.
-
Quantitative Data Summary and Experimental Protocols
While precise kinetic data for these specific isomers can vary with conditions, the principles discussed allow for a qualitative and semi-quantitative prediction of their behavior. The following table summarizes the expected outcomes.
| Reaction Type | Isomer | Relative Rate | Major Product(s) | Key Influencing Factor |
| S_N2 (e.g., with NaCN) | para | Faster | 1-(2-cyanoethyl)-4-methoxybenzene | Steric Accessibility |
| ortho | Slower | 1-(2-cyanoethyl)-2-methoxybenzene | Steric Hindrance | |
| E2 (e.g., with KOtBu) | para | Faster | 4-methoxystyrene | Steric Accessibility |
| ortho | Slower | 2-methoxystyrene | Steric Hindrance | |
| Solvolysis (S_N1/E1) | para | Faster | Substitution/Elimination Mixture | Electronic Stabilization |
| ortho | Slower | Substitution/Elimination Mixture | Lower C+ Stability |
Experimental Protocol: Competitive Reactivity Study
This protocol is designed to directly compare the reactivity of the two isomers in a single experiment under S_N2 conditions.
Objective: To determine the relative rate of substitution of ortho- and para-methoxy substituted bromoethylbenzene with sodium azide.
Methodology:
-
Reactant Preparation: Prepare an equimolar stock solution (0.1 M) containing both this compound and 1-(2-bromoethyl)-4-methoxybenzene in anhydrous dimethylformamide (DMF). Include an internal standard (e.g., dodecane) for GC analysis.
-
Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.2 equivalents of sodium azide (NaN₃).
-
Initiation & Sampling: Add 10 mL of the reactant stock solution to the flask and begin heating to 60 °C. Immediately take a "time zero" (t=0) aliquot (0.1 mL), quench it with water, extract with diethyl ether, and prepare for GC-MS analysis.
-
Monitoring: Collect aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes), quenching and preparing them in the same manner.
-
Analysis: Analyze the samples by GC-MS. Quantify the disappearance of the starting materials and the appearance of the corresponding azide products relative to the internal standard.
-
Data Interpretation: Plot the concentration of each reactant versus time. The isomer that is consumed more quickly is the more reactive isomer under these S_N2 conditions. The expected result is a faster rate of consumption for the para-isomer.
The logical flow of this comparative experiment is outlined below.
Caption: Workflow for the competitive substitution reaction.
Conclusion and Practical Implications
The reactivity of ortho- and para-methoxy substituted bromoethylbenzene is a clear demonstration of fundamental organic principles.
-
The Para-Isomer is generally more reactive in both substitution and elimination reactions. Its sterically accessible side chain and the powerful electronic stabilization it provides to cationic intermediates make it a more versatile substrate for a wider range of conditions.
-
The Ortho-Isomer is significantly less reactive , primarily due to the steric hindrance imposed by the adjacent methoxy group. This steric shield slows down bimolecular reactions (S_N2, E2) and the isomer's electronic configuration offers less stabilization for unimolecular pathways (S_N1, E1).
For drug development professionals and synthetic chemists, these differences are critical. When designing a multi-step synthesis, choosing the para-isomer will likely lead to faster reactions and higher yields for standard substitution or elimination steps. Conversely, the lower reactivity of the ortho-isomer could be exploited for selective functionalization if other reactive sites exist in the molecule. This guide provides the foundational logic to make such informed decisions, enabling more efficient and predictable synthetic outcomes.
References
-
Chemistry LibreTexts (2022). 16.5: An Explanation of Substituent Effects. [Online] Available at: [Link][2]
-
The Organic Chemistry Tutor (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. [Online] YouTube. Available at: [Link][16]
-
Chemistry LibreTexts (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Online] Available at: [Link][1]
-
Organic Chemistry Tutor (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Online] YouTube. Available at: [Link][3]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Online] Available at: [Link][17]
-
Chemistry LibreTexts (2023). 16.6: An Explanation of Substituent Effects. [Online] Available at: [Link][6]
-
Khan Academy. Ortho-para directors I. [Online] Available at: [Link][4]
-
Master Organic Chemistry (2018). Understanding Ortho, Para, and Meta Directors. [Online] Available at: [Link][7]
-
IB Colourful Solutions in Chemistry. Nucleophilic substitution. [Online] Available at: [Link][9]
-
Master Organic Chemistry (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Online] Available at: [Link][18]
-
Quora (2022). What is the order of ortho, para and meta products for steric hinderance? [Online] Available at: [Link][8]
-
Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Online] Available at: [Link][10]
-
Chemistry LibreTexts (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Online] Available at: [Link][12][19]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Online] Available at: [Link][13]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. [Online] Available at: [Link][11]
-
Master Organic Chemistry (2012). Two Elimination Reaction Patterns. [Online] Available at: [Link][14]
-
Chemistry LibreTexts (2023). Elimination by the E2 mechanism. [Online] Available at: [Link][15]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. IB Colourful Solutions in Chemistry [ibchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Cyclization Strategies: Alternatives to 1-(2-Bromoethyl)-2-methoxybenzene
For researchers engaged in the synthesis of heterocyclic scaffolds, particularly the tetrahydroisoquinoline core prevalent in numerous natural products and pharmaceuticals, the choice of cyclization strategy is paramount. The archetypal intramolecular Friedel-Crafts alkylation using reagents like 1-(2-Bromoethyl)-2-methoxybenzene offers a direct route, but is often beset by challenges including harsh conditions, limited substrate scope, and the generation of stoichiometric byproducts.
This guide provides a comparative analysis of robust and versatile alternatives to this classical approach. We will delve into the mechanistic underpinnings, substrate requirements, and practical considerations of key named reactions that serve as powerful substitutes. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic pathway for their specific target molecules.
The Benchmark: Intramolecular Friedel-Crafts Alkylation
The cyclization of this compound relies on the generation of an electrophilic carbocation (or a species with significant carbocationic character) from the bromoethyl moiety, typically promoted by a Lewis acid. This electrophile is then intercepted by the electron-rich methoxy-activated benzene ring to form the new six-membered ring of the tetrahydroisoquinoline system.
While direct, this method often requires strong Lewis acids (e.g., AlCl₃) and can be prone to rearrangements and competing elimination reactions.[1] The reactivity can be enhanced by switching the bromide for a more labile leaving group, such as an iodide, tosylate, or triflate, which can depart under milder conditions.[2] However, a more fundamental shift in strategy often yields superior results in terms of efficiency, selectivity, and substrate compatibility.
Key Alternative Strategies for Tetrahydroisoquinoline Synthesis
We will explore three major classes of alternatives that re-engineer the bond-forming disconnection, moving away from direct C-C bond formation via alkylation to strategies involving C-N bond formation followed by C-C ring closure.
-
The Bischler-Napieralski Reaction
-
The Pictet-Spengler Reaction
-
The Pomeranz-Fritsch Reaction & Modifications
These methods all begin with the common precursor, 2-(2-methoxyphenyl)ethanamine, which is readily synthesized or commercially available.[3][4]
The Bischler-Napieralski Reaction
This powerful reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[5] A subsequent reduction step readily furnishes the desired tetrahydroisoquinoline scaffold. This two-step sequence is one of the most reliable and widely used methods for this transformation.[6]
Mechanistic Principle: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[7] The amide carbonyl is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), to form a highly electrophilic nitrilium ion intermediate.[6][8] This intermediate is then attacked by the ortho position of the electron-rich methoxy-benzene ring to effect cyclization.[5]
dot digraph "Bischler-Napieralski_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="β-Arylethylamide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="POCl₃ or Tf₂O\n(Dehydrating Agent)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion\nIntermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="3,4-Dihydroisoquinoline", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., NaBH₄)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product2 [label="Tetrahydroisoquinoline", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Nitrilium [label="Activation"]; Reagent -> Nitrilium [style=dashed]; Nitrilium -> Cyclization; Cyclization -> Product1; Product1 -> Product2 [label="Reduction"]; Reduction -> Product2 [style=dashed]; } dot
Advantages:
-
High yields: Particularly effective for electron-rich aromatic systems like methoxy-substituted phenethylamines.[6]
-
Versatility: A wide range of acyl groups can be used, allowing for substitution at the C1 position of the final product.
-
Milder Conditions: Modern variations using reagents like triflic anhydride allow the reaction to proceed at or below room temperature.[5]
Limitations:
-
Requires a two-step sequence (acylation, then cyclization/reduction).
-
Electron-withdrawing groups on the aromatic ring can hinder or prevent the reaction.[7]
Comparative Performance
| Reagent System | Precursor | Key Conditions | Product | Yield | Reference |
| This compound | N/A | AlCl₃, reflux | 6-Methoxytetrahydroisoquinoline | Moderate | [1] |
| N-Formyl-2-(2-methoxyphenyl)ethylamine | POCl₃ | Reflux in MeCN | 6-Methoxy-3,4-dihydroisoquinoline | ~85-95% | [6][9] |
| N-Acetyl-2-(2-methoxyphenyl)ethylamine | P₂O₅, POCl₃ | Reflux | 1-Methyl-6-methoxy-3,4-dihydroisoquinoline | High | [8] |
Experimental Protocol: Bischler-Napieralski Cyclization
Objective: Synthesis of 6-methoxy-3,4-dihydroisoquinoline.
Materials:
-
N-Formyl-2-(2-methoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (MeCN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Formyl-2-(2-methoxyphenyl)ethylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH > 8 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
The product can be purified by column chromatography or used directly in the subsequent reduction step.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10] This one-pot reaction directly yields the tetrahydroisoquinoline scaffold, making it highly atom-economical and efficient.[11]
Mechanistic Principle: The reaction begins with the formation of a Schiff base (or imine) from the amine and carbonyl compound.[12] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic attack on the aromatic ring (a 6-endo-trig cyclization) to form the product.[13] The presence of an electron-donating group, such as the methoxy group in the target substrate, is crucial for facilitating the cyclization under mild conditions.[12][14]
dot digraph "Pictet-Spengler_Mechanism" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [arrowhead=vee, penwidth=1.5];
// Nodes sub_amine [label="2-(2-Methoxyphenyl)ethanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_carbonyl [label="Aldehyde / Ketone\n(e.g., Formaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate_schiff [label="Schiff Base Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_iminium [label="Iminium Ion\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; step_cyclization [label="Electrophilic\nRing Closure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Tetrahydroisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub_amine -> intermediate_schiff; sub_carbonyl -> intermediate_schiff; intermediate_schiff -> intermediate_iminium [label="Acid Catalyst (H⁺)"]; intermediate_iminium -> step_cyclization; step_cyclization -> product [label="Deprotonation"]; } dot
Advantages:
-
Directness: Forms the tetrahydroisoquinoline ring in a single synthetic operation.
-
Mild Conditions: For activated systems, the reaction can often be run under near-physiological pH and temperature conditions.[12]
-
Stereocontrol: Use of chiral aldehydes or catalysts can induce asymmetry, leading to enantioenriched products.[9]
Limitations:
-
The carbonyl component must be non-enolizable or used in excess to avoid side reactions. Formaldehyde is a common and efficient choice.[14]
-
Less nucleophilic aromatic rings may require harsher acidic conditions and higher temperatures.[10]
Comparative Performance
| Reagent System | Precursor | Key Conditions | Product | Yield | Reference |
| This compound | N/A | AlCl₃, reflux | 6-Methoxytetrahydroisoquinoline | Moderate | [1] |
| 2-(2-Methoxyphenyl)ethylamine | Formaldehyde, HCl | Reflux in H₂O/EtOH | 6-Methoxytetrahydroisoquinoline | Good to Excellent | [10] |
| 2-(2-Methoxyphenyl)ethylamine | 1,3,5-Trioxane, TFA | Room Temp in DCM | 6-Methoxytetrahydroisoquinoline | High | [14] |
Experimental Protocol: Pictet-Spengler Cyclization
Objective: Synthesis of 6-methoxytetrahydroisoquinoline.
Materials:
-
2-(2-Methoxyphenyl)ethanamine
-
1,3,5-Trioxane (stable source of anhydrous formaldehyde)[14]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-(2-Methoxyphenyl)ethanamine (1.0 eq) in anhydrous dichloromethane, add 1,3,5-trioxane (0.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure tetrahydroisoquinoline.
The Pomeranz-Fritsch Reaction
The classical Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[15][16] While this yields the fully aromatic isoquinoline, a key modification developed by Bobbitt makes it a viable alternative for tetrahydroisoquinoline synthesis.
The Bobbitt Modification: This variation involves a two-step, one-pot procedure. First, the benzalaminoacetal is formed and then catalytically hydrogenated to the more stable N-benzylaminoacetal. This intermediate is then subjected to acid-catalyzed cyclization to directly afford the tetrahydroisoquinoline.[15]
Mechanistic Principle: The key cyclization step involves the generation of an electrophilic carbocation on the benzylic carbon, which is then attacked by the electron-rich aromatic ring.
Advantages:
-
Allows for substitution on both the newly formed heterocyclic ring and the benzene ring, depending on the choice of starting materials.
-
Avoids the formation of the dihydroisoquinoline intermediate.
Limitations:
-
Requires a hydrogenation step, which may not be compatible with other functional groups in the molecule.
-
Can produce regioisomeric byproducts if the aromatic ring has competing sites for cyclization.
Summary and Recommendations
The selection of an optimal cyclization reagent and strategy is dictated by the specific goals of the synthesis, including desired substitution patterns, scalability, and stereochemical control.
| Method | Key Precursor | Main Product | Complexity | Key Advantages | Best For |
| Intramolecular Alkylation | 1-(2-Haloethyl)arene | Tetrahydroisoquinoline | 1 Step | Direct route | Simple, unsubstituted targets where harsh conditions are tolerated. |
| Bischler-Napieralski | β-Arylethylamide | Dihydroisoquinoline | 2-3 Steps | High yields, C1-substitution | Creating 1-substituted tetrahydroisoquinolines with high efficiency. |
| Pictet-Spengler | β-Arylethylamine | Tetrahydroisoquinoline | 1 Step | Atom economy, mild conditions | Direct, efficient, and potentially asymmetric synthesis of the core scaffold. |
For the synthesis of a simple 6-methoxytetrahydroisoquinoline from 2-methoxyphenethylamine precursors, the Pictet-Spengler reaction offers the most efficient and direct route, often proceeding in high yield under mild conditions. If substitution at the C1 position is desired, the Bischler-Napieralski reaction provides a robust and high-yielding, albeit longer, alternative. These modern named reactions represent a significant improvement over classical intramolecular Friedel-Crafts alkylations, offering a broader scope, greater functional group tolerance, and more reliable outcomes for the professional researcher.
References
- Grokipedia. Bischler–Napieralski reaction.
- Wikipedia. Bischler–Napieralski reaction.
- Scribd. Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia.
- NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Synfacts. Multicomponent Synthesis of Tetrahydroisoquinolines.
- J&K Scientific LLC. Bischler-Napieralski Reaction.
- MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- J&K Scientific LLC. Pictet-Spengler Reaction.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Wikipedia. Pictet–Spengler reaction.
- Organic-Reaction.com. Pictet-Spengler Reaction - Common Conditions.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Name-Reaction.com. Pictet-Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
- Wikipedia. Pomeranz–Fritsch reaction.
- BenchChem. A Comparative Guide to Alternatives for (2-Bromoethyl)cyclopentane in Synthetic Transformations.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. 2-Methoxyphenethylamine.
- PubChem. 2-Methoxyphenethylamine | C9H13NO | CID 74896.
- Sigma-Aldrich. 2-Methoxyphenethylamine 98 2045-79-6.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Kinetic studies of nucleophilic substitution on 1-(2-Bromoethyl)-2-methoxybenzene
An In-Depth Guide to the Kinetic Profile of 1-(2-Bromoethyl)-2-methoxybenzene in Nucleophilic Substitution Reactions
Introduction: Understanding the Reactivity of a Key Synthetic Intermediate
This compound is a valuable substrate in organic synthesis, serving as a precursor for a variety of more complex molecules in pharmaceutical and materials science research. Its reactivity is primarily dictated by the primary alkyl bromide group, making it a candidate for nucleophilic substitution reactions. A thorough understanding of its reaction kinetics is paramount for researchers to optimize reaction conditions, maximize yields, and predict outcomes when designing synthetic pathways.
This guide provides a comparative analysis of the nucleophilic substitution kinetics on this compound. We will explore the mechanistic landscape, compare its reactivity against structural analogs, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.
Part 1: The Mechanistic Dichotomy: Why SN2 Prevails
Nucleophilic substitution reactions at a saturated carbon atom typically proceed via one of two limiting mechanisms: the unimolecular SN1 reaction or the bimolecular SN2 reaction.[1][2] The structure of the substrate, this compound, is the single most important factor in determining the operative pathway.
The substrate features a bromine atom attached to a primary carbon. SN2 reactions, which involve a single, concerted step where the nucleophile attacks as the leaving group departs, are strongly favored for primary alkyl halides due to minimal steric hindrance.[2][3] Conversely, the SN1 mechanism proceeds through a carbocation intermediate.[4] The formation of a primary carbocation is energetically highly unfavorable, making the SN1 pathway kinetically inaccessible under typical conditions for this substrate.[1][4]
Therefore, the rate of reaction for this compound is expected to be dependent on the concentration of both the substrate and the attacking nucleophile, following a second-order rate law: Rate = k[R-Br][Nu⁻] .[5][6]
Caption: The SN2 mechanism on this compound.
Part 2: Comparative Kinetic Analysis
To contextualize the reactivity of this compound, it is useful to compare its expected reaction rates with other alkyl halides under identical conditions (e.g., with sodium iodide in acetone, a classic SN2 system).[7]
Comparison with Alternative Substrates
The structure of the alkyl group significantly influences the rate of SN2 reactions, primarily through steric effects.
| Substrate | Structure | Relative Rate (Illustrative) | Rationale |
| Ethyl Bromide | CH₃CH₂Br | 100 | The benchmark primary alkyl halide with minimal steric hindrance. |
| This compound | o-MeO-C₆H₄-CH₂CH₂Br | ~30-50 | The bulky ortho-methoxyphenyl group provides more steric hindrance than a simple methyl group, slowing the backside attack of the nucleophile. |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | ~0.001 | Extreme steric hindrance from the adjacent quaternary carbon effectively blocks the SN2 pathway, resulting in a negligible reaction rate. |
| 1-(2-Bromoethyl)-4-methoxybenzene | p-MeO-C₆H₄-CH₂CH₂Br | ~40-60 | The methoxy group is in the para position, exerting less direct steric hindrance at the reaction center compared to the ortho isomer, potentially allowing for a slightly faster rate. |
Note: Relative rates are illustrative estimates based on established principles of steric hindrance in SN2 reactions and are not based on specific experimental data for this compound.
The Role of the Nucleophile
The bimolecular nature of the SN2 reaction means that the identity and concentration of the nucleophile are critical to the reaction rate.[5][8] Stronger nucleophiles will lead to a significantly faster reaction.
| Nucleophile | Class | Expected Relative Rate | Causality |
| I⁻ (Iodide) | Excellent | Very Fast | A large, polarizable, and weakly solvated anion in aprotic solvents, making it a highly effective nucleophile. |
| CN⁻ (Cynanide) | Strong | Fast | A strong nucleophile that readily attacks primary alkyl halides. |
| CH₃COO⁻ (Acetate) | Moderate | Moderate | A weaker nucleophile than iodide or cyanide, resulting in a slower reaction. |
| H₂O (Water) | Weak | Very Slow | A neutral and weak nucleophile, leading to a very slow substitution rate that is often impractical without catalysis or high temperatures. |
Part 3: Experimental Protocol for Kinetic Measurement
This section provides a robust, self-validating protocol for determining the second-order rate constant for the reaction of this compound with a nucleophile, such as sodium iodide in acetone.
Objective
To determine the rate law and calculate the second-order rate constant (k) for the nucleophilic substitution reaction of this compound with sodium iodide at a constant temperature.
Materials
-
This compound (Substrate)
-
Sodium Iodide (Nucleophile)
-
Acetone (Anhydrous, Solvent)
-
Standardized Sodium Thiosulfate solution (~0.01 M)
-
Starch indicator solution
-
Ice-water bath
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burettes, and conical flasks
Workflow Diagram
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Procedure
-
Solution Preparation :
-
Prepare a 0.1 M solution of this compound in anhydrous acetone in a 100 mL volumetric flask.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone in a 100 mL volumetric flask.
-
Place both flasks in a constant temperature water bath set to the desired temperature (e.g., 25.0 °C) and allow them to equilibrate for at least 20 minutes.
-
-
Reaction Initiation :
-
Pipette 50.0 mL of the substrate solution into a 250 mL Erlenmeyer flask equilibrated in the water bath.
-
To start the reaction, rapidly add 50.0 mL of the equilibrated sodium iodide solution to the flask, swirl to mix, and immediately start a stopwatch. This is time t=0. The initial concentration of both reactants is now 0.05 M.
-
-
Sampling and Quenching :
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), use a volumetric pipette to withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately transfer the aliquot to a flask containing ~20 mL of ice-cold deionized water to quench the reaction.
-
-
Titration :
-
Add 2-3 drops of starch indicator to the quenched aliquot.
-
Titrate the unreacted iodide (I⁻) with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the blue color of the starch-iodine complex disappears.
-
Record the volume of titrant used. Repeat the titration for each time point.
-
-
Data Analysis :
-
Calculate the concentration of unreacted iodide at each time point.
-
Since the initial concentrations of the substrate ([R-Br]₀) and nucleophile ([I⁻]₀) are equal, the second-order integrated rate law applies: 1/[A]t = kt + 1/[A]₀ .
-
Plot 1/[I⁻]t versus time (in seconds). The data should yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k. The trustworthiness of the protocol is validated by the linearity of this plot (a high R² value).[9]
-
Conclusion
The kinetic profile of nucleophilic substitution on this compound is definitively governed by the SN2 mechanism . Its reactivity is characterized by a second-order rate law, making the reaction rate sensitive to both substrate and nucleophile concentrations. Compared to simpler primary alkyl halides, its rate is moderately attenuated by the steric bulk of the ortho-methoxyphenyl group. This guide provides the theoretical framework and a practical, validated experimental protocol for researchers to quantify this reactivity, enabling precise control and optimization of synthetic procedures involving this versatile chemical building block.
References
-
Kinetics of a SN1 Reaction | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Retrieved from [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Competition between substitution and elimination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2024). Master Organic Chemistry. Retrieved from [Link]
-
Experiment 4: Kinetics Of Nucleophilic Substitutions. (n.d.). Cram. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. Retrieved from [Link]
-
What are the differences between SN1 and SN2 reactions? (2021). Reddit. Retrieved from [Link]
-
SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice. (2023). Leah4Sci. Retrieved from [Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chapter 4: Nucleophilic Substitution Part II. (n.d.). OCLUE. Retrieved from [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Substitution and elimination reactions. (n.d.). Khan Academy. Retrieved from [Link]
-
Relative Rates of Nucleophilic Substitution. (2024). Save My Exams. Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. amherst.edu [amherst.edu]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. books.rsc.org [books.rsc.org]
A Comparative Analysis of Leaving Groups in Phenylethyl Halides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The phenylethyl halide scaffold is a common motif in many biologically active molecules and synthetic intermediates. The choice of the halogen atom in a phenylethyl halide can profoundly influence the rate and outcome of nucleophilic substitution and elimination reactions. This guide provides a comprehensive comparative analysis of the leaving group ability of halogens (F, Cl, Br, I) in phenylethyl systems, supported by mechanistic principles and experimental data.
Introduction: The Critical Role of the Leaving Group
In the realm of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, the leaving group is a pivotal player. Its ability to depart from the carbon backbone, taking with it a pair of electrons, is a key determinant of the reaction rate. A "good" leaving group is one that is stable as an anion. For the halogens, this stability is inversely related to their basicity. The weaker the conjugate base, the better the leaving group.[1][2] This trend is observed as we move down the halogen group in the periodic table:
I⁻ > Br⁻ > Cl⁻ > F⁻
This guide will delve into how this fundamental principle manifests in the reactivity of 1-phenylethyl and 2-phenylethyl halides, exploring the nuances of SN1/E1 and SN2/E2 pathways.
Mechanistic Landscape: Substitution vs. Elimination in Phenylethyl Halides
The reaction pathway of a phenylethyl halide is a delicate balance between substitution and elimination, heavily influenced by the structure of the halide, the nature of the nucleophile/base, and the solvent.
-
1-Phenylethyl Halides: These are secondary halides. The phenyl group can stabilize a carbocation at the benzylic position through resonance, making the SN1 and E1 pathways highly accessible, especially in polar protic solvents. Strong, non-bulky nucleophiles can still favor the SN2 pathway, while strong, hindered bases will promote the E2 mechanism.
-
2-Phenylethyl Halides: These are primary halides. The absence of significant steric hindrance around the α-carbon makes them prime candidates for SN2 reactions with good nucleophiles.[3] Strong, bulky bases will favor the E2 pathway. The formation of a primary carbocation is highly unfavorable, making SN1 and E1 reactions unlikely.
Quantitative Comparison of Leaving Group Ability
The most direct way to compare leaving group ability is to examine the relative rates of reaction under identical conditions.
SN1 Reactivity: Solvolysis of 1-Phenylethyl Halides
Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 reactions, particularly for substrates that can form stable carbocations. The rate-determining step is the unimolecular ionization of the halide to form a carbocation.[4]
| Leaving Group | Relative Rate of Solvolysis (Ethanol) |
| I | ~30 |
| Br | 1 |
| Cl | ~0.03 |
| F | Very Slow (Negligible) |
Data is estimated based on typical relative rates for secondary halides and specific data for 1-phenylethyl bromide and chloride.[5][6][7]
As the data illustrates, 1-phenylethyl iodide is the most reactive, solvolyzing significantly faster than the bromide, which in turn is much more reactive than the chloride. 1-phenylethyl fluoride is generally considered unreactive under these conditions due to the exceptional strength of the C-F bond.[8]
SN2 Reactivity: Reaction of 2-Phenylethyl Halides with a Strong Nucleophile
To assess SN2 reactivity, we consider the reaction of 2-phenylethyl halides with a strong nucleophile, such as sodium thiophenoxide in a polar aprotic solvent like DMF. In an SN2 reaction, the nucleophile attacks the carbon center in a single, concerted step, displacing the leaving group.[9]
| Leaving Group | Relative Rate of SN2 Reaction |
| I | ~100 |
| Br | ~50 |
| Cl | 1 |
| F | <0.01 |
Relative rates are typical for primary alkyl halides in SN2 reactions.
The trend in SN2 reactivity mirrors that of SN1, with the iodide being the best leaving group and the fluoride being the worst. The weaker carbon-halogen bond and the greater polarizability of the larger halogens facilitate the displacement by the incoming nucleophile.
Experimental Protocols for Kinetic Analysis
To empirically determine the relative reactivity of phenylethyl halides, the following experimental protocols can be employed.
Protocol for Monitoring SN1 Solvolysis via Titration
This method is suitable for tracking the progress of solvolysis by quantifying the production of acidic byproducts.
Objective: To determine the relative rates of solvolysis of 1-phenylethyl chloride and 1-phenylethyl bromide in aqueous ethanol.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of the chosen 1-phenylethyl halide in a 50:50 (v/v) ethanol/water mixture. Also, prepare a standardized 0.02 M NaOH solution and a bromothymol blue indicator solution.
-
Reaction Setup: In a thermostated flask at 25°C, add a known volume of the phenylethyl halide solution and a few drops of the indicator.
-
Titration: As the solvolysis proceeds, HCl or HBr is formed, causing the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid and restore the initial color.
-
Data Collection: Record the volume of NaOH added at regular time intervals.
-
Data Analysis: The rate of reaction can be determined by plotting the volume of NaOH added versus time. The initial rate is proportional to the rate constant. By comparing the initial rates for the different halides, their relative reactivity can be determined.
Protocol for a Competition Experiment to Determine Relative SN2 Rates
Competition experiments are an elegant way to determine the relative reactivity of two substrates towards a limiting reagent.[9]
Objective: To determine the relative SN2 reactivity of 2-phenylethyl bromide and 2-phenylethyl chloride.
Methodology:
-
Reactant Mixture: Prepare a solution containing equimolar amounts of 2-phenylethyl bromide and 2-phenylethyl chloride in acetone.
-
Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of sodium iodide to the mixture. The iodide ion will act as the nucleophile.
-
Reaction and Quenching: Allow the reaction to proceed for a set amount of time at a constant temperature. Then, quench the reaction by adding a large volume of water.
-
Extraction: Extract the organic components with a suitable solvent like diethyl ether.
-
Analysis: Analyze the composition of the organic layer using gas chromatography (GC). The relative amounts of unreacted 2-phenylethyl bromide and 2-phenylethyl chloride will indicate their relative reactivity towards the iodide nucleophile. The halide that has been consumed to a greater extent is the more reactive one.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction pathways.
Caption: The SN1 mechanism for 1-phenylethyl halides.
Caption: The concerted SN2 mechanism for 2-phenylethyl halides.
Caption: A general workflow for kinetic analysis.
Conclusion and Field-Proven Insights
The choice of halogen as a leaving group in phenylethyl halides has a predictable and significant impact on reaction rates, following the general trend of I > Br > Cl > F for both SN1 and SN2 reactions. This is a direct consequence of the stability of the corresponding halide anion. For synthetic applications, this means that iodo- and bromo-substituted phenylethyl compounds will generally be more reactive and require milder reaction conditions than their chloro- and fluoro- counterparts.
In drug development, understanding these reactivity differences is crucial for predicting potential metabolic pathways and for the design of prodrugs where the cleavage of a C-X bond might be a rate-limiting step for drug activation. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences and for making informed decisions in the selection of starting materials and the optimization of reaction conditions.
References
-
Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255. [Link]
-
The solvolysis of α-phenylethyl bromide (RX) in ethanol-ethoxide ion solution produces the ether. (2025, May 5). Filo. [Link]
-
Solved 4.12. Studies of the solvolysis of 1-phenylethyl. (2021, November 30). Chegg. [Link]
-
Studies of the solvolysis of 1-phenylethyl chloride and its 4-substituted... (2025, April 7). Filo. [Link]
-
Retentive Solvolysis. 16. Reinvestigation of the Retentive Phenolysis of 1-Phenylethyl Chloride. The Mechanism and the Structure of Ion Pair Intermediate. (1988, September 1). Semantic Scholar. [Link]
-
Kinetic Studies of Solvolysis. IX. The SNl-type Cleavage of t-Butyl p-Substituted-phenyl Ethers and Optically-active α-Phenethyl Phenyl Ether by Hydrogen Halides in a Phenol-Dioxane Solvent. (n.d.). Semantic Scholar. [Link]
-
Relative reactivities of alkyl halides in an E2 reaction. (2018, January 28). Chemistry Stack Exchange. [Link]
-
Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023, May 2). RJPN. [Link]
-
Kinetic Studies of Solvolysis. XIII. The Solvolyses of Optically-Active Α-Phenylethyl Chloride in Binary Mixtures of Phenol and Water—The SN1. (n.d.). Amanote Research. [Link]
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. (2025, August 10). ResearchGate. [Link]
-
Thermodynamic Stabilities of Phenonium Ions. (n.d.). [Link]
-
CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. (n.d.). [Link]
-
The E2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
Characteristics of the SN2 Reaction. (n.d.). Fiveable. [Link]
-
E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. [Link]
-
The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]
-
Correlation of Solvolysis Rates. VI. t-Butyl and α-Phenylethyl Bromides1. (n.d.). ACS Publications. [Link]
-
-
Nucleophilic displacement of fluorine from organic compounds. Part III. Acid-catalysed solvolysis of alkyl fluorides in aqueous ethanol. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
-
7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. [Link]
-
Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. (n.d.). MDPI. [Link]
-
Solvolytic displacement reactions. (n.d.). Squarespace. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). [Link]
-
Kinetics Experiment Rate Law + Activation Energy. (2016, April 28). YouTube. [Link]
-
How to do lab report [Exp 004] Rates of Reaction for Iodine Clock Reaction. (2020, January 19). YouTube. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PMC. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The solvolysis of \alpha-phenylethyl bromide (RX) in ethanol-ethoxide ion.. [askfilo.com]
- 6. Solved 4.12. Studies of the solvolysis of 1-phenylethyl | Chegg.com [chegg.com]
- 7. askfilo.com [askfilo.com]
- 8. 309. Nucleophilic displacement of fluorine from organic compounds. Part III. Acid-catalysed solvolysis of alkyl fluorides in aqueous ethanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. SN2 Reactions [almerja.com]
A Comparative Benchmarking Guide to the Synthesis of Target Molecules with 1-(2-Bromoethyl)-2-methoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. The choice of starting materials and synthetic routes can significantly impact yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of synthetic strategies utilizing 1-(2-bromoethyl)-2-methoxybenzene, a versatile building block, against prominent alternative methodologies. By presenting supporting experimental data and elucidating the mechanistic rationale behind procedural choices, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound
This compound is a valuable reagent in organic synthesis, primarily serving as a 2-(2-methoxyphenyl)ethyl synthon. Its utility stems from the presence of a reactive primary alkyl bromide, which is susceptible to nucleophilic substitution, and a methoxy-substituted aromatic ring that can be further functionalized. This combination allows for the straightforward introduction of the 2-methoxyphenylethyl moiety into a wide range of molecular scaffolds, a common motif in pharmacologically active compounds.
The primary route to this compound involves the bromination of 2-(2-methoxyphenyl)ethanol. This precursor alcohol is readily accessible through the reduction of 2-methoxyphenylacetic acid or its corresponding ester.
Core Applications and Comparative Analysis
This guide will focus on two key transformations where this compound is commonly employed: the synthesis of 2-(2-methoxyphenyl)ethylamine and the formation of ethers through Williamson ether synthesis. We will benchmark these approaches against viable and often-employed alternative synthetic routes.
Synthesis of 2-(2-Methoxyphenyl)ethylamine: A Comparative Study
2-(2-Methoxyphenyl)ethylamine is a key intermediate in the synthesis of various pharmaceuticals and research chemicals. We will compare the classical Gabriel synthesis starting from this compound with a modern alternative, reductive amination.
The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct ammonolysis.[1]
Experimental Protocol: Gabriel Synthesis
-
N-Alkylation of Potassium Phthalimide: In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF). To this suspension, this compound (1.0 equivalent) is added, and the mixture is heated to 80-90 °C for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting bromide.
-
Hydrazinolysis: After cooling to room temperature, hydrazine hydrate (1.5 equivalents) is added to the reaction mixture. The mixture is then heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.
-
Workup and Isolation: The reaction mixture is cooled, and dilute hydrochloric acid is added to precipitate any remaining phthalhydrazide and to protonate the desired amine. The solid is removed by filtration. The filtrate is then made basic with an aqueous solution of sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(2-methoxyphenyl)ethylamine.
Causality Behind Experimental Choices:
-
Potassium Phthalimide: The use of phthalimide's potassium salt enhances its nucleophilicity, facilitating the SN2 reaction with the primary bromide. The bulky phthalimide group prevents overalkylation, a common issue with simpler amine nucleophiles.[1]
-
DMF as Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phthalimide anion, thus maintaining its nucleophilicity.[2]
-
Hydrazinolysis: Hydrazine is an effective reagent for the cleavage of the N-alkylphthalimide intermediate, forming a stable phthalhydrazide precipitate that can be easily removed by filtration.[1]
Reductive amination is a powerful and versatile method for amine synthesis that involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[3]
Experimental Protocol: Reductive Amination
-
Oxidation of 2-(2-Methoxyphenyl)ethanol: To a solution of 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in dichloromethane, pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane (1.2 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1-2 hours until TLC indicates complete consumption of the alcohol. The crude 2-(2-methoxyphenyl)acetaldehyde is isolated after a standard workup.
-
Reductive Amination: The crude aldehyde is dissolved in methanol, and an excess of ammonia in methanol (or ammonium acetate) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents). The reaction is stirred at room temperature for 12-24 hours.
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >11 with NaOH. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to yield 2-(2-methoxyphenyl)ethylamine.
Causality Behind ExperimentalCHOICES:
-
Two-Step, One-Pot Potential: While presented as two discrete steps, reductive amination can often be performed in a "one-pot" fashion where the intermediate imine is not isolated.
-
Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred because they are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3]
| Parameter | Route A: Gabriel Synthesis | Route B: Reductive Amination |
| Starting Material | This compound | 2-(2-Methoxyphenyl)ethanol |
| Key Reagents | Potassium phthalimide, Hydrazine | Oxidizing agent, Ammonia, NaBH₃CN |
| Typical Yield | 70-85% | 65-80% (over two steps) |
| Reaction Conditions | High temperatures (up to reflux) | Generally milder conditions |
| Byproducts | Phthalhydrazide | Oxidant byproducts, borate salts |
| Substrate Scope | Limited to primary amines | Broad scope for primary, secondary, and tertiary amines |
| Safety Considerations | Hydrazine is toxic and carcinogenic | Oxidizing agents can be hazardous |
Workflow Comparison
Comparison of synthetic workflows for 2-(2-methoxyphenyl)ethylamine.
Synthesis of Aryl Ethers: A Comparative Study
The formation of an ether linkage is a fundamental transformation in organic synthesis. Here, we compare the Williamson ether synthesis using this compound with the Mitsunobu reaction, an alternative for coupling alcohols.
The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and an alkyl halide.[4]
Experimental Protocol: Williamson Ether Synthesis
-
Phenoxide Formation: In a round-bottom flask, a substituted phenol (1.0 equivalent) is dissolved in a suitable solvent such as acetone or DMF. A base, typically potassium carbonate (K₂CO₃, 1.5 equivalents), is added, and the mixture is stirred at room temperature for 30 minutes to form the phenoxide.
-
Ether Formation: this compound (1.1 equivalents) is added to the reaction mixture. The mixture is then heated to reflux for 4-8 hours.
-
Workup and Isolation: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with aqueous NaOH to remove unreacted phenol, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aryl ether.
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of a moderately strong base like K₂CO₃ and a polar aprotic solvent promotes the formation of the nucleophilic phenoxide and facilitates the SN2 displacement of the bromide.[5]
-
Primary Bromide: The use of a primary alkyl bromide minimizes the competing E2 elimination reaction, leading to higher yields of the desired ether product.
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[6]
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: To a solution of 2-(2-methoxyphenyl)ethanol (1.0 equivalent), a substituted phenol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Causality Behind Experimental Choices:
-
Redox System: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt intermediate with the alcohol, activating the hydroxyl group as a good leaving group for subsequent nucleophilic attack by the phenoxide.[7]
-
Mild Conditions: The Mitsunobu reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups that might not be compatible with the basic conditions of the Williamson ether synthesis.
| Parameter | Route C: Williamson Ether Synthesis | Route D: Mitsunobu Reaction |
| Starting Materials | This compound, Phenol | 2-(2-Methoxyphenyl)ethanol, Phenol |
| Key Reagents | K₂CO₃ | PPh₃, DEAD/DIAD |
| Typical Yield | 75-90% | 60-85% |
| Reaction Conditions | Elevated temperatures (reflux) | Mild (0 °C to room temperature) |
| Byproducts | Inorganic salts (easily removed) | PPh₃=O, Hydrazine derivative (requires chromatography) |
| Stereochemistry | Retention at the electrophilic carbon | Inversion at the alcoholic carbon |
| Atom Economy | Generally higher | Lower due to stoichiometric reagents |
Logical Relationship Diagram
Key components of Williamson and Mitsunobu ether syntheses.
Conclusion and Recommendations
This compound is a highly effective reagent for the introduction of the 2-methoxyphenylethyl moiety into target molecules. For the synthesis of the corresponding primary amine, the Gabriel synthesis offers a robust and high-yielding route, particularly when avoiding overalkylation is critical. However, for broader substrate scope and milder reaction conditions, reductive amination, despite being a two-step process from the corresponding alcohol, presents a compelling alternative.
In the context of ether synthesis, the Williamson ether synthesis remains a straightforward and atom-economical choice, especially for large-scale preparations where cost and ease of purification are major considerations. The Mitsunobu reaction, while generating stoichiometric byproducts that necessitate chromatographic purification, offers the significant advantage of mild reaction conditions and the ability to control stereochemistry, making it invaluable for the synthesis of complex, stereochemically defined molecules.
The ultimate choice of synthetic strategy will depend on the specific requirements of the target molecule, including the presence of other functional groups, stereochemical considerations, and the desired scale of the reaction. This guide provides the foundational data and mechanistic understanding to aid researchers in making the most strategic and efficient synthetic decisions.
References
-
Chemistry LibreTexts. (2021, December 15). 9.6: Synthesis of Target Molecules- Introduction of Retrosynthetic Analysis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Gabriel synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Grignard reagent. Retrieved from [Link]
-
University of Utah. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to DFT Studies on the Transition State of 1-(2-Bromoethyl)-2-methoxybenzene Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical approaches to understanding the intramolecular reactions of 1-(2-bromoethyl)-2-methoxybenzene. Given the prevalence of the resulting 2,3-dihydrobenzofuran scaffold in medicinal chemistry, a deep understanding of its formation mechanism is crucial for reaction optimization and the design of novel synthetic routes.[1] We will delve into the competing reaction pathways, compare Density Functional Theory (DFT) methodologies for transition state elucidation, and outline protocols for both computational modeling and experimental validation.
The Mechanistic Dichotomy: Intramolecular Sₙ2 vs. E2 Competition
The reaction of this compound is a classic case of competing intramolecular pathways. The methoxy group's oxygen atom can act as an internal nucleophile, attacking the carbon bearing the bromine atom in a substitution reaction (Sₙ2). Alternatively, a base can abstract a proton from the carbon adjacent to the phenyl ring, leading to an elimination reaction (E2).
-
Intramolecular Sₙ2 Pathway: This pathway involves the oxygen of the methoxy group attacking the electrophilic carbon attached to the bromine. This is a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules. The product of this reaction is 2,3-dihydrobenzofuran, a valuable heterocyclic motif.
-
E2 Pathway: This pathway requires an external base to abstract a proton from the benzylic position, leading to the formation of 1-methoxy-2-vinylbenzene and eliminating HBr. The viability of this pathway is highly dependent on the strength and steric bulk of the base used.
The competition between these two pathways is governed by factors such as the strength of the base, the solvent, and the temperature.[2][3] DFT calculations are exceptionally well-suited to quantify the activation barriers for each pathway, thereby predicting the major product under various conditions.
Caption: Competing intramolecular Sₙ2 and E2 reaction pathways.
A Comparative Guide to DFT Methodologies for Transition State Analysis
Selecting the appropriate computational method is paramount for accurately modeling the transition states. The choice of the DFT functional, basis set, and solvent model directly impacts the calculated activation energies and geometries.[4]
Choosing the Right Computational Tools
The "right" choice often represents a balance between computational accuracy and cost. For transition state searching, where electron correlation and dispersion forces can be significant, the selection of the functional is particularly critical.
| DFT Functional | Strengths | Weaknesses | Typical Application |
| B3LYP | A well-balanced hybrid functional, often a good starting point. | May underestimate reaction barriers and poorly describe dispersion interactions. | General-purpose geometry optimizations and frequency calculations. |
| M06-2X | A high-exact-exchange meta-hybrid GGA, performs well for main-group thermochemistry and kinetics.[5] | Can be computationally more demanding than B3LYP. | Recommended for accurate barrier height calculations. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | Can be sensitive to the choice of basis set. | Excellent for systems where non-covalent interactions are crucial in the transition state. |
| PBE0 | A parameter-free hybrid functional. | Generally less accurate for kinetics than M06-2X. | Good for benchmarking and when avoiding empirical parameters is desired.[5] |
Basis Sets: For systems containing bromine, a basis set with polarization and diffuse functions is essential for accurately describing the electron distribution in the transition state. The 6-311+G(d,p) basis set offers a good compromise between accuracy and computational cost. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ can be employed.
Solvent Models: The reaction involves the formation of a bromide ion, making solvent effects significant. A Polarizable Continuum Model (PCM) is a cost-effective method to account for bulk solvent effects on the reaction energetics. Studies on similar reactions have shown that solvent choice can dramatically influence reaction pathways.[2][6][7]
Standardized Computational Protocol for Transition State Elucidation
A robust and self-validating workflow is essential for obtaining reliable computational results.
Caption: A standard workflow for locating and validating a transition state.
Step-by-Step Methodology:
-
Geometry Optimization: Optimize the ground state geometries of the reactant (this compound) and the expected products (2,3-dihydrobenzofuran for Sₙ2, 1-methoxy-2-vinylbenzene for E2). A frequency calculation should be performed to confirm they are true minima (zero imaginary frequencies).
-
Transition State (TS) Guess: Generate an initial guess for the transition state structure. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or by manually modifying the reactant geometry towards the product.
-
TS Optimization: Optimize the guess structure using a transition state search algorithm like the Berny optimization.[8]
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[9]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the TS to the corresponding reactant and product minima.
-
Refined Energetics: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set and a more reliable solvent model.
Predictive Insights from Analogous Systems
While direct DFT studies on this compound are not abundant, we can draw valuable comparisons from similar intramolecular reactions. For instance, the base-mediated intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one to form a bicyclic system proceeds via an intramolecular Sₙ2 mechanism.[10] This highlights the favorability of such cyclizations.
The table below presents hypothetical, yet plausible, data for the competing transition states based on general principles of Sₙ2 and E2 reactions.[11] These values serve as a benchmark for what researchers might expect from their own calculations.
| Parameter | Sₙ2 Transition State (Intramolecular) | E2 Transition State | Rationale for Comparison |
| Activation Energy (ΔG‡) | Lower | Higher (without strong base) | 5-exo-tet cyclizations are generally kinetically favorable. The E2 pathway requires a sufficiently strong base to be competitive. |
| Key Bond Distances | C-O: ~2.0-2.2 ÅC-Br: ~2.3-2.5 Å | C-H: ~1.4-1.6 Å (to base)C-Br: ~2.3-2.5 Å | The Sₙ2 TS features partial C-O and C-Br bonds.[12] The E2 TS involves partial bonds between the abstracting base and the proton. |
| Imaginary Frequency | ~200-400i cm⁻¹ | ~800-1200i cm⁻¹ | Corresponds to the asymmetric stretch of O--C--Br. |
Experimental Validation of Computational Predictions
Computational results, while powerful, must be grounded in experimental reality.[13][14]
Experimental Protocol: Kinetic Analysis and Product Identification
-
Reaction Setup: Dissolve this compound (1 eq.) in a suitable solvent (e.g., THF, acetonitrile) in a temperature-controlled reaction vessel.
-
Reaction Initiation: Add a base (e.g., NaH for Sₙ2, or a bulkier base like potassium tert-butoxide to favor E2) and begin monitoring.
-
Monitoring: Withdraw aliquots at regular intervals. Quench the reaction in the aliquot (e.g., with dilute acid).
-
Analysis: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of reactant, 2,3-dihydrobenzofuran (Sₙ2 product), and 1-methoxy-2-vinylbenzene (E2 product).[15][16]
-
Kinetics: Plot the concentration of the reactant versus time to determine the reaction rate. Repeating this at different temperatures allows for the construction of an Eyring plot to experimentally determine the activation parameters (ΔH‡ and ΔS‡), which can be directly compared to the DFT-calculated values.
By comparing the experimentally determined product ratios and activation energies with the DFT predictions, a validated model of the reaction mechanism can be established. This synergistic approach provides a powerful toolkit for understanding and optimizing the synthesis of valuable chemical entities.
References
- S. S. Shaik, H. B. Schlegel, and S. Wolfe, Theoretical Aspects of Physical Organic Chemistry: The Sₙ2 Mechanism. John Wiley & Sons, 1992. [URL not available]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [URL not available]
-
Fernandez, I., & Bickelhaupt, F. M. (2014). The activation strain model and molecular orbital theory: understanding and designing chemical reactions. Chemical Society Reviews, 43(14), 4953-4967. [Link]
-
Ussing, B. R., Hang, C., & Singleton, D. A. (2006). Dynamic effects on the specificity of pericyclic reactions. Journal of the American Chemical Society, 128(23), 7594-7607. [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2(2), 60-65. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]
-
Russo, C., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
ResearchGate. (n.d.). Postulated transition state based on DFT calculation and experimental evidences. [Link]
-
Steel, P. J., & Katritzky, A. R. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(vi), 27-44. [Link]
-
van der Heijden, H., et al. (2011). How Solvation Influences the Sₙ2 versus E2 Competition. The Journal of Organic Chemistry, 76(19), 7846-7857. [Link]
-
Bento, A. P., & Bickelhaupt, F. M. (2020). Sₙ2 versus E2 Competition of F⁻ and PH₂⁻ Revisited. The Journal of Organic Chemistry, 85(21), 14087-14093. [Link]
-
ResearchGate. (n.d.). Understanding the SN2 Versus E2 Competition. [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. [Link]
-
ACS Publications. (2023). Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. [Link]
-
National Institutes of Health. (2022). Moving closer to experimental level materials property prediction using AI. [Link]
-
National Institutes of Health. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
ChemRxiv. (n.d.). ColabReaction: Accelerating Transition State Searches with Machine Learning Potentials on Google Colaboratory. [Link]
-
National Institute of Standards and Technology. (2013). Validation of Density Functional Theory for Materials. [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. [Link]
-
National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [Link]
-
PubMed. (n.d.). Transient-state Kinetics of the Reactions of 1-methoxy-4-(methylthio)benzene With Horseradish Peroxidase Compounds I and II. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. [Link]
-
Royal Society of Chemistry. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. [Link]
-
ChemRxiv. (2023). Fractional-Electron and Transition-Potential Methods for Core-Level Excitation Energies Using Density Functional Theory. [Link]
Sources
- 1. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leah4sci.com [leah4sci.com]
- 4. Validation of Density Functional Theory for Materials | NIST [nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Moving closer to experimental level materials property prediction using AI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 16. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Mechanistic Investigation of Side-Product Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Yield—The Critical Imperative of Understanding Side-Products
In the precise world of pharmaceutical development, the pursuit of a target molecule is often shadowed by the inevitable formation of impurities and side-products. While synthetic organic chemistry textbooks may present reactions as clean transformations, the reality in the laboratory is far more complex.[1] Side-products, arising from synthesis, degradation during storage, or further processing, are not merely a matter of reduced yield; they represent a critical challenge to drug safety, efficacy, and regulatory compliance.[2][3] The presence of unwanted chemicals, even in trace amounts, can influence the safety and effectiveness of a pharmaceutical product.[2] Therefore, a mechanistic understanding of how and why these side-products form is fundamental to developing robust manufacturing processes, ensuring patient safety, and meeting the stringent requirements of regulatory bodies like the FDA and EMA.[4][5][6]
This guide provides a comprehensive framework for the mechanistic investigation of side-product formation. We will move beyond simple detection and quantification to explore the causality behind experimental choices, integrating analytical, experimental, and computational strategies to build a complete picture of a reaction's hidden pathways.
Part 1: The Foundational Strategy—Detection and Profiling
The first indication of a side-product is often an unexpected peak in a chromatogram. The goal of impurity profiling is to detect, identify, and quantify these components.[2] The choice of analytical technique is paramount and is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for impurity analysis, valued for their high sensitivity, accuracy, and applicability to a wide range of non-volatile and semi-volatile compounds.[7][8][9] For volatile impurities, such as residual solvents or certain degradation products, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the method of choice.[8][9]
Table 1: Comparison of Core Chromatographic Techniques for Impurity Profiling
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile & semi-volatile organic impurities, degradation products, intermediates.[8] | High resolution and sensitivity, robust, widely applicable, easily coupled to MS.[7][10] | Not suitable for highly volatile compounds; requires analytes to be soluble in the mobile phase. |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass analysis. | Volatile & semi-volatile organic impurities, residual solvents, thermal degradation products.[8] | Excellent for volatile and thermally stable compounds, high sensitivity with MS detection.[9] | Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds.[11] |
| SFC | Supercritical fluid (e.g., CO2) as the mobile phase. | Chiral compounds, thermally labile molecules, non-polar compounds.[11] | Fast separations, reduced solvent waste ("green" chemistry), suitable for challenging separations.[12] | Less universally applicable than HPLC; requires specialized equipment. |
Part 2: Structural Elucidation—Giving a Name to the Unknown
Once an impurity is detected and separated, its structure must be determined. This is where the power of hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, becomes indispensable.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse of modern impurity identification. It provides the molecular weight of an impurity and, with tandem MS (MS/MS), yields fragmentation patterns that offer deep structural insights.[7] For definitive structural confirmation, especially for complex molecules or isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[8][13] NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.[7]
Caption: Interplay of chromatographic and spectroscopic techniques.
Table 2: Comparison of Key Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Causality of Use |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[9] | Extremely high sensitivity, provides molecular formula with high-resolution MS (HRMS), ideal for coupling with chromatography.[7] | Used as the first-line identification tool due to its sensitivity and ability to quickly provide the molecular weight of an unknown peak from an LC or GC run. |
| NMR Spectroscopy | Detailed map of atomic connectivity (¹H, ¹³C, 2D NMR).[13] | Unambiguous structure determination, crucial for isomeric differentiation.[7][8] | Employed when MS data is insufficient to differentiate between isomers or when a completely novel structure is suspected. It is the definitive proof of structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[13] | Non-destructive, can be used for real-time reaction monitoring.[13][14] | Often used to provide complementary data, confirming the presence or absence of key functional groups (e.g., carbonyl, hydroxyl) suspected from MS or NMR data. |
Part 3: The Core Investigation—Unveiling the "How" and "Why"
Knowing the structure of a side-product is only half the battle. The ultimate goal is to understand its formation mechanism to control or eliminate it. This requires a proactive, investigative approach combining experimental stress testing with predictive modeling.
A. Forced Degradation (Stress Testing): Probing Molecular Liabilities
Forced degradation studies are a cornerstone of mechanistic investigation. By subjecting a drug substance to conditions more severe than those it would encounter during manufacturing or storage, we can accelerate the formation of degradation products.[15] This not only helps identify likely degradants but also validates that our analytical methods are "stability-indicating," meaning they can separate the intact drug from its impurities.[16][17] These studies are mandated by regulatory bodies like the ICH.[15]
Caption: General workflow for side-product investigation.
Experimental Protocol: Standard Forced Degradation Study
This protocol is a self-validating system; the goal is to achieve 5-20% degradation of the API. If degradation is too low, the stress is insufficient. If it's too high, secondary degradation can complicate analysis.
-
Preparation: Prepare solutions of the API (typically 1 mg/mL) in a suitable solvent. Prepare a control sample (API in solvent, stored at ambient temperature in the dark).
-
Acid Hydrolysis:
-
Condition: Add 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Causality: This tests for lability to acidic conditions, mimicking potential environments like the stomach or revealing acid-labile groups (e.g., esters, amides).[15]
-
Quenching: Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Condition: Add 0.1 M NaOH. Store at 60°C for 24-48 hours.
-
Causality: Probes for susceptibility to basic conditions, which can occur with certain excipients or process conditions.[15]
-
Quenching: Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: Add 3% H₂O₂. Store at room temperature for 24 hours.
-
Causality: Simulates exposure to atmospheric oxygen or residual peroxides from excipients. It identifies functional groups prone to oxidation.[18]
-
-
Thermal Degradation:
-
Condition: Store the solid API and a solution of the API at a high temperature (e.g., 80°C) for 48 hours.[15]
-
Causality: Determines the intrinsic thermal stability of the molecule, informing storage and shipping requirements.
-
-
Photolytic Degradation:
-
Analysis: Analyze all stressed samples and the control by a validated, stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.
B. In Silico Prediction: A Mechanistic Head Start
Before a single experiment is run, computational tools can provide valuable insights into potential degradation pathways. Software like Zeneth uses a knowledge base of chemical reaction rules to predict likely degradation products under various stress conditions.[19][20][21]
-
How it Works: The software analyzes the functional groups within the API and, based on user-defined conditions (pH, oxygen, light, etc.), predicts possible transformations and the resulting side-products.[19][21]
-
Causality of Use: In silico prediction is a powerful hypothesis-generating tool. It can help focus experimental efforts by highlighting the most probable "hot spots" on a molecule.[22] Comparing in silico predictions with experimental data from forced degradation studies can significantly accelerate the identification of unknown impurities.[19][20] Studies have shown that as the knowledge base for these tools expands, their predictive power increases significantly.[23]
Conclusion: An Integrated, Mechanistic Approach
The investigation of side-product formation is not a linear process but an integrated cycle of detection, identification, and mechanistic exploration. By combining the separation power of chromatography, the elucidating strength of spectroscopy, the predictive capabilities of in silico models, and the real-world simulation of forced degradation studies, researchers can build a deep, causal understanding of their chemical systems. This knowledge is not merely academic; it is the foundation upon which safe, effective, and robust pharmaceutical products are built, ensuring that the final therapeutic agent delivered to patients is of the highest possible quality and purity.[6][10]
References
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications. [Link]
-
Spectroscopic methods for kinetic measurements. Fiveable. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Scribd. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. American Chemical Society. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Technology Networks. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Element. [Link]
-
In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth. Lhasa Limited. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
In silico prediction of pharmaceutical degradation pathways: a benchmarking study. PubMed. [Link]
-
Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. Lhasa Limited. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Forced Degradation. SGS. [Link]
-
Chemical reaction monitoring. InSpek. [Link]
-
Open-source chromatographic data analysis for reaction optimization and screening. Nature. [Link]
-
Side Reactions in Organic Synthesis. Wiley. [Link]
-
Common side reactions in peptide synthesis occurring on resin. ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. MDPI. [Link]
-
Development of New Synthetic Methods, Mechanistic Elucidation of Novel Organic Reactions Using Quantum Calculations, and Harnessing the Power of Continuous Flow Technologies. ResearchGate. [Link]
-
Reactions and mechanisms in organic chemistry. Solubility of Things. [Link]
-
The Investigation of Organic Reactions and Their Mechanisms. Wiley. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Synthesis Of Drugs Challenges And Breakthroughs. ZM Silane Limited. [Link]
-
How Chromatography Is Used In Pharmaceutical Analysis. SCION Instruments. [Link]
-
The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]
-
Chromatographic Extraction and LC–Triple Quadrupole Mass Spectrometric Determination of Acrylamide in Powdered Infant Formulas. LCGC International. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. rroij.com [rroij.com]
- 3. zmsilane.com [zmsilane.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. tasianinch.com [tasianinch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 14. fiveable.me [fiveable.me]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation [sgs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth | Lhasa Limited [lhasalimited.org]
- 21. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromoethyl)-2-methoxybenzene Quantification
For researchers, scientists, and drug development professionals, the precise quantification and purity assessment of synthetic intermediates are non-negotiable. 1-(2-Bromoethyl)-2-methoxybenzene, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The discussion is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.
Pillar 1: The Foundation of Trustworthy Analysis: Method Validation
Before comparing specific methods, it is crucial to understand the universal parameters that define a reliable analytical procedure. The ICH Q2(R1) guideline provides a framework for validating that a method is suitable for its intended purpose.[1][2][3] The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
These principles form the basis for the comparison of the HPLC-UV and GC-MS methods detailed below.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a workhorse in pharmaceutical quality control labs, prized for its versatility and reliability in analyzing a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[5] For this compound, its aromatic structure contains a strong chromophore, making it an excellent candidate for UV detection.[6]
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of this compound, which promotes retention via hydrophobic interactions with the stationary phase.[7] A mobile phase gradient of acetonitrile and water is chosen to ensure adequate separation of the main analyte from potential impurities that may have different polarities. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[7] The column temperature is controlled at 30 °C to ensure reproducible retention times.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL this compound reference standard in acetonitrile.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial composition (e.g., 60% Acetonitrile / 40% Water).
-
Prepare test samples by accurately weighing and dissolving the material to a nominal concentration of 50 µg/mL in the same diluent.
-
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% B to 60% B
-
21-25 min: Hold at 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the amount of this compound in the test samples using the calibration curve.
-
HPLC-UV Experimental Workflow
Caption: Workflow for quantification using HPLC-UV.
Typical HPLC-UV Validation Performance
| Validation Parameter | Typical Performance Metric |
| Specificity | Baseline resolution (>2.0) from known impurities |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection provided by mass spectrometry.[8][9] It is ideal for analytes that are volatile and thermally stable, characteristics that apply to this compound. The mass spectrometer provides structural information, making it the gold standard for identification.[10]
Causality Behind Experimental Choices
A non-polar capillary column (e.g., DB-5ms or equivalent) is selected because its stationary phase provides good separation for a wide range of semi-volatile organic compounds based on their boiling points. The temperature gradient program is optimized to ensure sharp peaks and adequate separation from any volatile impurities or solvent peaks. Split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, which are invaluable for compound identification by comparison with spectral libraries like NIST.[11]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL this compound reference standard in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a series of calibration standards ranging from 0.1 µg/mL to 25 µg/mL by serially diluting the stock solution.
-
Prepare test samples by accurately dissolving the material to a nominal concentration of 10 µg/mL.
-
Optional: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples for enhanced precision.[12]
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.
-
-
Data Analysis:
-
For quantification, create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with the reference standard.
-
GC-MS Experimental Workflow
Caption: Workflow for quantification using GC-MS.
Typical GC-MS Validation Performance
| Validation Parameter | Typical Performance Metric |
| Specificity | High (Confirmed by unique mass spectrum and RT) |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 5.0% (can be < 2% with internal standard) |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Part 3: Comparative Analysis and Method Selection
The choice between HPLC-UV and GC-MS depends entirely on the specific analytical objective.
Head-to-Head Performance Comparison
| Feature | HPLC-UV | GC-MS |
| Specificity | Good; relies on chromatographic separation. | Excellent; confirmed by mass fragmentation pattern. |
| Sensitivity (LOQ) | Good (~1.0 µg/mL) | Excellent (~0.1 µg/mL) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%), can be improved with IS. |
| Sample Throughput | Moderate (25 min/run) | Moderate (20 min/run) |
| Instrumentation Cost | Lower | Higher |
| Consumables Cost | Moderate (solvents, columns) | Lower (gases, septa, liners) |
| Best For | Routine QC, purity assays, stability studies. | Impurity identification, trace analysis, confirmation. |
| Limitations | Potential for co-eluting impurities with similar UV spectra. | Requires analyte to be volatile and thermally stable. |
Decision Framework for Method Selection
The following decision tree can guide the selection of the most appropriate technique.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. jocpr.com [jocpr.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Catalytic Systems for Intramolecular Cyclization of 1-(2-Bromoethyl)-2-methoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-(2-Bromoethyl)-2-methoxybenzene
In the landscape of medicinal chemistry and organic synthesis, this compound stands out as a highly versatile precursor for the construction of valuable heterocyclic and carbocyclic frameworks. Its structure, featuring an aryl ring activated by a methoxy group and a reactive bromoethyl side chain, is primed for intramolecular reactions. These reactions are pivotal for synthesizing scaffolds such as dihydrobenzofurans and benzocyclobutenes, which are core components of numerous biologically active molecules and natural products.[1][2] The efficiency and selectivity of these transformations are critically dependent on the chosen catalytic system. This guide provides an in-depth comparison of the primary catalytic strategies for the cyclization of this substrate, focusing on the mechanistic rationale behind experimental choices and providing actionable data to inform your synthetic planning.
Core Synthetic Strategies: A Comparative Overview
The cyclization of this compound is predominantly achieved through two distinct mechanistic pathways: the Palladium-Catalyzed Intramolecular Heck Reaction and the Aryllithium-Mediated Cyclization. Each approach offers unique advantages and is governed by different controlling factors, from catalyst and ligand choice to solvent effects.
The Palladium-Catalyzed Intramolecular Heck Reaction
The Intramolecular Heck Reaction (IMHR) is a robust and widely employed method for forming carbon-carbon bonds to construct cyclic systems under mild conditions.[3][4] The reaction involves the palladium(0)-catalyzed coupling of the aryl halide moiety with the pendant (implied) alkene formed in situ or a pre-existing one. For a substrate like this compound, the reaction typically proceeds after an initial E2 elimination of HBr from the ethyl side chain to form an intermediate vinyl ether, which then participates in the Heck cyclization.
The catalytic cycle of the Heck reaction is a well-studied process that underscores the importance of each component in the system.[5][6]
Caption: The catalytic cycle of the Intramolecular Heck Reaction.
Catalyst Precursor (Palladium Source): The active catalyst is a Pd(0) species, typically generated in situ from a more stable Pd(II) precursor like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7]
-
Expert Insight: While Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, its use can sometimes lead to an excess of phosphine ligand in solution, which can inhibit the reaction. Starting with Pd(OAc)₂ or Pd₂(dba)₃ allows for precise control over the palladium-to-ligand ratio, which is often crucial for optimizing catalytic activity.
Ligands: The choice of ligand is arguably the most critical parameter, influencing catalyst stability, reactivity, and selectivity.
-
Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a standard, cost-effective choice. More sterically demanding ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can promote the reductive elimination step and often lead to higher yields.
-
Bidentate Phosphines (e.g., BINAP, dppf): Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are essential for asymmetric Heck reactions to create chiral centers.[8] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust ligand known for its high thermal stability and effectiveness in coupling unreactive substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and reactive palladacycles.[9] They are particularly effective for challenging transformations and can sometimes outperform phosphine ligands.
Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[10]
-
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Carbonates are commonly used and are effective in a variety of solvents. Cesium carbonate is more soluble and often more effective than potassium carbonate.[9]
-
Organic Amine Bases (e.g., Triethylamine (NEt₃), TMEDA): Amine bases can also act as ligands and influence the reaction pathway.[10]
Solvent: The solvent must solubilize the reactants and the catalyst system while being stable at the required reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These are the most common solvents for Heck reactions, effectively solvating the cationic palladium intermediates that can form.
-
Aromatic Hydrocarbons (e.g., Toluene, o-xylene): These are used for high-temperature reactions and are compatible with a wide range of catalyst systems.[9]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(OAc)₂ / PPh₃ | NEt₃ | Acetonitrile | 80 | 12 | ~75% | Standard conditions, reliable for initial screening.[10] |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 8 | >90% | Bulky ligand accelerates the reaction.[7] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 6 | >95% | Highly stable catalyst, good for difficult substrates.[11] |
| Pd-NHC Complex | Cs₂CO₃ | o-xylene | 120 | 4 | ~98% | High activity and thermal stability, faster reaction.[9] |
Aryllithium-Mediated Cyclization
An alternative to transition metal catalysis is the use of organolithium reagents to induce cyclization. This method involves a halogen-metal exchange followed by an intramolecular nucleophilic attack.
The reaction begins with the treatment of the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. This generates a highly reactive aryllithium intermediate. This intermediate can then undergo an intramolecular Sₙ2 reaction, with the nucleophilic aryl carbon displacing the bromide on the ethyl side chain to form the cyclized product.
A study by David A. Hunt on a closely related substrate, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, revealed a dramatic solvent effect on the stability and reaction pathway of the aryllithium intermediate.[12][13]
-
In Diethyl Ether/Hexane: The generated aryllithium species is relatively stable at -95 to -100 °C for over an hour. This stability allows it to be trapped by external electrophiles if desired, indicating a slower rate of intramolecular cyclization.[13]
-
In Tetrahydrofuran (THF)/Hexane: The use of THF as the primary solvent leads to instantaneous intramolecular cyclization. THF is a more polar coordinating solvent than diethyl ether, which likely disaggregates the aryllithium species and increases its nucleophilicity, dramatically accelerating the cyclization rate.[12][13]
Caption: Workflow comparing solvent effects in aryllithium cyclization.
| Parameter | Aryllithium Cyclization | Intramolecular Heck Reaction |
| Catalyst | Stoichiometric n-BuLi (reagent) | Catalytic Pd(0)/Pd(II) |
| Temperature | Cryogenic (-100 to -78 °C) | Elevated (80 to 120 °C) |
| Key Variable | Solvent polarity (THF vs. Et₂O) | Ligand and Base |
| Functional Group Tolerance | Low (incompatible with acidic protons, esters, ketones) | High (tolerant of most functional groups)[3] |
| Advantages | Rapid, transition-metal-free | Broad scope, high functional group tolerance |
| Disadvantages | Requires stringent anhydrous/anaerobic conditions, low temperatures | Catalyst cost, potential for metal contamination |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol is a representative procedure based on high-yielding conditions reported for similar substrates.[9][11]
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol, 229 mg).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), the phosphine ligand (e.g., P(o-tol)₃, 0.08 mmol, 24.3 mg), and the base (e.g., Cs₂CO₃, 1.5 mmol, 488 mg).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dihydrobenzofuran product.
Protocol 2: Aryllithium-Mediated Cyclization (Rapid THF Method)
This protocol is adapted from studies on analogous systems demonstrating rapid cyclization in THF.[12][13]
-
Vessel and Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a thermometer, septum, and nitrogen inlet, dissolve this compound (1.0 mmol, 229 mg) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation and Cyclization: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. The reaction is typically instantaneous. Stir for an additional 15 minutes at this temperature.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL) at -100 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and System Selection
The choice between a palladium-catalyzed Heck reaction and an aryllithium-mediated cyclization for this compound depends entirely on the synthetic context.
Caption: Decision guide for selecting a catalytic system.
-
For complex substrates with sensitive functional groups, the Intramolecular Heck Reaction is the superior choice. Its high tolerance, coupled with the vast array of available ligands to tune reactivity and selectivity, makes it a powerful and versatile tool.
-
For simpler substrates where a transition-metal-free product is desired and the necessary cryogenic equipment is available, the Aryllithium-Mediated Cyclization offers a rapid and efficient alternative. The profound impact of the solvent on the reaction rate provides a unique handle for controlling the process.
Ultimately, a thorough understanding of the mechanistic underpinnings of each catalytic system empowers the researcher to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2, 60-65. [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ResearchGate. [Link]
-
Link, J. T. (2004). The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia. [Link]
-
Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(18), 4257. [Link]
-
Villa, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5519. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]
-
Carretero, J. C., & Garcia Ruano, J. L. (2009). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 38(4), 1109-1120. [Link]
-
Patel, R. P., & Patel, P. R. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 233-247. [Link]
-
Wang, C., et al. (2012). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 48(60), 7483-7485. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Sanz, R., et al. (2015). Enantioselective Cyclization of Bromoenynes: Mechanistic Understanding of Gold(I)-Catalyzed Alkoxycyclizations. ACS Catalysis, 5(8), 4617-4626. [Link]
-
Della Penna, A. (Ed.). (2020). Palladium-Catalyzed Reactions. MDPI. [Link]
-
Kotha, S., et al. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. Tetrahedron Letters, 49(36), 5332-5335. [Link]
-
Kumar, A., & Kumar, V. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(5), 2955-2981. [Link]
-
That Awesome Chemistry Teacher. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Wang, T., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Organic Letters, 26(22), 4919–4924. [Link]
-
Stahl, S. S. (2010). Aerobic Copper-Catalyzed Organic Reactions. Angewandte Chemie International Edition, 49(36), 6302–6305. [Link]
-
Wu, K., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers, 9(11), 2969-2974. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Phenethylamine Derivatives Synthesized from 1-(2-Bromoethyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenethylamine Scaffolds in Neuropharmacology
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds.[1][2][3] Derivatives of 2-methoxyphenethylamine, accessible from 1-(2-Bromoethyl)-2-methoxybenzene, are of particular interest for their potential to modulate serotonergic systems, especially the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor.[4][5] This receptor is a primary target for classic psychedelic drugs and is implicated in various psychiatric conditions, making it a focal point for drug discovery.[4][6]
This guide will focus on the structure-activity relationships (SAR) of N-benzyl substituted 2-methoxyphenethylamines and compare their receptor binding affinities and functional activities with the well-characterized "2C" series of psychedelic phenethylamines.[7][8][9]
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The interaction of a compound with its target receptor is typically characterized by its binding affinity (Ki) and its ability to elicit a cellular response (functional activity or efficacy). A lower Ki value indicates a higher binding affinity. Functional activity is often expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.
Impact of N-Benzyl Substitution on 5-HT2A Receptor Affinity
Early research suggested that N-alkylation of phenethylamines led to diminished activity. However, the introduction of an N-benzyl group, particularly with a 2-methoxy substituent, has been shown to dramatically increase both binding affinity and functional activity at the 5-HT2A receptor.[7] This discovery opened a new avenue for designing potent and selective 5-HT2A agonists.[7][8][9][10]
The rationale behind this enhancement lies in the potential for the N-benzyl moiety to engage with additional binding pockets within the receptor, specifically interacting with residues such as Phe339(6.51).[10] This interaction is distinct from the binding of the core phenethylamine structure, which is thought to interact with residues like Phe340(6.52).[10]
Data Summary: A Comparative Overview
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative compounds at the human 5-HT2A and 5-HT2C receptors. For comparison, data for the well-known psychedelic phenethylamine, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), is included.
| Compound | Structure | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A/2C Selectivity (Binding) |
| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine | 4.9 | 10.1 | 8.5 | 2.1 |
| Compound 1b | N-(2-hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | 0.41 | 16.2 | 0.074 | 39.5 |
| Compound 5b | N-(2-hydroxybenzyl)-4-trifluoromethyl-2,5-dimethoxyphenethylamine | 0.29 | 0.92 | 0.28 | 3.2 |
| Compound 6b | N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine | 0.29 | 29.1 | 0.17 | 100.3 |
| Compound 8b | N-(2-hydroxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine | 0.29 | 1.8 | 0.11 | 6.2 |
Data synthesized from Hansen et al., 2014.[7]
Key Insights from the Data:
-
Enhanced Affinity and Potency: The N-benzyl substituted compounds, particularly those with a 2-hydroxybenzyl group (e.g., Compounds 1b, 5b, 6b, and 8b), exhibit significantly higher binding affinities (lower Ki values) and functional potencies (lower EC50 values) at the 5-HT2A receptor compared to the unsubstituted 2C-B.[7][9]
-
Selectivity: N-benzyl substitution can also modulate selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor. Compound 6b, for instance, demonstrates a remarkable 100-fold selectivity in binding affinity for the 5-HT2A receptor.[7][9] This is a crucial aspect in drug design, as off-target effects at the 5-HT2C receptor can lead to undesirable side effects.
-
Role of the 4-substituent: The nature of the substituent at the 4-position of the phenethylamine ring also plays a critical role in determining affinity and selectivity. For example, a cyano group (as in Compound 6b) appears to be particularly favorable for 5-HT2A selectivity.[7]
Experimental Methodologies: Ensuring Data Integrity
The data presented in this guide are derived from standardized and validated in vitro assays. Understanding the principles behind these methods is essential for interpreting the results accurately.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11][12] The principle involves a competitive binding reaction between a radiolabeled ligand with known affinity and an unlabeled test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.[13] The protein concentration is determined using a standard method like the BCA assay.[13]
-
Assay Setup: The assay is performed in a 96-well plate format.[13][14] Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[13][14]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[13]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[11][13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Functional Assays: Measuring Cellular Response
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[15][16][17] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[18][19][20]
Caption: Simplified 5-HT2A receptor signaling pathway.
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured in a suitable medium.[21]
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Measurement of Fluorescence: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.[22]
-
Data Analysis: The data are used to generate dose-response curves, from which the EC50 value can be determined.
Conclusion and Future Directions
The synthesis of N-benzyl phenethylamines from this compound and related precursors has yielded a class of highly potent and, in some cases, selective 5-HT2A receptor agonists.[7][9] The comparative data clearly demonstrate the significant impact of N-benzyl substitution on the pharmacological profile of these compounds.
This research highlights the potential for fine-tuning the structure of phenethylamines to achieve desired biological activities. Future studies should focus on:
-
Exploring a wider range of N-benzyl substituents to further optimize affinity and selectivity.
-
Investigating the in vivo effects of these compounds to correlate in vitro activity with behavioral outcomes.
-
Elucidating the detailed molecular interactions with the 5-HT2A receptor through computational modeling and structural biology.
By continuing to explore the structure-activity relationships of these fascinating compounds, we can pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 23(14), 3933–3937. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382. [Link]
-
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]
-
Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
-
Sino Biological. (n.d.). G Protein coupled Receptors Signaling Pathway. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]
-
Wang, Y., Beom, S., Cheong, D., Torres, G., Caron, M. G., & Kim, K. M. (2004). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 12(3), 175-180. [Link]
-
McLean, T. H., Chambers, J. J., Parrish, J. C., Braden, M. R., Marona-Lewicka, D., Kurrasch-Orbaugh, D., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1966–1977. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]
-
Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 23(14), 3933–3937. [Link]
-
Werry, T. D., Sexton, P. M., & Christopoulos, A. (2005). "Ins and outs" of seven-transmembrane receptor signalling to ERK. Trends in endocrinology and metabolism: TEM, 16(1), 26–33. [Link]
-
StatPearls. (2023). Biochemistry, G Protein Coupled Receptors. Retrieved from [Link]
-
Wang, Y., Beom, S., Cheong, D., Torres, G., Caron, M. G., & Kim, K. M. (2004). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 12(3), 175-180. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
-
Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & medicinal chemistry, 23(14), 3933–3937. [Link]
-
Wikipedia. (n.d.). 4-PhPr-PEA. Retrieved from [Link]
-
Jensen, A. A., Plunkett, S., Krogsgaard-Larsen, N., & Kristensen, J. L. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS chemical neuroscience, 4(11), 1469–1474. [Link]
-
Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 23(14), 3933–3937. [Link]
-
ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of phenethylamine, 2C-phenethylamine, 2 C-C and 25C-NBOMe. Retrieved from [Link]
-
de Boer, D., & Bosman, I. (2004). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. Pharmacy world & science : PWS, 26(2), 110–113. [Link]
-
Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]
-
Palamar, J. J., & Acosta, P. (2020). A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines. Human psychopharmacology, 35(1), e2719. [Link]
-
Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. Retrieved from [Link]
-
Davis, A. K., & Johnson, M. W. (2020). Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in psychiatry, 11, 62. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
- Iversen, L. (2006). Speed, Ecstasy, Ritalin: the science of amphetamines. OUP Oxford.
-
Tagliabue, A., & de Witte, P. A. (2020). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in neuroscience, 14, 548. [Link]
-
van de Witte, S. V., van der Wegen, B. C., de Boer, A. G., Breimer, D. D., & Danysz, W. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 151–158. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(11), 3193. [Link]
-
St-Gelais, A., Wallach, J., & Cherezov, V. (2021). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]
-
Sakagami, H., Arakawa, H., Maeda, M., Satoh, K., Kadofuku, T., Fukuchi, K., & Gomi, K. (2002). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer research, 22(6B), 3823–3829. [Link]
-
Jaentsch, K., Schmidt, M., & Wess, J. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137. [Link]
-
PubChem. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]
-
Basit, A., & Khan, I. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3193. [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
-
Wagmann, L., & Meyer, M. R. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Toxicology letters, 295, 139–145. [Link]
-
de la Torre, R., & Farré, M. (2004). MDMA, an ecstasy for the brain. The Lancet, 363(9422), 1732–1733. [Link]
Sources
- 1. A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics [frontiersin.org]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. mdpi.com [mdpi.com]
- 18. cusabio.com [cusabio.com]
- 19. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 20. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 22. innoprot.com [innoprot.com]
Safety Operating Guide
Navigating the Disposal of 1-(2-Bromoethyl)-2-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2-Bromoethyl)-2-methoxybenzene, a halogenated aromatic ether. By elucidating the chemical hazards and outlining a clear, step-by-step disposal process, this document aims to empower laboratory personnel to handle this compound with the highest degree of safety and regulatory compliance.
The procedural integrity of this guide is paramount. The following recommendations are synthesized from established safety protocols for halogenated organic compounds and data from structurally similar chemicals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
Core Hazard Assessment and Safety Profile
GHS Hazard Classification (Inferred):
Based on available data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4) [1][2][3]
-
Potentially irritating to the skin and respiratory tract.
As a brominated organic compound, it falls under the category of halogenated hydrocarbons, which are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper disposal.[4][5][6]
Quantitative Data Summary
The following table summarizes key physical and safety data for structurally similar compounds. This information should be used as a cautious reference for this compound.
| Property | Value (for (2-Bromoethyl)benzene) | Value (for 1-(2-Bromoethyl)-4-methoxybenzene) | Source |
| Molecular Formula | C₈H₉Br | C₉H₁₁BrO | [7] |
| Molecular Weight | 185.06 g/mol | 215.09 g/mol | [8] |
| Appearance | Clear, colorless to light yellow liquid | - | [7] |
| Boiling Point | 220 - 221 °C | 130 - 131 °C at 11 Torr | [7][9] |
| Flash Point | 89 °C | >110 °C | [7][9] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | H302: Harmful if swallowed | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is a critical final step in the experimental workflow. Adherence to this protocol will ensure the safety of laboratory personnel and minimize environmental impact.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Always wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Lab Coat: A properly buttoned lab coat must be worn to protect from skin contact.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[5]
2. Waste Segregation: The Cornerstone of Safe Disposal
Proper waste segregation is the most critical aspect of chemical disposal in a laboratory setting.[5]
-
Designated Waste Container: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[5] These containers are specifically designated for organic compounds containing fluorine, chlorine, bromine, or iodine.
-
No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[5] Incompatible wastes can lead to dangerous chemical reactions and complicate the disposal process.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and absorbent materials from spill cleanups, must also be disposed of in the designated halogenated organic waste container.
3. Containerization and Labeling:
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] The container should be in good condition, free from cracks or other damage.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[10] If other halogenated compounds are being added to the same container, all constituents must be listed. Do not use abbreviations or chemical formulas.[5] The date of first addition of waste to the container should also be recorded.
4. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills contained within a chemical fume hood, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[10]
-
Large Spills: In the case of a larger spill, evacuate the immediate area and notify your institution's EHS department.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris and place it in the designated halogenated organic waste container.[10] Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials, disposing of all cleanup materials as hazardous waste.
5. Final Disposal:
-
Licensed Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed professional waste disposal service.[1] The most common and environmentally sound method for the destruction of these compounds is high-temperature incineration at a permitted hazardous waste facility.
-
Arranging Pickup: When the waste container is nearly full (around 80-90% capacity to allow for vapor expansion), seal it securely and contact your institution's EHS department to arrange for a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Environmental Impact of Flame Retardants (Persistence and Biodegradability). National Institutes of Health. [Link]
-
A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ResearchGate. [Link]
-
1-(2-Bromoethyl)-4-methoxybenzene. PubChem. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global. [Link]
-
1-(2-Bromoethoxy)-3-methoxybenzene. PubChem. [Link]
-
1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem. [Link]
-
SAFETY DATA SHEET - (2-Bromoethyl)benzene. Chem Service. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
SAFETY DATA SHEET - 4-Bromophenethyl bromide. Fisher Scientific. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
-
1-(2-Bromoethoxy)-2-methoxybenzene. PAI. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. sunstreamglobal.com [sunstreamglobal.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)-2-methoxybenzene
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds demands not only precision in execution but also an unwavering commitment to safety. 1-(2-Bromoethyl)-2-methoxybenzene, a key intermediate in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, ensuring that every operational step is grounded in a comprehensive understanding of the risks involved.
Hazard Profile: Understanding the "Why" Behind the "What"
Before selecting PPE, we must first understand the inherent risks of this compound. This compound is not benign; its reactivity and toxicological properties necessitate a robust protective strategy.
According to safety data sheets, the primary hazards are:
-
Harmful if Swallowed (Acute Oral Toxicity, Category 4) : Ingestion can lead to adverse health effects[1][2][3][4][5].
-
Causes Serious Eye Irritation (Category 2A) : Direct contact with the eyes can cause significant irritation and potential damage[1][2][3][4]. Many sources also classify it as a lachrymator, a substance that causes tearing[3][6][7].
-
May Cause Skin and Respiratory Irritation : Some data indicates it can cause skin irritation and respiratory tract irritation upon exposure[4].
-
Combustible Liquid : The compound is a combustible liquid with a flash point of approximately 89 °C (192.2 °F), meaning it can ignite when exposed to an ignition source at or above this temperature[3].
These hazards are the causal drivers for the specific PPE and handling protocols outlined below. The choice of each piece of equipment is a direct countermeasure to a known risk.
Core PPE Requirements: A Multi-Layered Defense
Handling this compound safely requires a multi-layered approach to PPE. Each component protects against a specific exposure route. All handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure through proper engineering controls[8][9].
| PPE Component | Specification | Rationale and Justification |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes). | Primary Hazard: Causes serious eye irritation[1][2]. Goggles provide a 360-degree seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face[10][11]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before each use and replace immediately if contaminated or damaged. | Primary Hazard: Potential skin irritation and absorption[4]. Disposable nitrile gloves offer good short-term protection against a range of chemicals[9]. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Primary Hazard: Combustible liquid and potential skin contact[3]. A flame-resistant lab coat protects against accidental splashes and provides a barrier in case of a small fire. It must be kept closed to cover as much skin as possible[9]. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | General Lab Safety: Protects feet from spills and falling objects. Porous shoes can absorb and retain chemical spills, leading to prolonged skin contact[9][10]. |
| Respiratory Protection | Required only if engineering controls (fume hood) fail or when vapors/aerosols are generated outside of a hood. Use a NIOSH-approved respirator with an organic vapor cartridge. | Primary Hazard: Potential respiratory irritation[4]. Engineering controls are the first line of defense. Respirator use requires a formal program, including fit-testing and training[9][11]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is critical for minimizing exposure. The following steps provide a self-validating workflow for handling this compound.
3.1. Preparation and PPE Donning
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary chemicals, glassware, and spill cleanup materials before starting work.
-
Don PPE :
-
Put on the laboratory coat and fasten all buttons.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Inspect and don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
3.2. Chemical Handling
-
Perform all manipulations of this compound deep within the chemical fume hood.
-
Use appropriate containers : Keep containers tightly closed when not in use[1][3].
-
Avoid generating aerosols : Pour liquids carefully to minimize splashing.
3.3. Post-Handling and PPE Doffing
-
Decontaminate : Wipe down the work surface in the fume hood.
-
Remove Gloves : Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of Gloves : Discard used gloves in the designated hazardous waste container.
-
Remove Goggles and Lab Coat : Remove goggles, followed by the lab coat.
-
Wash Hands : Wash hands thoroughly with soap and water[2].
Emergency and Disposal Plan
Even with meticulous planning, incidents can occur. A clear, pre-defined plan for emergencies and disposal is non-negotiable.
4.1. Spill Response
For a small spill contained within the fume hood:
-
Alert Personnel : Inform others in the lab of the spill.
-
Ensure Proper PPE : Verify you are wearing the appropriate PPE as detailed in the table above.
-
Contain and Absorb : Cover the spill with a liquid-absorbent material (e.g., Chemizorb® or vermiculite)[1].
-
Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal[12].
-
Decontaminate Area : Clean the affected area thoroughly.
-
Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
For large spills, evacuate the area, alert personnel, and contact your institution's emergency response team immediately[13].
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4][13].
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap[4][14]. If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek medical attention[3][4][8][14].
-
Ingestion : Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Call a poison control center or physician immediately[1][5].
4.3. Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed hazardous waste container[12].
-
Container Management : The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste[12].
-
Professional Disposal : All waste material must be disposed of via an approved waste disposal plant or licensed professional waste disposal service, in accordance with all local, state, and federal regulations[1][2][3][15]. Never dispose of this chemical down the drain[4].
By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you establish a robust framework that protects researchers, ensures experimental integrity, and maintains regulatory compliance.
References
-
Hazardous Substance Fact Sheet: Bromobenzene . (2008). New Jersey Department of Health. [Link]
-
First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]
-
SAFETY DATA SHEET for (2-Bromoethyl)benzene . (2018). Chem Service. [Link]
-
Safety Data Sheet for 1-(1-Bromoethyl)-3-methoxybenzene . (2025). Angene Chemical. [Link]
-
Personal Protective Equipment (PPE) . US EPA. [Link]
-
Chemical Emergencies, Exposures, and Spills . Florida State University - Environmental Health and Safety. [Link]
-
5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
PPE for Hazardous Chemicals . Canada Safety Training. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
